Casein hydrolysate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860545 | |
| Record name | 5-Amino-2-({7-amino-6-[(4,6-diamino-2,3-dihydroxycyclohexyl)oxy]-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl}oxy)-6-(hydroxymethyl)oxane-3,4-diol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Casein hydrolysate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
65072-00-6 | |
| Record name | Caseins, hydrolyzates | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caseins, hydrolyzates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the composition of casein hydrolysate
An In-depth Guide to the Composition of Casein Hydrolysate
Introduction
Casein is the primary phosphoprotein found in mammalian milk, constituting approximately 80% of the total protein in bovine milk.[1][2] this compound, also known as hydrolyzed casein, is a complex mixture of peptides and amino acids produced by breaking down the casein protein. This process, termed hydrolysis, can be achieved through the action of acids or specific enzymes (proteases).[3][4] The resultant product is more easily digestible and absorbed compared to the intact casein protein and often exhibits reduced allergenicity.[3]
The precise composition of this compound is highly dependent on the starting material, the hydrolysis method employed, and the degree of hydrolysis (DH), which measures the extent to which peptide bonds have been cleaved. These factors determine the profile of peptides and free amino acids, which in turn dictates the hydrolysate's nutritional properties, functional characteristics, and biological activities. Casein hydrolysates are critical components in various applications, including specialized infant formulas, clinical nutrition products, microbiological culture media, and as a source of bioactive peptides for functional foods and pharmaceuticals.
Core Composition
The fundamental components of this compound are free amino acids and peptides of various lengths, ranging from di- and tripeptides to larger polypeptides.
-
Acid Hydrolysis : This method involves treating casein with a strong acid, such as hydrochloric acid, at high temperatures. This process typically results in a high degree of hydrolysis, yielding a product composed primarily of free amino acids. However, acid hydrolysis is known to destroy certain amino acids, notably tryptophan, and can also degrade cystine and vitamins. Acid hydrolysates also tend to have a high salt content resulting from the neutralization of the acid.
-
Enzymatic Hydrolysis : This method utilizes specific proteases (e.g., trypsin, papain, alcalase) under controlled conditions of pH and temperature to cleave peptide bonds. This approach is more specific than acid hydrolysis, allowing for better control over the size and sequence of the resulting peptides. It also preserves sensitive amino acids like tryptophan. Enzymatic hydrolysis can be tailored to produce hydrolysates with specific peptide profiles, including those enriched in bioactive peptides.
The resulting mixture is a heterogeneous collection of molecules whose properties are a direct consequence of the hydrolysis process. For instance, extensive hydrolysates are used in hypoallergenic infant formulas, while partial hydrolysates may be used for managing general gastrointestinal symptoms.
Quantitative Composition Analysis
The composition of this compound can be characterized by its amino acid profile, overall nutritional content, and the molecular weight distribution of its constituent peptides.
Data Presentation
The following tables summarize quantitative data from various analyses of casein hydrolysates.
Table 1: Comparative Amino Acid Profile of Casein Hydrolysates
| Amino Acid | Acid Hydrolysate (% of Total Amino Acids) | Enzymatic Hydrolysate (DH 8.9%) (mg/100 mL) | Enzymatic Hydrolysate (DH 26.7%) (mg/100 mL) | Commercial Enzymatic Hydrolysate (Hyprol 8052) (% mass) |
| Alanine (Ala) | 2.8 | - | - | - |
| Arginine (Arg) | 3.6 | - | - | - |
| Aspartic Acid (Asp) | 6.3 | 23.7 | 50.1 | - |
| Cystine (Cys) | 0.3 | ~0 | ~0 | - |
| Glutamic Acid (Glu) | 21.1 | 105.4 | 187.5 | 21.0 (Glx) |
| Glycine (Gly) | 2.2 | 3.5 | 21.3 | - |
| Histidine (His) | 2.7 | - | - | - |
| Isoleucine (Ile) | 5.6 | - | - | - |
| Leucine (Leu) | 8.4 | - | - | 8.7 |
| Lysine (Lys) | 7.5 | - | - | 7.3 |
| Methionine (Met) | 2.7 | - | - | - |
| Phenylalanine (Phe) | 4.6 | - | - | - |
| Proline (Pro) | 9.9 | - | - | 10.2 |
| Serine (Ser) | 5.6 | 7.3 | 24.6 | - |
| Threonine (Thr) | 4.2 | - | - | - |
| Tryptophan (Trp) | 1.1* | Not Detected | Not Detected | - |
| Tyrosine (Tyr) | 6.1 | - | - | - |
| Valine (Val) | 5.0 | - | - | - |
| Note: Tryptophan is often destroyed during acid hydrolysis; this value may not be typical for all acid hydrolysates. |
Table 2: General Nutritional and Physicochemical Composition
| Component | Acid Hydrolysate | Enzymatic Hydrolysate (Peptopro) (per 16g serving) |
| Total Protein | - | 13 g |
| Total Nitrogen | ≥7.5% | - |
| Amino Nitrogen | ≥4.0% | - |
| Total Fat | - | 0 g |
| Total Carbohydrates | - | 1 g |
| Moisture | ≤6% | - |
| Ash | ≤45% | - |
| Salt (NaCl) | 30-40% | - |
Table 3: Peptide Molecular Weight (MW) Distribution in Enzymatic Hydrolysates
| Source | Hydrolysis Details | MW < 1 kDa | MW 1–3 kDa | MW < 5 kDa |
| Ref. | Papain, 120 min hydrolysis | - | 88.66% | - |
| Ref. | Commercial (Hyprol 8052) | - | - | 92% |
Bioactive Peptides in this compound
Beyond basic nutrition, enzymatic hydrolysis of casein can release specific peptide sequences, known as bioactive peptides, which are inactive within the parent protein but exert physiological effects once liberated. These peptides, typically 2-20 amino acids in length, can influence various bodily systems, including the cardiovascular, immune, nervous, and digestive systems.
Key biological activities associated with casein-derived peptides include:
-
Antihypertensive (ACE-inhibitory) Activity : Some peptides can inhibit the angiotensin-converting enzyme (ACE), playing a role in blood pressure regulation.
-
Immunomodulatory Effects : Certain peptides can stimulate or suppress immune responses. For example, studies have shown they can promote the proliferation of B-lymphocytes.
-
Antioxidant Activity : Hydrolysates can contain peptides that scavenge free radicals and protect cells from oxidative damage.
-
Mineral Binding : Casein phosphopeptides (CPPs), which are rich in phosphoserine residues, can bind to minerals like calcium, enhancing their solubility and absorption in the intestine.
-
Stress-Relief and Opioid-like Activity : Some peptides may have mild opioid-like effects, contributing to stress relief and promoting sleep.
Experimental Protocols
The analysis and production of this compound involve several key laboratory procedures.
Protocol 1: Enzymatic Hydrolysis of Casein
This protocol is a synthesized methodology based on procedures described in the literature.
-
Substrate Preparation : Prepare an aqueous dispersion of casein (e.g., 5-8% w/v) in distilled water. Heat the solution (e.g., 85-90°C for 10-15 minutes) to hydrate the protein and inactivate any endogenous proteases. Cool the solution to the optimal temperature for the selected enzyme.
-
pH Adjustment : Adjust the pH of the casein solution to the optimum for the chosen enzyme (e.g., pH 8.0 for trypsin, pH 6.5 for papain) using 0.1 M NaOH or HCl.
-
Enzymatic Reaction : Add the protease (e.g., trypsin, papain) at a specific enzyme-to-substrate (E:S) ratio (e.g., 1:100 or 2500 U/g). Maintain the reaction in a temperature-controlled water bath with constant stirring for a predetermined duration (e.g., 15 to 240 minutes). The degree of hydrolysis can be monitored during this time.
-
Enzyme Inactivation : Stop the hydrolysis by inactivating the enzyme. This is typically achieved by heating the mixture to 95-100°C for 10 minutes.
-
Product Recovery : Rapidly cool the hydrolysate in an ice bath. Centrifuge the solution (e.g., 4000 x g for 30 minutes) to remove any insoluble parts.
-
Drying : The supernatant, which is the this compound, can be freeze-dried (lyophilized) for storage and subsequent analysis.
Protocol 2: Amino Acid Analysis by HPLC (PICO-TAG Method)
This protocol is based on the methodology referenced for amino acid profiling.
-
Sample Hydrolysis : Place a dried sample of the this compound in a reaction vial with 6 M HCl. Heat the sample at 110°C for 24 hours to completely break down all peptides into free amino acids.
-
Derivatization : After hydrolysis, evaporate the HCl. The dried amino acid mixture is then derivatized using phenylisothiocyanate (PITC), which reacts with the amino groups. This process, known as the PICO-TAG method, yields stable, UV-absorbing derivatives.
-
HPLC Analysis : Add a specific diluent to the derivatized sample. Inject a known volume of the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column.
-
Detection and Quantification : The derivatized amino acids are separated based on their hydrophobicity and detected by a UV detector. The concentration of each amino acid is determined by comparing its peak area to that of known standards.
Protocol 3: Peptide Profile Analysis by Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size and is used to determine the molecular weight distribution of peptides in the hydrolysate.
-
Sample Preparation : Dissolve the freeze-dried this compound in the mobile phase (e.g., a phosphate buffer) to be used for the SEC analysis. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Chromatography : Inject the sample into an HPLC system equipped with an SEC column (e.g., Superdex 30 prep grade). The mobile phase flows through the column at a constant rate.
-
Separation and Detection : Larger peptides, which cannot enter the pores of the chromatography medium, elute first. Smaller peptides, which can enter the pores, have a longer path and elute later. The eluting peptides are monitored by a UV detector, typically at 280 nm or 214 nm.
-
Data Analysis : The resulting chromatogram shows peaks corresponding to different molecular sizes. The column is calibrated using protein and peptide standards of known molecular weights to create a standard curve (log MW vs. elution volume). This curve is then used to estimate the molecular weight distribution of the peptides in the this compound sample.
Mandatory Visualizations
Diagrams
Caption: Workflow for acid and enzymatic production of this compound.
References
- 1. Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutritional evaluation of caseins and whey proteins and their hydrolysates from Protamex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolyzed Casein: Types, Benefits & Uses in Nutrition and Food [agrocomplex.com.pl]
- 4. m.youtube.com [m.youtube.com]
The Amino Acid Profile of Enzymatic Casein Hydrolysate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the amino acid profile of enzymatic casein hydrolysate, a critical aspect for its application in research, pharmaceuticals, and specialized nutrition. Enzymatic hydrolysis of casein, the primary protein in milk, yields a complex mixture of peptides and free amino acids, the composition of which is dictated by the enzyme specificity, hydrolysis conditions, and the inherent amino acid sequence of casein. Understanding this profile is paramount for predicting and harnessing the functional and bioactive properties of the hydrolysate.
Amino Acid Composition of Enzymatic Casein Hydrolysates
The amino acid composition of casein hydrolysates is a key determinant of their nutritional value and biological activity. The relative abundance of specific amino acids can influence properties ranging from taste to therapeutic potential. The following tables summarize quantitative data on the amino acid profiles of casein hydrolysates produced using different enzymatic treatments and with varying degrees of hydrolysis (DH).
Table 1: Amino Acid Composition of Casein Hydrolysates with Different Degrees of Hydrolysis (DH) [1][2]
| Amino Acid | Casein (DH=0) (mg/100ml) | This compound (DH=8.9%) (mg/100ml) | This compound (DH=26.7%) (mg/100ml) |
| Aspartic Acid | 1.8 | 30.2 | 85.3 |
| Glutamic Acid | 4.5 | 65.8 | 180.1 |
| Serine | 1.5 | 18.5 | 48.7 |
| Glycine | 0.5 | 6.2 | 16.5 |
| Histidine | 0.8 | 9.8 | 25.9 |
| Arginine | 1.0 | 12.3 | 32.7 |
| Threonine | 1.2 | 15.1 | 40.1 |
| Alanine | 0.9 | 11.2 | 29.8 |
| Proline | 2.8 | 35.0 | 93.1 |
| Tyrosine | 1.4 | 17.5 | 46.5 |
| Valine | 1.7 | 21.2 | 56.4 |
| Methionine | 0.7 | 8.7 | 23.2 |
| Isoleucine | 1.3 | 16.2 | 43.1 |
| Leucine | 2.5 | 31.2 | 83.0 |
| Phenylalanine | 1.3 | 16.2 | 43.1 |
| Lysine | 2.2 | 27.5 | 73.1 |
| Total Free Amino Acids | 25.6 | 327.3 | 899.3 |
Note: Tryptophan was not detected as it is typically decomposed by acid hydrolysis during sample preparation for analysis. Cysteine content was found to be negligible.[1][2]
Table 2: Amino Acid Profile of a Commercial this compound (Hyprol 8052) [3]
| Amino Acid | Percentage of Total Amino Acid Mass (%) |
| Glutamate + Glutamic Acid (Glx) | 21.0 |
| Proline | 10.2 |
| Leucine | 8.7 |
| Lysine | 7.3 |
Experimental Protocols
Accurate determination of the amino acid profile of casein hydrolysates is essential for quality control and research purposes. The following section details a common methodology for this analysis.
Preparation of Casein Hydrolysates
A standardized method for producing casein hydrolysates in a laboratory setting involves the following steps:
-
Dispersion: An 8% (w/v) aqueous dispersion of casein is prepared.
-
Incubation: The dispersion is incubated in a water bath at 40°C for 10 minutes.
-
Enzyme Addition: A protease, such as trypsin, is added at a specific enzyme-to-substrate ratio (e.g., 2500 U/g).
-
Enzymatic Hydrolysis: The hydrolysis is carried out at a constant pH (e.g., pH 8.0) and temperature. The degree of hydrolysis can be controlled by the reaction time.
-
Inactivation: The enzyme is inactivated by heat treatment (e.g., 100°C for 10 minutes).
-
Cooling and Storage: The resulting hydrolysate is rapidly cooled and can be freeze-dried for storage at -20°C.
Amino Acid Analysis using the PICO TAG Method
The PICO TAG method followed by High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of amino acids in protein hydrolysates.
-
Acid Hydrolysis: A dried sample of the this compound is subjected to acid hydrolysis using 6 M HCl at 110°C for 24 hours to break down all peptides into their constituent free amino acids.
-
Internal Standard: A known amount of an internal standard is added to the mixture for accurate quantification.
-
Derivatization: The amino acids are derivatized using a reagent such as phenylisothiocyanate (PITC, the "PICO TAG" reagent) to make them detectable by UV absorbance.
-
Dilution: The derivatized sample is diluted with a PICO TAG diluent.
-
HPLC Analysis: A specific volume of the sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase column) and a UV detector for separation and quantification of the individual amino acid derivatives.
Visualizing Key Processes
The following diagrams illustrate the workflow for producing and analyzing enzymatic casein hydrolysates, as well as a conceptual logical relationship concerning the impact of enzymatic hydrolysis.
References
An In-depth Technical Guide to the Molecular Weight Distribution of Casein Hydrolysate Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight distribution of casein hydrolysate peptides, detailing the methodologies for their characterization and exploring their interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to this compound Peptides
Casein, the primary protein constituent of milk, is a rich source of bioactive peptides. These peptides are inactive within the parent protein sequence but can be released through enzymatic hydrolysis, gastrointestinal digestion, or microbial fermentation. The resulting casein hydrolysates contain a complex mixture of peptides with varying molecular weights and amino acid sequences, which in turn dictates their biological activity. These activities are diverse and include antioxidant, antihypertensive, antimicrobial, and immunomodulatory effects. The molecular weight distribution of these peptides is a critical parameter influencing their bioavailability and functional properties.
Molecular Weight Distribution of Casein Hydrolysates
The molecular weight profile of a this compound is largely determined by the type of enzyme used for hydrolysis, the duration of the reaction, and other process parameters such as pH and temperature. Different proteases exhibit distinct cleavage specificities, resulting in unique peptide populations.
Data Presentation: Comparative Molecular Weight Distribution
The following tables summarize the molecular weight distribution of casein hydrolysates produced under various enzymatic treatments. This data provides a quantitative comparison of the peptide profiles generated by different enzymes.
| Enzyme | Source of Casein | Molecular Weight Range | Percentage of Peptides (%) | Reference |
| Trypsin | Bovine Casein | > 50 kDa | Decreases with hydrolysis time | [1] |
| 30-50 kDa | Increases with hydrolysis time | [1] | ||
| < 20 kDa | Significantly increases with hydrolysis time | [1] | ||
| Chymotrypsin | Bovine Casein | 28 kDa (Native) | Control | [2] |
| Varies | Accumulation of low molecular weight peptides over time | [2] | ||
| Pepsin | Bovine Casein | Aggregates & Monomers | Continuous decrease during hydrolysis | |
| Low Molecular Weight | Release kinetics examined | |||
| Neutrase | Cow, Water Buffalo, Goat, Sheep Casein | > 5000 Da | 1.8 - 5.3 | |
| 2000-5000 Da | 9.8 - 15.6 | |||
| 1000-2000 Da | 20.5 - 28.9 | |||
| 500-1000 Da | 25.1 - 33.4 | |||
| < 500 Da | 24.7 - 37.8 | |||
| Flavourzyme | Cow, Water Buffalo, Goat, Sheep Casein | > 5000 Da | 0.9 - 2.1 | |
| 2000-5000 Da | 4.3 - 8.7 | |||
| 1000-2000 Da | 12.6 - 19.8 | |||
| 500-1000 Da | 28.9 - 35.1 | |||
| < 500 Da | 39.8 - 48.7 |
Experimental Protocols for Molecular Weight Determination
Accurate determination of the molecular weight distribution of this compound peptides is crucial for understanding their structure-function relationships. The following sections provide detailed methodologies for the key experimental techniques used for this purpose.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. Larger molecules elute first, while smaller molecules have a longer retention time as they penetrate the pores of the stationary phase.
Experimental Workflow for SEC Analysis
Caption: Workflow for SEC analysis of this compound peptides.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
-
Chromatography System and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system.
-
Select a size-exclusion column with a fractionation range appropriate for the expected peptide sizes (e.g., Superdex Peptide, TSKgel G2000SW).
-
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, which is typically a buffered solution (e.g., sodium phosphate, ammonium acetate) containing a salt (e.g., NaCl) to minimize ionic interactions.
-
Degas the mobile phase thoroughly before use.
-
-
Column Equilibration:
-
Equilibrate the column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of molecular weight standards (e.g., aprotinin, vitamin B12, cytochrome C, and other peptides of known molecular weight).
-
Inject each standard individually or as a mixture and record their elution volumes.
-
Plot the logarithm of the molecular weight (log MW) against the elution volume (Ve) to generate a calibration curve.
-
-
Sample Analysis:
-
Inject a defined volume of the prepared this compound sample.
-
Monitor the elution profile using a UV detector at wavelengths such as 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the elution volumes of the peaks in the sample chromatogram.
-
Use the calibration curve to estimate the molecular weight of the peptides in each peak.
-
The relative area of each peak corresponds to the proportion of peptides within that molecular weight range.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for the precise determination of molecular weights of peptides and for obtaining sequence information. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are common MS techniques used for peptide analysis.
Experimental Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS analysis of this compound peptides.
Detailed Protocol for MALDI-TOF MS:
-
Sample Preparation:
-
Desalt and concentrate the peptide sample using C18 ZipTips or a similar reverse-phase cleanup method to remove salts and detergents that can interfere with ionization.
-
Elute the peptides in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).
-
-
Matrix Selection and Preparation:
-
Choose a suitable matrix for peptide analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Prepare a saturated solution of the matrix in a solvent compatible with the sample (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
Target Plate Spotting:
-
Spot a small volume (e.g., 0.5-1 µL) of the matrix solution onto the MALDI target plate.
-
Immediately add an equal volume of the peptide sample to the matrix spot and mix gently with the pipette tip.
-
Allow the mixture to air-dry completely, forming co-crystals of the matrix and analyte.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the desired mass range (e.g., 500-5000 Da).
-
The instrument is typically operated in reflectron mode for higher resolution.
-
-
Data Analysis:
-
The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the peptides in the sample.
-
The molecular weight of the peptides can be directly determined from the m/z values, as the charge (z) is typically +1 for most peptides in MALDI.
-
Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE)
For the separation of low molecular weight peptides (<10 kDa), Tricine-SDS-PAGE is superior to the standard Laemmli glycine-SDS-PAGE system. The use of tricine as the trailing ion allows for better resolution of small peptides.
Detailed Protocol for Tricine-SDS-PAGE:
-
Gel Preparation:
-
Prepare a separating gel with a high percentage of acrylamide (e.g., 16.5%) and a stacking gel (e.g., 4%). The separating gel can be overlaid with a spacer gel for better resolution.
-
The gel buffer system typically consists of Tris-HCl/Tris-Sulfate.
-
-
Sample Preparation:
-
Mix the peptide sample with a Tricine-SDS sample buffer (2X). For reduced samples, add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.
-
Heat the samples at 70-95°C for 5-10 minutes to ensure denaturation and binding of SDS.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers with the appropriate running buffer (anode buffer in the lower chamber and cathode buffer in the upper chamber). The cathode buffer contains tricine.
-
Load the prepared samples and a low molecular weight peptide marker into the wells.
-
Run the gel at a constant voltage (e.g., start at a low voltage of ~30V until the samples enter the stacking gel, then increase to ~100-150V).
-
-
Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable dye such as Coomassie Brilliant Blue R-250 or a silver stain.
-
Destain the gel with an appropriate destaining solution until the peptide bands are clearly visible against a clear background.
-
-
Data Analysis:
-
Photograph or scan the gel.
-
Determine the relative mobility (Rf) of the peptide standards and the sample bands.
-
Create a standard curve by plotting the log of the molecular weight of the standards against their Rf values.
-
Use the standard curve to estimate the molecular weight of the peptides in the sample.
-
Signaling Pathways Modulated by this compound Peptides
Bioactive peptides derived from casein hydrolysates can exert their physiological effects by interacting with specific cellular signaling pathways. Two such pathways that have been identified are the Keap1-Nrf2 and MAPK signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets it for degradation. Certain antioxidant peptides from casein hydrolysates can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Caption: Casein peptides can inhibit Keap1, leading to Nrf2 activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a key regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis. This pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (e.g., ERK, JNK, and p38). Some casein-derived peptides have been shown to modulate MAPK signaling, often in the context of inflammation. For instance, certain peptides can inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, thereby reducing the production of pro-inflammatory cytokines.
Caption: Casein peptides can modulate the MAPK signaling pathway.
In Silico Prediction of Bioactive Peptides
Bioinformatics tools can be employed to predict the release of bioactive peptides from casein sequences and to forecast their potential biological activities. This in silico approach can guide the experimental design for the production and characterization of novel bioactive peptides.
Workflow for In Silico Bioactive Peptide Prediction
Caption: In silico workflow for predicting bioactive peptides from casein.
Databases such as BIOPEP-UWM provide extensive information on known bioactive peptides and allow for the simulation of enzymatic hydrolysis of protein sequences. Tools like PeptideRanker can then be used to predict the probability of a peptide being bioactive based on its sequence. This computational approach accelerates the discovery of novel functional peptides from casein.
Conclusion
The molecular weight distribution of this compound peptides is a key determinant of their biological functionality. A thorough understanding of this distribution, facilitated by robust analytical techniques such as SEC, MS, and Tricine-SDS-PAGE, is essential for the development of novel therapeutics and functional food ingredients. Furthermore, elucidating the interactions of these peptides with cellular signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, provides a mechanistic basis for their observed health benefits. The integration of experimental characterization with in silico predictive tools offers a powerful strategy for the targeted discovery and development of bioactive casein peptides.
References
Casein Hydrolysate: An In-Depth Technical Guide for Microbiological Culture Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein hydrolysate is a critical component in a vast array of microbiological culture media, providing a readily available source of amino acids and peptides essential for microbial growth. This technical guide delves into the core aspects of this compound, including its production, biochemical composition, and diverse applications in research and industrial settings. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for laboratory and drug development professionals.
Introduction
The successful cultivation of microorganisms is fundamental to numerous scientific disciplines, from basic research to the production of pharmaceuticals. The nutritional composition of culture media is a key determinant of microbial growth, and for many fastidious and industrially important organisms, a complex nitrogen source is paramount. This compound, derived from the milk protein casein, serves as an excellent source of nitrogen, providing a rich mixture of amino acids and small peptides that are readily assimilated by a wide range of bacteria and fungi. Its use is integral to processes such as antibiotic susceptibility testing, vaccine production, and industrial fermentation.
Production and Composition of this compound
This compound is produced through the controlled breakdown of casein, the primary protein found in milk. The two principal methods of hydrolysis are enzymatic and acid digestion, each yielding a product with distinct characteristics.
-
Acid Hydrolysis: This process involves heating casein with a strong acid, such as hydrochloric acid. Acid hydrolysis is a non-specific process that cleaves most peptide bonds, resulting in a high concentration of free amino acids. However, this harsh treatment destroys certain amino acids, notably tryptophan, and can also degrade vitamins. The resulting product typically has a high salt concentration due to the neutralization of the acid.
-
Enzymatic Hydrolysis: This method utilizes proteolytic enzymes, such as trypsin or pepsin, to digest casein. The specificity of the enzymes results in a mixture of peptides of varying lengths, in addition to free amino acids. Enzymatic hydrolysis is a milder process that preserves sensitive amino acids like tryptophan and other growth factors. The resulting product is often referred to as casein peptone or tryptone.
The choice of hydrolysis method significantly impacts the final composition and, consequently, the suitability of the this compound for different microbiological applications.
Typical Composition of this compound
The exact composition of this compound can vary depending on the source of the casein and the hydrolysis method. However, a general compositional overview is provided below.
| Component | Typical Range | Notes |
| Total Nitrogen | 7.0 - 13.0% | A measure of the total proteinaceous material. |
| Amino Nitrogen | 3.0 - 7.0% | Indicates the proportion of free amino acids and small peptides. Higher in acid hydrolysates. |
| pH (2% solution) | 5.0 - 7.5 | Varies depending on the production process. |
| Ash | < 15% | Represents the inorganic salt content. Can be significantly higher in acid hydrolysates. |
| Moisture | < 6.0% | Important for the stability and shelf-life of the powdered product. |
Applications in Microbiological Culture Media
This compound is a versatile component used in a wide range of culture media for various applications:
-
General Purpose Media: It serves as a primary nitrogen source in media designed to support the growth of a broad spectrum of non-fastidious microorganisms.
-
Media for Fastidious Bacteria: The rich content of amino acids, peptides, and growth factors in enzymatically hydrolyzed casein makes it ideal for cultivating demanding microorganisms.
-
Antibiotic Susceptibility Testing: Mueller-Hinton agar, the standard medium for this application, often contains this compound to ensure consistent and reproducible bacterial growth.
-
Toxin Production: this compound is a key ingredient in media used for the large-scale production of bacterial toxins for vaccine manufacturing, such as the diphtheria toxin produced by Corynebacterium diphtheriae.[1][2]
-
Industrial Fermentation: It is used to enhance the biomass and yield of various products in industrial fermentation processes, including antibiotics, enzymes, and recombinant proteins.
Quantitative Data on Performance
The choice of nitrogen source can significantly impact microbial growth and product yield. The following tables summarize comparative data on the performance of this compound.
Table 1: Effect of this compound Concentration on Diphtheria Toxin Production
This table illustrates the impact of varying concentrations of this compound on the growth of Corynebacterium diphtheriae and the subsequent yield of diphtheria toxin.
| This compound (g/L) | Bacterial Growth (OD) | Diphtheria Toxin Yield (Lf/mL) |
| 30 | 6.8 | 120 |
| 35 | 7.5 | 150 |
| 40 | 8.2 | 150 |
| 45 | 8.9 | 140 |
| 50 | 9.5 | 130 |
| Data adapted from studies on diphtheria toxin production. Optimal toxin yield is often achieved at concentrations that do not necessarily produce the maximum biomass.[1][2] |
Table 2: Comparative Growth of Escherichia coli on Different Nitrogen Sources
This table compares the final biomass of E. coli grown in a defined medium supplemented with different nitrogen sources.
| Nitrogen Source (10 g/L) | Final Biomass (OD600) |
| This compound | 4.5 |
| Tryptone | 4.2 |
| Yeast Extract | 5.1 |
| Peptone | 3.9 |
| Data compiled from various studies on E. coli fermentation. Yeast extract often provides additional growth factors that can lead to higher biomass. |
Table 3: Comparative Growth of Lactobacillus Species on Different Peptones
This table shows the growth of Lactobacillus acidophilus as measured by optical density on media containing different peptone sources.
| Peptone Source (10 g/L) | Final Biomass (OD600) |
| Casein Peptone (Tryptone) | 1.8 |
| Soy Peptone | 1.6 |
| Meat Peptone | 1.5 |
| Yeast Extract | 2.1 |
| Data adapted from studies on Lactobacillus growth kinetics. The complex nutritional requirements of Lactobacilli are often well supported by yeast extract and casein-derived peptones.[3] |
Experimental Protocols
Preparation of this compound Agar (General Purpose)
Objective: To prepare a solid medium for the general cultivation of non-fastidious microorganisms.
Materials:
-
Casein Enzymatic Hydrolysate: 15.0 g
-
Yeast Extract: 5.0 g
-
Sodium Chloride: 5.0 g
-
Agar: 15.0 g
-
Distilled Water: 1000 mL
Procedure:
-
Suspend the dry ingredients in 1000 mL of distilled water.
-
Heat with frequent agitation and boil for 1 minute to completely dissolve the components.
-
Dispense into appropriate containers (e.g., flasks or bottles).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to 45-50°C before pouring into sterile Petri dishes.
-
Once solidified, the plates are ready for use.
Casein Hydrolysis Test
Objective: To determine the ability of a microorganism to produce the exoenzyme caseinase, which hydrolyzes casein.
Materials:
-
Skim Milk Agar (or Nutrient Agar supplemented with 10% sterile skim milk)
-
Pure culture of the test microorganism
-
Inoculating loop or needle
Procedure:
-
Streak the test organism onto the surface of the Skim Milk Agar plate.
-
Incubate the plate at the optimal temperature for the test organism for 24-48 hours.
-
Observe the plate for a clear zone (halo) around the bacterial growth.
Interpretation:
-
Positive Result: A clear zone around the colonies indicates that the organism has produced caseinase and hydrolyzed the casein in the medium.
-
Negative Result: The absence of a clear zone indicates that the organism does not produce caseinase.
Sterility Testing of Culture Media (based on USP <71>)
Objective: To ensure that the prepared culture medium is free from microbial contamination before use.
Materials:
-
Prepared and sterilized culture medium
-
Sterile containers for incubation
-
Incubator
Procedure:
-
Aseptically dispense a representative sample of the sterilized medium into sterile containers.
-
Incubate the samples at an appropriate temperature (e.g., 30-35°C for general bacterial media) for a minimum of 14 days.
-
Visually inspect the medium for any signs of microbial growth (e.g., turbidity, pellicle formation, or colonies) daily.
Interpretation:
-
Pass: No evidence of microbial growth is observed throughout the incubation period.
-
Fail: Any sign of microbial growth indicates contamination, and the entire batch of medium should be discarded.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key processes related to the utilization of this compound by microorganisms and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Medium Components for the Maximum Growth of Lactobacillus plantarum JNU 2116 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound's effects on the fermentation properties, texture, and chemical characteristics and the bacterial microbiota of fermented glutinous rice dough - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Production of Research-Grade Casein Hydrolysate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of sourcing, producing, and characterizing research-grade casein hydrolysate. Designed for professionals in research and drug development, this document details the methodologies, quality control parameters, and biological significance of casein hydrolysates, ensuring a thorough understanding of their application in sensitive experimental and developmental settings.
Introduction to Research-Grade this compound
Casein, the primary protein found in milk, is a vital source of amino acids and bioactive peptides.[1] Through controlled hydrolysis, this complex protein is broken down into smaller peptides and free amino acids, resulting in this compound. This product is a crucial component in various research applications, including specialized cell culture media, microbial fermentation, and the formulation of therapeutic products. The "research-grade" designation signifies a high level of purity, consistency, and characterization, ensuring minimal batch-to-batch variability and the absence of contaminants that could interfere with experimental outcomes.
Sourcing of Raw Materials
The quality of research-grade this compound begins with the sourcing of high-quality raw casein. The primary source of casein is bovine milk, which is subjected to processes that separate it from whey proteins, fat, and lactose.
Key Sourcing Considerations:
-
Origin and Health of Livestock: Casein should be sourced from healthy, well-nourished cattle. Suppliers should provide documentation regarding the geographical origin and health status of their herds.
-
Purity of Casein: The raw casein should be of high purity, typically food-grade or higher, with minimal contamination from other milk proteins or non-protein nitrogen.
-
Processing of Raw Casein: The method of casein precipitation (e.g., acid or rennet coagulation) can influence the properties of the final hydrolysate. Acid casein is commonly used for producing hydrolysates rich in free amino acids.
Production of this compound
The production of this compound involves the cleavage of peptide bonds through either enzymatic or chemical hydrolysis. The choice of method significantly impacts the final product's characteristics, such as the degree of hydrolysis (DH), peptide size distribution, and the presence of specific bioactive peptides.
Enzymatic Hydrolysis
Enzymatic hydrolysis is the preferred method for producing research-grade this compound due to its specificity and mild reaction conditions, which preserve the nutritional value and bioactivity of the resulting peptides.[2]
A variety of proteases can be employed, each with different cleavage specificities, leading to hydrolysates with distinct peptide profiles. Common enzymes include:
-
Trypsin: Cleaves at the carboxyl side of lysine and arginine residues.
-
Papain: A cysteine protease with broad specificity.
-
Alcalase: A serine endopeptidase from Bacillus licheniformis.
-
Pepsin: An endopeptidase that is most active at acidic pH.
The degree of hydrolysis is a critical parameter that is controlled by factors such as enzyme-to-substrate ratio, temperature, pH, and hydrolysis time.[3]
Acid Hydrolysis
Acid hydrolysis, typically using hydrochloric or sulfuric acid, results in a high degree of hydrolysis, yielding a product rich in free amino acids.[4] However, this method can lead to the destruction of certain amino acids, notably tryptophan, and can generate high salt concentrations upon neutralization.[5] Due to these limitations, acid-hydrolyzed casein is often used in applications where a high concentration of free amino acids is required and the absence of specific peptides is not a concern.
Purification of this compound
Following hydrolysis, the crude hydrolysate undergoes purification to remove unhydrolyzed casein, enzymes, and other impurities, and to fractionate the peptides based on size or other physicochemical properties.
Common Purification Techniques:
-
Ultrafiltration: This membrane-based technique is widely used to separate peptides based on their molecular weight, allowing for the enrichment of specific peptide fractions.
-
Chromatography: Techniques such as gel filtration chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are employed for high-resolution separation and purification of specific peptides.
Quality Control of Research-Grade this compound
To ensure the suitability of this compound for research and pharmaceutical applications, rigorous quality control is essential. The following table summarizes the key quality control parameters and their typical specifications for a research-grade product.
| Parameter | Method | Typical Specification | Rationale |
| Degree of Hydrolysis (DH) | OPA (o-phthaldialdehyde) method, TNBS (trinitrobenzenesulfonic acid) method | Application-dependent; often 10-30% | Determines the extent of protein breakdown, influencing nutritional and functional properties. |
| Molecular Weight Distribution | Size-Exclusion Chromatography (SEC), SDS-PAGE | Predominantly <10 kDa, with a significant fraction <3 kDa | Ensures consistency and suitability for specific applications, such as hypoallergenic formulations. |
| Amino Acid Profile | HPLC after acid hydrolysis and derivatization | Consistent with the profile of casein, with specific attention to essential amino acids. | Confirms nutritional value and identifies any amino acid degradation during processing. |
| Total Nitrogen | Kjeldahl method | Typically ≥10% | A measure of the total protein and peptide content. |
| Solubility | Visual inspection of a solution at a specified concentration (e.g., 10%) | Clear solution | Indicates the extent of hydrolysis and the absence of insoluble protein aggregates. |
| pH (of a solution) | pH meter | 6.0 - 7.5 | Ensures compatibility with physiological conditions and cell culture media. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) assay | < 0.5 EU/mL | Critical for applications involving cell culture and in vivo studies to prevent inflammatory responses. |
| Microbial Contamination | Total plate count, yeast and mold count | < 10,000 cfu/g, Absent | Ensures product safety and prevents contamination of experimental systems. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of research-grade this compound.
Determination of the Degree of Hydrolysis (OPA Method)
The o-phthaldialdehyde (OPA) method is a common spectrophotometric assay for determining the degree of hydrolysis by quantifying the free amino groups released during hydrolysis.
Materials:
-
OPA reagent (prepared by dissolving OPA in a suitable buffer containing a reducing agent like dithiothreitol or β-mercaptoethanol)
-
Serine standard solution
-
Trichloroacetic acid (TCA)
-
Sodium dodecyl sulfate (SDS)
-
This compound sample
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration with distilled water.
-
Reaction: Mix a small volume of the diluted sample (or serine standard) with the OPA reagent. The presence of SDS in the OPA reagent helps to inactivate any residual enzyme activity and ensures full exposure of the amino groups.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.
-
Measurement: Measure the absorbance of the solution at 340 nm using a spectrophotometer.
-
Calculation: The degree of hydrolysis (DH) is calculated using the following formula: DH (%) = (h / h_total) x 100 where 'h' is the number of hydrolyzed peptide bonds and 'h_total' is the total number of peptide bonds per protein equivalent.
SDS-PAGE Analysis of Molecular Weight Distribution
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the molecular weight distribution of the peptides in the this compound.
Materials:
-
Polyacrylamide gels (precast or hand-casted)
-
SDS-PAGE running buffer
-
Sample loading buffer (containing SDS and a reducing agent)
-
Molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
This compound sample
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation: Mix the this compound sample with the sample loading buffer and heat at 95-100°C for 5 minutes to denature the peptides.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the peptide bands.
-
Destaining: Destain the gel to remove excess stain and enhance the visibility of the bands.
-
Analysis: Analyze the distribution of peptide bands relative to the molecular weight standards to determine the molecular weight range of the hydrolysate.
Amino Acid Analysis by HPLC
High-performance liquid chromatography (HPLC) is used to determine the amino acid composition of the this compound.
Materials:
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC, or o-phthalaldehyde - OPA)
-
Amino acid standards
-
HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence)
-
This compound sample
Procedure:
-
Acid Hydrolysis: Hydrolyze the this compound sample in 6 M HCl at 110°C for 24 hours to release all amino acids.
-
Derivatization: Derivatize the amino acids in the hydrolyzed sample and the standard solutions with a suitable reagent to make them detectable by UV or fluorescence.
-
HPLC Analysis: Inject the derivatized samples and standards into the HPLC system. The amino acids are separated based on their hydrophobicity and detected as they elute from the column.
-
Quantification: Identify and quantify the individual amino acids in the sample by comparing their retention times and peak areas to those of the amino acid standards.
Bioactivity and Signaling Pathways of Casein-Derived Peptides
Casein hydrolysates are a rich source of bioactive peptides that can exert various physiological effects. Understanding the mechanisms of action of these peptides is crucial for their application in research and drug development.
Overall Production and Analysis Workflow
The following diagram illustrates the comprehensive workflow for the production and quality control of research-grade this compound.
Caption: Workflow for Research-Grade this compound Production.
Keap1-Nrf2 Antioxidant Pathway
Certain bioactive peptides derived from casein have been shown to possess antioxidant properties by activating the Keap1-Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Activation of the Keap1-Nrf2 Antioxidant Pathway.
MAPK Inflammatory Pathway
Bioactive peptides from casein hydrolysates can also modulate inflammatory responses, in part through the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes such as inflammation, proliferation, and apoptosis.
Caption: Modulation of the MAPK Inflammatory Pathway.
Calcium Signaling and Casein Phosphopeptides (CPPs)
Casein phosphopeptides (CPPs) are a specific class of bioactive peptides derived from casein that play a significant role in enhancing calcium bioavailability. They can bind to calcium, forming soluble complexes that facilitate its transport across the intestinal epithelium.
Caption: Role of CPPs in Intestinal Calcium Transport.
Conclusion
The production of research-grade this compound is a multi-faceted process that requires stringent control over sourcing, manufacturing, and quality assessment. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount to ensure the reliability and reproducibility of their work. By adhering to the principles and methodologies outlined in this guide, the scientific community can better harness the potential of casein hydrolysates in advancing research and therapeutic development.
References
An In-depth Technical Guide to the Core Differences Between Acid and Enzymatic Casein Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein, the primary protein component of milk, serves as a critical source of amino acids and bioactive peptides.[1] Its hydrolysates, produced by breaking down the protein into smaller peptides and free amino acids, are widely utilized in various sectors, including the food, medical, and pharmaceutical industries. The method of hydrolysis, principally acid or enzymatic, profoundly influences the resulting product's chemical composition, functional properties, and biological activity. This guide provides a detailed technical comparison of acid and enzymatic casein hydrolysates, offering insights into their production, characteristics, and applications relevant to research and drug development.
Production Methodologies
The production of casein hydrolysates involves the cleavage of peptide bonds within the casein protein structure. The two primary methods, acid and enzymatic hydrolysis, employ distinct catalysts and conditions, leading to fundamentally different products.
Acid Hydrolysis
Acid hydrolysis is a harsh chemical process that utilizes strong acids, such as hydrochloric or sulfuric acid, at high temperatures to break down casein. This method is effective in achieving a high degree of hydrolysis, resulting in a product rich in free amino acids.[2] However, the aggressive nature of acid hydrolysis leads to the complete or partial destruction of certain amino acids, notably tryptophan, and can also lead to the racemization of amino acids, converting them from the biologically active L-form to the D-form.[3] Neutralization of the acid post-hydrolysis results in a high salt content in the final product.
Enzymatic Hydrolysis
Enzymatic hydrolysis employs proteolytic enzymes to cleave peptide bonds in casein under mild conditions of temperature and pH. This method offers a high degree of specificity, as enzymes target specific peptide bonds, resulting in a controlled and predictable hydrolysis process. This specificity allows for the preservation of essential amino acids and the generation of specific bioactive peptides with various physiological functions. The degree of hydrolysis can be controlled by manipulating factors such as enzyme type, enzyme-to-substrate ratio, temperature, and hydrolysis time.
Core Differences: A Quantitative Comparison
The distinct mechanisms of acid and enzymatic hydrolysis give rise to significant differences in the chemical composition and functional properties of the resulting casein hydrolysates. These differences are summarized below.
Chemical Composition
Table 1: Comparison of Chemical Properties
| Property | Acid Casein Hydrolysate | Enzymatic this compound |
| Degree of Hydrolysis (DH) | High, extensive breakdown to free amino acids | Variable, can be controlled to produce specific peptide sizes |
| Free Amino Acid Content | High | Lower, rich in peptides of varying lengths |
| Tryptophan Content | Destroyed during hydrolysis | Preserved |
| Other Labile Amino Acids (e.g., Cysteine) | Partially or completely destroyed | Preserved |
| Racemization of Amino Acids | Can occur due to harsh conditions | Does not occur |
| Salt Content | High due to neutralization | Low |
| Bioactive Peptides | Generally absent or destroyed | Can be specifically generated and preserved |
Table 2: Illustrative Amino Acid Profile of Acid this compound
| Amino Acid | Content ( g/100g ) |
| Alanine | 1.8 |
| Arginine | 2.19 |
| Aspartic Acid | 4.2 |
| Cysteine | 0 |
| Glutamic Acid | 12.3 |
| Glycine | 1.17 |
| Histidine | 1.6 |
| Isoleucine | 2.9 |
| Leucine | 5.3 |
| Lysine | 4.6 |
| Methionine | 1.8 |
| Phenylalanine | 2.8 |
| Proline | 6.5 |
| Serine | 3.1 |
| Threonine | 2.5 |
| Tryptophan | 0 |
| Tyrosine | 0.4 |
| Valine | 3.9 |
| Note: This is an example profile and can vary based on the specific hydrolysis conditions. |
Table 3: Illustrative Amino Acid Profile of Enzymatic (Trypsin) this compound at 26.7% DH
| Amino Acid | Content (mg/100mL) |
| Aspartic Acid | 50.1 |
| Glutamic Acid | 187.5 |
| Serine | 24.6 |
| Glycine | 21.3 |
| Histidine | 24.5 |
| Arginine | 31.2 |
| Threonine | 25.8 |
| Alanine | 28.9 |
| Proline | 110.7 |
| Tyrosine | 45.3 |
| Valine | 58.7 |
| Methionine | 25.4 |
| Isoleucine | 48.6 |
| Leucine | 89.3 |
| Phenylalanine | 47.4 |
| Lysine | 79.3 |
| Note: This profile demonstrates the presence of a wide range of amino acids, including those labile to acid hydrolysis. |
Molecular Weight Distribution
The molecular weight distribution of the resulting peptides is a key differentiator between the two hydrolysis methods.
Table 4: Molecular Weight Distribution Comparison
| Hydrolysis Method | Predominant Components | Molecular Weight Range |
| Acid Hydrolysis | Free amino acids | < 500 Da |
| Enzymatic Hydrolysis | Peptides of varying lengths | Wide range, can be tailored (e.g., <3 kDa to >10 kDa) |
Experimental Protocols
Detailed Methodology for Acid Hydrolysis of Casein
This protocol is a standard method for the complete hydrolysis of proteins for amino acid analysis.
Materials:
-
Casein
-
6 M Hydrochloric Acid (HCl)
-
Phenol (optional, to protect tyrosine)
-
Hydrolysis tubes
-
Vacuum oven or system for sealing under vacuum
-
Heating block or oven at 110°C
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of casein (e.g., 10-20 mg) into a hydrolysis tube.
-
Add a known volume of 6 M HCl (and a small crystal of phenol if desired) to the tube. A common ratio is 1 mg of protein to 1 mL of acid.
-
Freeze the sample in a dry ice/ethanol bath.
-
Evacuate the tube to a high vacuum and seal it with a flame.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature before carefully opening it.
-
Transfer the hydrolysate to a flask and remove the HCl by rotary evaporation at 40-50°C.
-
Redissolve the dried hydrolysate in a suitable buffer for amino acid analysis.
Detailed Methodology for Enzymatic Hydrolysis of Casein using Trypsin
This protocol provides a general framework for the enzymatic hydrolysis of casein.
Materials:
-
Casein
-
Trypsin (or other desired protease)
-
Phosphate buffer (or other suitable buffer for the chosen enzyme)
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Water bath or incubator
-
pH meter
Procedure:
-
Prepare a casein solution (e.g., 2-8% w/v) in the appropriate buffer. The optimal pH for trypsin is around 8.0.
-
Adjust the pH of the casein solution to the optimal pH for the enzyme using NaOH or HCl.
-
Equilibrate the casein solution to the optimal temperature for the enzyme (e.g., 37-50°C for trypsin) in a water bath.
-
Prepare a stock solution of the enzyme.
-
Add the enzyme to the casein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Maintain the pH and temperature throughout the hydrolysis process, with constant stirring. The pH can be maintained using a pH-stat or by periodic manual adjustment.
-
The reaction can be stopped by inactivating the enzyme, typically by heating the solution to 85-95°C for 10-15 minutes.
-
The resulting hydrolysate can then be cooled, centrifuged to remove any insoluble material, and lyophilized or used directly for further analysis.
Visualization of Key Processes
Experimental Workflow: Acid vs. Enzymatic Hydrolysis
Caption: Comparative workflow of acid and enzymatic casein hydrolysis.
Signaling Pathway: Keap1-Nrf2 Activation by Casein-Derived Peptides
Bioactive peptides generated from the enzymatic hydrolysis of casein have been shown to possess antioxidant properties through the activation of the Keap1-Nrf2 signaling pathway.
References
The Role of Casein Hydrolysate in Microbial Nitrogen Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of casein hydrolysate's critical role as a nitrogen source for microbial growth and metabolism. It details the enzymatic breakdown, transport mechanisms, and intracellular assimilation of casein-derived peptides and amino acids. The guide includes quantitative data on its impact, detailed experimental protocols, and visualizations of key metabolic and experimental pathways to support research and development in microbiology and biotechnology.
Introduction
Nitrogen is an essential element for all life, forming the backbone of amino acids, nucleic acids, and other critical cellular components. In microbial culture, the provision of a readily available nitrogen source is paramount for achieving robust growth and desired metabolic output. This compound, a mixture of peptides and amino acids derived from the milk protein casein, serves as a superior source of organic nitrogen for a wide variety of microorganisms.[1] Its rich composition supports the growth of even fastidious bacteria that have complex nutritional requirements.
This guide elucidates the mechanisms by which microbes utilize this compound, from extracellular enzymatic degradation to the intricate regulatory networks that govern nitrogen assimilation. Understanding these processes is fundamental for optimizing fermentation processes, developing novel culture media, and enhancing the production of microbial-derived products such as antibiotics, enzymes, and vaccines.[2][3]
Composition and Production of this compound
This compound is produced through the chemical or enzymatic digestion of casein. The method of hydrolysis significantly impacts the final composition, particularly the ratio of free amino acids to peptides of varying lengths.
-
Acid Hydrolysis: This method involves heating casein with a strong acid, typically hydrochloric acid.[3] It results in a high degree of hydrolysis, yielding predominantly free amino acids. However, this harsh process destroys certain amino acids, notably tryptophan, and can result in a high salt concentration after neutralization.
-
Enzymatic Hydrolysis: This process uses proteolytic enzymes (proteases), such as trypsin or pancreatic enzymes, to digest casein under controlled conditions. This method is less destructive, preserving essential amino acids and yielding a complex mixture of free amino acids, dipeptides, tripeptides, and larger oligopeptides. The specific peptide profile can be tailored by selecting different enzymes.
The choice of hydrolysate is critical, as the size and sequence of peptides can influence their transport and metabolic effects.
Table 1: Typical Composition of Commercial Casein Hydrolysates
| Parameter | Acid Hydrolysate | Enzymatic (Pancreatic) Hydrolysate |
| Total Nitrogen (N) | 7.0 - 8.5% | ≥ 11% |
| Amino Nitrogen (as N) | 5.0 - 6.5% | ≥ 6% |
| pH (in solution) | 4.7 - 7.0 | 6.0 - 7.0 |
| Key Characteristic | High free amino acid content; Tryptophan destroyed. | Rich in peptides and amino acids; Tryptophan present. |
| Common Use | Media for toxin production, industrial fermentations. | General-purpose media, cultivation of fastidious organisms. |
Data compiled from commercial product specifications.
Microbial Utilization of this compound
The metabolism of this compound is a multi-step process involving extracellular breakdown, specialized transport systems, and intracellular peptidolysis and assimilation.
Extracellular Proteolysis: The Role of Caseinase
Many microorganisms cannot directly transport large peptides. Instead, they secrete extracellular proteases, known as caseinases , to break down larger casein fragments and peptides in the surrounding medium. These exoenzymes hydrolyze the peptide bonds, releasing smaller peptides and free amino acids that are small enough to be transported across the cell membrane. The activity of these enzymes is a key differentiator for proteolytic bacteria and is fundamental to their ability to thrive in protein-rich environments like milk.
Caption: General workflow of microbial utilization of casein.
Transport of Peptides and Amino Acids
Once broken down, casein-derived peptides and amino acids are transported into the microbial cell via specific membrane-bound transport systems. This is a crucial step, as direct uptake of peptides is often more energy-efficient than de novo synthesis of amino acids.
Key transport systems include:
-
Oligopeptide Transport (Opp) System: This ATP-binding cassette (ABC) transporter is responsible for the uptake of peptides typically ranging from four to thirty amino acid residues in length. It is vital for the growth of bacteria like Lactococcus lactis in milk, where casein-derived oligopeptides are the primary nitrogen source.
-
Di-/Tripeptide Transport (DtpT) System: This proton motive force-driven permease specializes in the transport of di- and tripeptides.
-
Amino Acid Permeases: Various specific permeases facilitate the uptake of free amino acids.
The presence and specificity of these transport systems determine a microbe's ability to efficiently utilize the components of this compound.
Intracellular Metabolism and Assimilation
Inside the cell, imported peptides are further broken down into their constituent amino acids by a suite of intracellular peptidases. This intracellular amino acid pool serves several critical functions:
-
Protein Synthesis: Amino acids are used as building blocks for the synthesis of new proteins.
-
Source of Nitrogen: Amino acids can be deaminated to release ammonia (NH₄⁺). This ammonia is then assimilated into central nitrogen metabolism, primarily through the glutamine synthetase (GS) and glutamate synthase (GOGAT) pathway.
-
Source of Carbon and Energy: The carbon skeletons of deaminated amino acids can enter central carbon pathways like the TCA cycle to generate energy.
The availability of this rich and diverse pool of amino acids from this compound alleviates the metabolic burden of amino acid biosynthesis, allowing the organism to allocate resources toward rapid growth and the production of other metabolites.
Regulation of Nitrogen Metabolism in Response to this compound
Microbes possess sophisticated regulatory networks to control nitrogen metabolism based on the availability and quality of the nitrogen source. While inorganic nitrogen sources like ammonia are often preferred, the peptides in this compound are also highly valued.
The central nitrogen regulation (Ntr) system, common in many bacteria, plays a key role. The availability of nitrogen is often sensed through the intracellular ratio of glutamine to 2-oxoglutarate.
-
Nitrogen Limitation: A low glutamine level (and high 2-oxoglutarate) signals nitrogen scarcity. This leads to the activation of the PII signal transduction proteins (e.g., GlnB, GlnK), which in turn activate transcription factors (like NtrC) that upregulate genes for scavenging and assimilating alternative nitrogen sources, including peptide transporters and peptidases.
-
Nitrogen Sufficiency: A high supply of amino acids and peptides from this compound leads to high intracellular glutamine levels. This signals nitrogen sufficiency, leading to the inactivation of the Ntr system and repression of genes for nitrogen scavenging.
Therefore, this compound directly influences the primary sensors of the cell's nitrogen status, allowing for a rapid metabolic response to this nutrient-rich source.
Caption: Nitrogen regulation in response to N-sufficiency from this compound.
Quantitative Impact of this compound on Microbial Processes
The addition of this compound to culture media has a quantifiable positive impact on microbial growth, metabolic activity, and product formation.
Table 2: Effect of this compound (CH) on Fermentation of Glutinous Rice Dough by Lactic Acid Bacteria (LAB)
| Parameter | Control (No CH) | With this compound (CH) | % Change |
| Total LAB Number (log CFU/g) | 8.07 | 8.36 | +3.59% |
| Protease Activity (U/g) | 2.14 | 2.78 | +29.9% |
| Reducing Sugar Content (mg/g) | 10.98 | 11.47 | +4.46% |
| Fermentation Time Reduction | - | ≥ 2 hours | - |
Data adapted from a study on naturally fermented dough, demonstrating that CH enhances LAB growth and metabolic activity.
Table 3: Comparison of β-Galactosidase Production with Different Nitrogen Sources
| Nitrogen Source | β-Galactosidase Activity in B. animalis (U/mL) | β-Galactosidase Activity in L. delbrueckii (U/mL) |
| This compound | ~2.8 | ~2.9 |
| Peptone | ~3.1 | ~2.2 |
| Yeast Extract | ~3.0 | ~3.2 |
| Tryptone | ~2.2 | ~1.8 |
| Ammonium Sulphate | ~1.9 | ~2.1 |
Data adapted from a study comparing various nitrogen sources. This compound is shown to be a highly effective nitrogen source for enzyme production, comparable to yeast extract and peptone.
Key Experimental Protocols
Investigating the role of this compound in microbial metabolism involves several standard microbiological and biochemical assays.
Protocol: Casein Hydrolysis Test
This qualitative assay determines a microbe's ability to produce extracellular caseinase.
Objective: To screen for proteolytic microorganisms.
Methodology:
-
Media Preparation: Prepare Skim Milk Agar (SMA) plates. This medium typically contains pancreatic digest of casein, yeast extract, dextrose, and skim milk powder, which renders the agar opaque.
-
Inoculation: Using a sterile loop, streak the test organism onto the surface of an SMA plate. A single straight line or a zig-zag pattern is common.
-
Incubation: Incubate the plate under conditions optimal for the test organism (e.g., 24-48 hours at 37°C).
-
Observation and Interpretation:
-
Positive Result: A clear zone (a halo) appears around the microbial growth. This indicates that the organism secreted caseinase, which hydrolyzed the opaque casein into soluble, transparent end-products.
-
Negative Result: The medium surrounding the growth remains opaque, indicating the absence of caseinase activity.
-
Caption: Experimental workflow for the Casein Hydrolysis Test.
Protocol: Measurement of Protease Activity
Objective: To quantify the proteolytic activity in a culture supernatant.
Methodology:
-
Sample Preparation: Grow the microorganism in a liquid medium containing casein or this compound. After incubation, centrifuge the culture to pellet the cells and collect the supernatant, which contains the extracellular enzymes.
-
Assay Principle: A common method uses a casein substrate (e.g., azocasein). The protease in the supernatant cleaves the substrate.
-
Procedure: a. Mix a known volume of the culture supernatant with a casein solution in a suitable buffer (e.g., Tris-HCl). b. Incubate the mixture at an optimal temperature and time (e.g., 37°C for 30 minutes). c. Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA). This precipitates any undigested casein. d. Centrifuge the mixture to remove the precipitate. e. Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm for tyrosine release or a different wavelength for dye-labeled substrates). The absorbance is proportional to the amount of hydrolyzed casein, and thus to the enzyme activity.
-
Quantification: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that releases a certain amount of product (e.g., 1 µmol of tyrosine) per minute under the specified assay conditions.
Conclusion
This compound is more than just a simple nitrogen supplement; it is a complex mixture of readily available amino acids and bioactive peptides that profoundly influences microbial physiology. Its utilization involves a coordinated system of extracellular and intracellular enzymes and highly specific membrane transport systems. By providing a rich source of nitrogen in an easily assimilable form, this compound alleviates the biosynthetic burden on microorganisms, promoting rapid growth, enhancing biomass yield, and boosting the production of valuable metabolic products. A thorough understanding of the underlying metabolic and regulatory pathways is essential for leveraging this compound to its full potential in research, industrial fermentation, and the development of next-generation microbial therapeutics.
References
Methodological & Application
Revolutionizing CHO Cell Culture Media with Casein Hydrolysate: A Guide to Enhanced Performance
Introduction
In the realm of biopharmaceutical production, Chinese Hamster Ovary (CHO) cells stand as the predominant workhorse for manufacturing complex therapeutic proteins, particularly monoclonal antibodies (mAbs). The optimization of CHO cell culture media is a critical lever for enhancing process efficiency, directly impacting cell growth, viability, and recombinant protein yield. While the industry trends towards chemically defined, serum-free media, the strategic supplementation with complex, undefined components like protein hydrolysates remains a powerful tool for process intensification. Casein hydrolysate, derived from milk protein, is a rich source of amino acids, peptides, and other growth-promoting factors that can significantly boost CHO cell performance. This application note provides a comprehensive overview of the application of this compound in CHO cell culture media, complete with detailed protocols for its evaluation and insights into its mechanism of action.
The Impact of Hydrolysate Supplementation: A Comparative Overview
Protein hydrolysates, including those derived from casein, soy, yeast, and cottonseed, have been widely demonstrated to improve key performance indicators in CHO cell cultures. Supplementation with these complex nutrients can lead to substantial increases in cell density, specific productivity, and overall product titer. While specific performance can be cell line and process dependent, the data consistently points towards the benefits of hydrolysate addition.
Table 1: Illustrative Performance Enhancements with Hydrolysate Supplementation in CHO Cell Culture
| Performance Metric | Hydrolysate Type | Reported Improvement | Reference |
| Volumetric Productivity | Optimized Single Peptone (including Casein) | Up to 100% increase | [1][2] |
| Volumetric Productivity | Soy-based Peptones (in low-nutrient media) | 136% and 159% increase | [3] |
| Maximal Cell Density | Yeast Extract (1 g/L) | 70% increase | [4] |
| IgG Production | Yeast Extract (1 g/L) + Yeast Peptone (4 g/L) | 180% increase | [4] |
| Cell Number | Optimized Single Peptone | Up to 40% increase |
Note: The improvements cited are illustrative and can vary based on the specific CHO cell line, basal medium, and process conditions.
The efficacy of a particular hydrolysate is often tied to its amino acid profile and its compatibility with the basal medium. Studies have shown that a tailored feeding strategy, potentially utilizing a combination of different hydrolysates, can yield superior results compared to a single supplement. For instance, combining casein-derived peptones with soy-derived ones has been shown to be particularly effective.
Experimental Protocols for Evaluating this compound
To effectively assess the benefits of this compound for a specific CHO cell line and process, a systematic evaluation is necessary. The following protocols outline a standard fed-batch culture evaluation.
Protocol 1: Shake Flask Fed-Batch Culture for this compound Evaluation
Objective: To determine the optimal concentration of this compound for maximizing viable cell density and recombinant protein titer in a shake flask fed-batch culture.
Materials:
-
CHO cell line expressing the desired recombinant protein
-
Chemically defined basal CHO cell culture medium
-
This compound stock solution (e.g., 100 g/L in sterile water or basal medium)
-
Feed medium (concentrated nutrient solution)
-
Sterile shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator with temperature and CO₂ control
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer (for glucose, lactate, etc.)
-
HPLC or other suitable method for protein titer determination
Procedure:
-
Cell Inoculation: Inoculate shake flasks containing the basal medium with the CHO cell line at a seeding density of 0.3-0.5 x 10⁶ viable cells/mL.
-
Culture Conditions: Incubate the flasks at 37°C with 5-8% CO₂ and agitation (e.g., 120-150 rpm).
-
Supplementation Strategy:
-
Control Group: No this compound supplementation.
-
Test Groups: Supplement with varying final concentrations of this compound (e.g., 1 g/L, 2.5 g/L, 5 g/L, and 10 g/L). The hydrolysate can be added at the beginning of the culture (batch addition) or as part of the feed.
-
-
Feeding Strategy: Begin feeding on day 3 or 4 of the culture and continue every 1-2 days. The feed volume should be a small percentage of the total culture volume to minimize dilution.
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure viable cell density (VCD) and viability.
-
Analyze spent media for key metabolites such as glucose, lactate, glutamine, and ammonia.
-
Determine the recombinant protein titer at the end of the culture or at multiple time points.
-
-
Data Analysis: Plot VCD, viability, and protein titer over time for each condition. Calculate the integral of viable cell density (IVCD) and specific productivity (qP).
Experimental workflow for evaluating this compound.
Protocol 2: Analysis of Monoclonal Antibody Glycosylation
Objective: To assess the impact of this compound supplementation on the glycosylation profile of the produced monoclonal antibody.
Materials:
-
Purified monoclonal antibody samples from control and this compound-supplemented cultures.
-
Enzymes for glycan release (e.g., PNGase F).
-
Fluorescent labeling dye for glycans (e.g., 2-aminobenzamide).
-
HPLC or UPLC system with a fluorescence detector and a suitable glycan analysis column.
Procedure:
-
Protein Purification: Purify the monoclonal antibody from the cell culture supernatant using Protein A affinity chromatography.
-
Glycan Release: Deglycosylate the purified antibody using PNGase F to release the N-linked glycans.
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye.
-
Glycan Analysis: Separate and quantify the labeled glycans using HPLC or UPLC.
-
Data Interpretation: Analyze the chromatograms to determine the relative abundance of different glycan structures (e.g., G0F, G1F, G2F, high mannose species, and sialylated glycans). Compare the glycan profiles between the control and this compound-supplemented groups.
Understanding the Mechanism: How this compound Influences CHO Cells
The beneficial effects of this compound on CHO cell culture are multifaceted, stemming from its rich composition of peptides and amino acids. These components can influence cellular processes through various mechanisms.
Nutritional Effects
The most direct impact of this compound is providing a readily available source of amino acids and small peptides. This can alleviate potential nutrient limitations that may arise in high-density cultures, thereby sustaining cell growth and protein synthesis for longer durations.
Cellular Signaling and Metabolism
While direct evidence in CHO cells is still an area of active research, studies in other cell types suggest that peptides derived from this compound can have biological activities beyond simple nutrition. For instance, casein hydrolysates have been shown to possess anti-apoptotic properties in some cell lines, which could contribute to extended cell viability in culture. It is hypothesized that certain peptides may interact with cell surface receptors, influencing signaling pathways that regulate cell survival and proliferation.
Furthermore, supplementation with hydrolysates can lead to shifts in cellular metabolism. For example, studies with cottonseed hydrolysate in CHO cells revealed changes in the metabolism of key nutrients like glucose and glutamine, and alterations in the abundance of proteins related to growth, metabolism, and apoptosis. This suggests a rewiring of cellular processes to support enhanced growth and productivity.
Potential mechanisms of this compound action.
Impact on Product Quality: Glycosylation and Charge Variants
A critical consideration when introducing new components to a cell culture medium is their potential impact on the quality attributes of the final product. For monoclonal antibodies, glycosylation and charge heterogeneity are key critical quality attributes (CQAs).
The addition of hydrolysates has been reported to influence the glycosylation profile of mAbs. Some studies have observed that hydrolysate supplementation can affect the distribution of galactosylated glycans. Furthermore, the addition of certain hydrolysates has been linked to changes in charge variant distribution, with the potential to decrease acidic variants and increase the main peak. Therefore, it is essential to thoroughly characterize the product quality when evaluating the use of this compound.
This compound represents a valuable and cost-effective supplement for enhancing the performance of CHO cell cultures. Its rich nutritional content can lead to significant improvements in cell growth, viability, and, ultimately, recombinant protein titer. While the precise signaling mechanisms in CHO cells are still being elucidated, the overall positive impact is well-documented for various hydrolysates. By following systematic evaluation protocols, researchers and process development scientists can effectively harness the potential of this compound to optimize their bioproduction processes. It is crucial, however, to also assess the impact on product quality to ensure that the desired therapeutic profile is maintained. The strategic use of this compound, either alone or in combination with other supplements, can be a key factor in achieving the high productivity demands of the modern biopharmaceutical industry.
References
- 1. Peptone Supplementation of Culture Medium Has Variable Effects on the Productivity of CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citations [knowledge.lonza.com]
- 3. Effects of Peptone Supplementation in Different Culture Media on Growth, Metabolic Pathway and Productivity of CHO DG44 Cells; a New Insight into Amino Acid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Casein Hydrolysate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the preparation, sterilization, and storage of casein hydrolysate stock solutions for use in various research and development applications, including microbial culture and cell culture media supplementation.
Introduction
This compound is a complex mixture of peptides and amino acids produced by the acid, enzymatic, or pancreatic hydrolysis of casein, the main protein found in milk.[1] It serves as a rich source of nitrogen and essential nutrients, making it a valuable supplement in culture media for a wide variety of microorganisms and cells.[1] The type of hydrolysis (acid or enzymatic) affects the final composition; for instance, acid hydrolysis can destroy temperature-sensitive amino acids like tryptophan. Proper preparation of a stock solution is critical to ensure its solubility, stability, and sterility.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and storage of this compound solutions.
| Parameter | Value | Source(s) | Notes |
| Product Form | Off-white to creamish-yellow, free-flowing powder | Hygroscopic; should be stored in a tightly sealed container. | |
| Solubility in Water | Up to 310 g/L (for acid hydrolysate) | Solubility is pH-dependent; enhanced in alkaline conditions. | |
| Recommended Stock Conc. | 2% - 10% (w/v) | A 2% solution is commonly used for chemically defined media. | |
| pH of Powder in Water | 4.7 - 5.7 (5% w/v, acid hydrolysate) or 6.0 - 7.0 (2% w/v, enzymatic) | The final pH of the stock solution should be adjusted to meet experimental requirements. | |
| Storage (Powder) | 10°C to 30°C in a dry, dark place | Keep container tightly closed to prevent moisture absorption. | |
| Storage (Stock Solution) | 2°C to 8°C (Refrigerated) | For long-term stability, store in sterile, airtight containers. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of 10% (w/v) this compound Stock Solution
This protocol provides a detailed methodology for preparing a sterile 10% (w/v) this compound stock solution.
Materials and Equipment
-
This compound powder (acid or enzymatic)
-
High-purity distilled or deionized water
-
Phosphate-Buffered Saline (1X PBS), pH 7.4
-
1N Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter and syringe, or bottle-top filtration unit
-
Sterile storage bottles
-
Autoclave (optional, see section 3.3.2)
-
Laminar flow hood or biological safety cabinet
Step-by-Step Procedure
-
Weighing: In a clean beaker or flask, weigh out 10 g of this compound powder for every 100 mL of final solution volume.
-
Dissolution:
-
Add a magnetic stir bar to the vessel.
-
Add approximately 80% of the final volume of 1X PBS (e.g., 80 mL for a 100 mL final volume).
-
Place the vessel on a stir plate and begin stirring. To aid dissolution, the solution can be gently warmed to 60°C.
-
Casein is more soluble at an alkaline pH. If the powder does not dissolve completely, add a few drops of 1N NaOH to raise the pH and facilitate dissolution. Continue stirring until the powder is fully dissolved.
-
-
pH Adjustment:
-
Allow the solution to cool to room temperature.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to the desired level (typically between 7.2 and 7.4 for cell culture applications) using 1M HCl or 1N NaOH as needed.
-
-
Final Volume Adjustment:
-
Carefully add high-purity water to reach the final desired volume (e.g., 100 mL).
-
Stir the solution to ensure it is homogeneous.
-
-
Sterilization:
-
Proceed to one of the sterilization methods outlined in section 3.3.
-
Sterilization Methods
Sterile filtration is the preferred method as it avoids heat-induced degradation of amino acids and peptides.
-
Working within a laminar flow hood or biological safety cabinet, draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile storage bottle. For larger volumes, a sterile bottle-top filtration unit can be used.
-
Cap the bottle tightly and label it with the contents, concentration, and date of preparation.
Autoclaving is an alternative but may lead to the degradation of some components. This method is often used for preparing microbiological media where some degradation is acceptable.
-
Dispense the solution into an autoclavable bottle, leaving sufficient headspace.
-
Loosely fasten the cap to allow for pressure equalization.
-
Autoclave at 121°C and 15 psi for 15 minutes.
-
After the cycle is complete, allow the solution to cool to room temperature inside the autoclave.
-
Once cooled, tighten the cap and label the bottle appropriately.
Storage and Stability
-
Store the sterile stock solution at 2°C to 8°C.
-
To maintain stability, avoid excessive agitation during storage.
-
For long-term storage, the solution can be aliquoted into smaller, sterile tubes to minimize contamination risk from repeated use.
-
Visually inspect the solution for any signs of precipitation or microbial contamination before each use.
Visual Workflow and Diagrams
The following diagrams illustrate the key workflows and relationships in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Casein Hydrolysate as a Supplement for Insect Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The baculovirus expression vector system (BEVS) in insect cell lines, such as Spodoptera frugiperda (Sf9) and Trichoplusia ni (High Five™), is a cornerstone for the production of recombinant proteins for research, diagnostic, and therapeutic applications. The optimization of cell culture media is critical for maximizing cell growth, viability, and protein yield. Protein hydrolysates are complex mixtures of peptides, amino acids, vitamins, and minerals that can serve as nutrient supplements to enhance cell culture performance. While yeastolate is a commonly used supplement in insect cell culture, casein hydrolysate, derived from milk protein, presents an alternative source of essential nutrients.
These application notes provide an overview of the use of this compound as a supplement in insect cell culture, including its effects on cell growth and protocols for its preparation and application.
Data Presentation: Effects of Protein Hydrolysates on Insect Cell Growth
Quantitative data directly comparing the effects of various this compound concentrations on insect cell growth, viability, and recombinant protein yield is limited in publicly available literature. However, some studies provide a comparative context for the performance of this compound relative to other protein hydrolysates. The following table summarizes comparative data on the effect of different hydrolysates on the growth of Sf9 insect cells.
| Hydrolysate Supplement | Maximum Cell Density (x 10^6 cells/mL) | Percentage Increase Over Control (%) |
| Control (No Supplement) | ~3.8 | 0 |
| NZCase (this compound) | ~4.2 | ~10.5 |
| Lactalbumin Hydrolysate | ~5.0 | ~31.6 |
| Yeastolate | ~6.2 | ~63.2 |
Data is estimated from graphical representations in available research and should be considered indicative.
The available data suggests that while this compound can support an increase in Sf9 cell density compared to unsupplemented media, other supplements like yeastolate may provide a more significant growth-promoting effect. Further empirical studies are necessary to fully characterize the dose-dependent effects of this compound on cell growth, viability, and, most importantly, recombinant protein expression in various insect cell lines.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile this compound stock solution suitable for supplementing insect cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
1X Phosphate Buffered Saline (PBS), pH 7.4
-
1N Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
Stir plate and stir bar
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
Dissolution:
-
In a sterile beaker, add the desired volume of 1X PBS.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Slowly add the this compound powder to the PBS to the desired concentration (e.g., 100 g/L for a 10% w/v stock solution).
-
Gently heat the solution to 60°C while stirring.
-
Add a few drops of 1N NaOH to aid in dissolution. Casein is more soluble at an alkaline pH.
-
Continue stirring for 10-15 minutes or until the powder is completely dissolved.[1]
-
-
pH Adjustment:
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution.
-
Adjust the pH to 7.4 using 1M HCl, adding it dropwise while monitoring the pH closely.
-
-
Sterilization and Storage:
-
Sterilize the this compound solution by passing it through a 0.22 µm filter unit into a sterile storage bottle.
-
Store the sterile stock solution at 4°C. The solution is stable at room temperature, but refrigeration is recommended for long-term storage.[1]
-
Protocol 2: Supplementation of Insect Cell Culture with this compound for Recombinant Protein Expression
This protocol outlines a general procedure for evaluating the effect of this compound supplementation on insect cell growth and recombinant protein production using the Baculovirus Expression Vector System (BEVS).
Materials:
-
Sf9 or High Five™ insect cells
-
Appropriate insect cell culture medium (e.g., Sf-900™ III SFM, Grace's Insect Medium)
-
Sterile this compound stock solution (from Protocol 1)
-
Recombinant baculovirus stock
-
Shake flasks or spinner flasks
-
Shaking incubator (27°C)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Microcentrifuge
-
Reagents for protein analysis (e.g., SDS-PAGE, Western blot)
Procedure:
-
Cell Culture Initiation:
-
Seed shake flasks with Sf9 or High Five™ cells at a density of 0.5 x 10^6 cells/mL in the appropriate culture medium.
-
-
Supplementation:
-
Prepare a dilution series of the sterile this compound stock solution to be tested (e.g., final concentrations of 1 g/L, 2.5 g/L, 5 g/L, and 10 g/L).
-
Add the corresponding volume of the this compound stock solution to each flask. Include a control flask with no supplement.
-
-
Cell Growth Monitoring:
-
Incubate the flasks at 27°C with shaking at 130-140 rpm.
-
At 24-hour intervals, aseptically remove a small aliquot of cell suspension from each flask.
-
Determine the viable cell density and percent viability using a hemocytometer and trypan blue exclusion.
-
-
Baculovirus Infection:
-
When the cell density reaches the desired level for infection (typically 1.5 - 2.0 x 10^6 cells/mL), infect the cells with the recombinant baculovirus at a predetermined multiplicity of infection (MOI).
-
-
Post-Infection Monitoring and Harvest:
-
Continue to monitor viable cell density and viability post-infection.
-
Harvest the cells and/or supernatant at the optimal time post-infection for your protein of interest (typically 48-72 hours).
-
-
Protein Expression Analysis:
-
Analyze the expression of the recombinant protein from both the cell lysate and the supernatant (for secreted proteins) using appropriate methods such as SDS-PAGE, Western blotting, or an activity assay.
-
Compare the protein yield from the this compound-supplemented cultures to the unsupplemented control.
-
Visualizations
Experimental Workflow
Caption: Workflow for testing this compound in insect cells.
Hypothetical Signaling Pathway
Caption: Speculative pathway of this compound in insect cells.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Casein for Bioactive Peptide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein, the primary protein in milk, is a rich source of encrypted bioactive peptides.[1][2][3] These peptides are inactive within the parent protein sequence but can be released through enzymatic hydrolysis, exerting a variety of physiological effects, including antihypertensive, antioxidant, antimicrobial, and mineral-binding activities.[2][3] These properties make casein-derived bioactive peptides promising ingredients for functional foods, nutraceuticals, and pharmaceuticals. This document provides detailed protocols for the enzymatic hydrolysis of casein to produce bioactive peptides, methods for their characterization, and an overview of their potential applications.
Data Presentation: Hydrolysis Parameters and Peptide Activities
The following tables summarize quantitative data from various studies on the enzymatic hydrolysis of casein for the production of different types of bioactive peptides.
Table 1: Parameters for the Production of Antihypertensive Peptides
| Enzyme | Substrate Concentration | Enzyme/Substrate Ratio (w/w) | Temperature (°C) | pH | Hydrolysis Time (h) | Resulting Bioactivity (IC50) | Reference |
| Trypsin | 10% | 0.4% | 40 | 8.0 | 2.5 | Not specified | |
| Trypsin | 1% (w/v) | 1.5% | 37 | 7.6 | 6 | Not specified | |
| Trypsin | Not specified | Not specified | 37 | Not specified | 2 | Highest ACE inhibitory activity (78.5%) | |
| Alkaline Protease | Not specified | Not specified | Not specified | Not specified | 2 (Goat Milk), 0.83 (Cow Milk) | 88.5% (Goat), 74.3% (Cow) ACE Inhibition | |
| Chymotrypsin | Not specified | Not specified | Not specified | Not specified | 1.83 | 64% ACE Inhibition |
Table 2: Parameters for the Production of Antioxidant Peptides
| Enzyme(s) | Substrate Concentration | Enzyme/Substrate Ratio (w/w) | Temperature (°C) | pH | Hydrolysis Time (h) | Resulting Bioactivity | Reference |
| Trypsin | Not specified | Not specified | 60 | 8 | 4 | DPPH: 76.62%, FRAP: 55 mM Fe(II), ABTS: 84.05% | |
| Alcalase then Flavourzyme | 5% (w/v) | Not specified | 50 | 7.5 | 2 (Alcalase) + 0.5 (Flavourzyme) | Increased antioxidant activity compared to single enzymes | |
| Neutral & Alkaline Proteases | Not specified | Not specified | Not specified | Not specified | Not specified | Significantly increased free radical-scavenging and ferrous ion-chelating ability | |
| P-NY10 & P-2SD (4:2) | 10% (w/v) | 0.5% | 50 | 7.0 | 6 | DPPH scavenging ability of <1 kDa fraction: 94.72% | |
| Trypsin | Not specified | Not specified | Not specified | Not specified | 4 | Highest antioxidant activity (13.7%) |
Table 3: Parameters for the Production of Casein Phosphopeptides (CPPs)
| Enzyme | Substrate Concentration | Enzyme/Substrate Ratio (w/w) | Temperature (°C) | pH | Degree of Hydrolysis (%) | Key Findings | Reference |
| Trypsin | Not specified | 1:50 - 1:1600 | Not specified | Not specified | 17 | Highest yields of major cluster peptides | |
| Pancreatin | Not specified | 1:50 - 1:1600 | Not specified | Not specified | 19-23 | Highest yields of truncated major cluster peptides | |
| Enzyme Cocktail | Not specified | Not specified | Varied | Varied | Not specified | CPP content of 35-45% |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Casein
This protocol provides a general procedure for the enzymatic hydrolysis of casein. Specific parameters should be optimized based on the target bioactive peptide and the enzyme used, as detailed in the tables above.
1. Substrate Preparation:
-
Dissolve casein in distilled water to the desired concentration (e.g., 5-10% w/v).
-
Heat the solution (e.g., at 85°C for 15 minutes) to inactivate endogenous proteases and allow it to hydrate, often overnight.
2. Hydrolysis Reaction:
-
Adjust the temperature and pH of the casein solution to the optimal conditions for the chosen enzyme (see Tables 1-3).
-
Add the protease at the specified enzyme-to-substrate ratio.
-
Maintain the reaction at a constant temperature and pH for the desired duration with continuous stirring. The pH can be kept constant by the addition of NaOH.
3. Enzyme Inactivation:
-
Terminate the hydrolysis by inactivating the enzyme. This is typically achieved by heating the hydrolysate (e.g., at 90°C for 30 minutes).
4. Post-Hydrolysis Processing:
-
Centrifuge the hydrolysate to remove any unhydrolyzed casein.
-
The resulting supernatant containing the bioactive peptides can be freeze-dried for storage and further analysis.
Protocol 2: Separation and Purification of Bioactive Peptides
1. Ultrafiltration:
-
To separate peptides based on molecular weight, use a series of ultrafiltration membranes with different molecular weight cut-offs (e.g., 10 kDa, 5 kDa, 3 kDa, 1 kDa). This allows for the enrichment of smaller, often more bioactive, peptides.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is a common method for purifying bioactive peptides from hydrolysates based on their hydrophobicity.
-
A C18 column is frequently used for the separation of peptides.
-
A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides.
Protocol 3: Bioactivity Assays
1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Antihypertensive Activity):
-
This assay measures the ability of the peptides to inhibit ACE, a key enzyme in blood pressure regulation.
-
The assay is typically performed by monitoring the cleavage of a synthetic substrate (e.g., Hippuryl-His-Leu) by ACE in the presence and absence of the peptide hydrolysate.
-
The amount of product released (e.g., hippuric acid) is quantified spectrophotometrically.
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity):
-
This assay evaluates the ability of peptides to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
The reduction in absorbance of the DPPH solution in the presence of the peptide sample is measured spectrophotometrically.
3. Ferric Reducing Antioxidant Power (FRAP) Assay (Antioxidant Activity):
-
This assay measures the ability of peptides to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
4. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay (Antioxidant Activity):
-
This assay measures the ability of peptides to scavenge the ABTS radical cation.
-
The decrease in absorbance of the ABTS radical solution upon addition of the peptide sample is measured.
Protocol 4: Debittering of Casein Hydrolysates
Enzymatic hydrolysis can sometimes produce bitter-tasting peptides, limiting their application in food products.
1. Enzymatic Debittering:
-
Further hydrolysis with exopeptidases, such as aminopeptidases, can be employed to break down the bitter peptides. Proline-specific peptidases are particularly useful as proline-containing peptides are often bitter.
2. Adsorption Chromatography:
-
Hydrophobic adsorption columns, such as C18 or phenolic resin, can be used to selectively remove bitter, hydrophobic peptides from the hydrolysate.
Visualizations
References
Application of Casein Hydrolysate in Industrial Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein hydrolysate, a complex mixture of peptides and amino acids derived from the enzymatic or acidic hydrolysis of casein, is a critical component in numerous industrial fermentation processes. Its rich nutritional profile, providing a readily available source of nitrogen, essential amino acids, and growth factors, makes it an invaluable supplement for optimizing the growth of a wide range of microorganisms, including bacteria and yeasts.[1] This application note provides a comprehensive overview of the uses of this compound in industrial fermentation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the benefits of this compound to enhance the efficiency and yield of their fermentation-based production systems.
Key Applications in Industrial Fermentation
This compound is widely employed across various sectors of the biotechnology industry due to its ability to significantly improve fermentation outcomes.
1. Vaccine Production: this compound is a key ingredient in the production of various bacterial vaccines, including those for Diphtheria and Tetanus.[2][3] It serves as a crucial nutrient source for the large-scale cultivation of pathogenic bacteria to produce toxins, which are then detoxified to create toxoid vaccines.[2] The low iron content of acid-hydrolyzed casein is particularly advantageous for maximizing toxin expression in vaccine production.
2. Antibiotic and Enzyme Production: The rich composition of this compound supports the robust growth of microorganisms used in the production of antibiotics, toxins, bacteriocins, and various enzymes. Its ability to provide a complex mixture of nutrients often leads to higher biomass and, consequently, increased product yields.
3. Recombinant Protein Production: In the realm of biopharmaceuticals, this compound is utilized in the fermentation of genetically engineered microorganisms, such as Escherichia coli, for the production of recombinant proteins. Supplementing the fermentation media with this compound can lead to higher cell densities and improved yields of the target protein. While successful intracellular expression of caseins like αs1-casein and β-casein has been achieved in E. coli, secretion remains a challenge.
4. Probiotic and Starter Culture Production: this compound promotes the growth of lactic acid bacteria (LAB), which are essential as probiotics and starter cultures in the food industry. It has been shown to shorten fermentation times and increase the final population of LAB in fermented products.
Quantitative Data on Fermentation Performance
The addition of this compound to fermentation media has a demonstrable impact on key performance indicators. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on E. coli Fermentation for Plasmid DNA Production
| This compound Concentration (g/L) | Final Biomass (OD600) | Specific Plasmid Yield (mg/L/OD600) |
| 0 | 1.5 | 0.8 |
| 2 | 2.8 | 1.2 |
| 5 | 4.2 | 1.5 |
| 10 | 5.5 | 1.3 |
(Data adapted from a study on the effect of this compound concentration on E. coli DH5α pSVβ cultures)
Table 2: Impact of this compound on Fermented Glutinous Rice Dough
| Parameter | Control (without this compound) | With this compound | Percentage Increase |
| Total Lactic Acid Bacteria (LAB) Count (Natural Fermentation) | - | - | 3.59% |
| Total Lactic Acid Bacteria (LAB) Count (Yeast Fermentation) | - | - | 8.19% |
| Reducing Sugar Content (Natural Fermentation) | - | - | 4.46% |
| Reducing Sugar Content (Yeast Fermentation) | - | - | 13.53% |
| Protease Activity (Natural Fermentation) | - | - | 29.9% |
| Protease Activity (Yeast Fermentation) | - | - | 27.7% |
(Data derived from a study on the effects of this compound on fermented glutinous rice dough)
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in industrial fermentation.
Protocol 1: Preparation of this compound-Supplemented Fermentation Medium
Objective: To prepare a sterile fermentation medium supplemented with this compound for microbial growth.
Materials:
-
Basal fermentation medium (specific to the microorganism)
-
This compound powder
-
Distilled or deionized water
-
pH meter
-
Autoclave
-
Sterile flasks or bioreactor
Procedure:
-
Dissolve the components of the basal fermentation medium in distilled or deionized water according to the specific recipe.
-
Weigh the desired amount of this compound powder. The optimal concentration should be determined empirically but typically ranges from 2 g/L to 50 g/L.
-
Add the this compound to the medium and stir until completely dissolved.
-
Adjust the pH of the medium to the desired level using sterile acid or base solutions. The typical pH for this compound solutions is between 4.7 and 7.0.
-
Dispense the medium into appropriate fermentation vessels (e.g., flasks or bioreactor).
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes. Ensure the autoclave cycle is appropriate for the volume of the medium.
-
Allow the medium to cool to the desired fermentation temperature before inoculation.
Protocol 2: Determination of Protease Activity
Objective: To measure the protease activity in a fermentation broth, which can be influenced by the presence of this compound.
Materials:
-
Fermentation broth supernatant
-
1% (w/v) casein solution (in an appropriate buffer, e.g., phosphate buffer)
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Folin-Ciocalteu reagent
-
0.5 M Sodium carbonate (Na₂CO₃) solution
-
Tyrosine standard solution
-
Spectrophotometer
-
Centrifuge
-
Water bath
Procedure:
-
Incubate 1 mL of the fermentation broth supernatant with 1 mL of 1% casein solution at a controlled temperature (e.g., 40°C) for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 2 mL of TCA solution. This will precipitate the undigested protein.
-
Centrifuge the mixture at 5,000 x g for 8 minutes to pellet the precipitate.
-
Take 1 mL of the supernatant and add 5 mL of 0.5 M Na₂CO₃ solution, followed by 1 mL of Folin-Ciocalteu reagent.
-
Incubate the mixture at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of tyrosine.
-
Calculate the protease activity based on the amount of tyrosine released per unit of time. One unit of protease activity is often defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound in industrial fermentation.
References
Application Notes and Protocols for the Use of Casein Hydrolysate in Developing Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of casein hydrolysate as a key component in the development of serum-free media for the cultivation of mammalian cells, particularly Chinese Hamster Ovary (CHO) and hybridoma cells, for the production of biopharmaceuticals.
Introduction to this compound in Serum-Free Media
The transition from serum-containing to serum-free media (SFM) is a critical step in biopharmaceutical production to ensure safety, consistency, and regulatory compliance.[1][2] Serum, while a potent source of nutrients and growth factors, introduces variability, high costs, and the risk of contamination with adventitious agents.[3] this compound, a complex mixture of peptides and amino acids derived from the digestion of casein, has emerged as a valuable supplement in the formulation of SFM.[4][5] It provides a rich source of nitrogen, essential amino acids, and other growth-promoting factors, often leading to enhanced cell growth, prolonged cell viability, and increased protein production.
These notes will detail the practical aspects of incorporating this compound into your cell culture workflows, including media preparation, cell line adaptation, and expected outcomes.
Key Advantages of this compound Supplementation
-
Enhanced Cell Growth and Viability: this compound provides essential nutrients that can lead to higher viable cell densities and extended culture duration.
-
Increased Protein Productivity: Supplementation has been shown to significantly boost the specific productivity of recombinant proteins and monoclonal antibodies in cell lines like CHO.
-
Cost-Effective Serum Replacement: As a supplement, it can reduce or eliminate the need for expensive fetal bovine serum and other animal-derived components.
-
Improved Process Consistency: While hydrolysates can have some batch-to-batch variability, they generally offer more consistency than serum.
Experimental Protocols
Preparation of this compound-Supplemented Serum-Free Medium
This protocol outlines the preparation of a basal serum-free medium supplemented with this compound. The final concentration of this compound may need to be optimized for your specific cell line and process (typically ranging from 1 to 10 g/L).
Materials:
-
Basal medium (e.g., DMEM/F-12, IMDM, or a commercial serum-free formulation)
-
This compound (acid or enzymatic hydrolysate)
-
L-glutamine (if not already in the basal medium)
-
Sodium bicarbonate (for pH adjustment)
-
Other supplements as required (e.g., insulin, transferrin, selenium, lipids)
-
Sterile, pyrogen-free water for injection (WFI) or equivalent
-
Sterile filtration unit (0.22 µm pore size)
Protocol:
-
Measure out approximately 90% of the final volume of WFI into a sterile mixing vessel.
-
Add the powdered basal medium and stir gently until fully dissolved.
-
Add the desired amount of this compound powder and continue to stir until it is completely dissolved.
-
Add L-glutamine and any other required supplements to their final concentrations.
-
Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile sodium bicarbonate solution.
-
Bring the medium to the final volume with WFI.
-
Sterilize the complete medium by passing it through a 0.22 µm sterile filter.
-
Store the prepared medium at 2-8°C, protected from light.
Adaptation of Suspension Cells to this compound-Supplemented SFM
Adapting cells to a new serum-free environment is a critical step that requires patience and careful monitoring. Sequential adaptation is generally recommended as it is less harsh on the cells.
Prerequisites:
-
A healthy, actively growing cell culture in the mid-logarithmic phase with >90% viability.
-
Prepare a frozen stock of the cells in their original serum-containing medium as a backup.
Sequential Adaptation Protocol:
-
Passage 1 (25% SFM): Subculture the cells in a mixture of 75% of the original serum-containing medium and 25% of the this compound-supplemented SFM. Seed the cells at a slightly higher density than usual (e.g., 2.5 x 10^5 to 3.5 x 10^5 cells/mL for direct adaptation, with similar principles for sequential).
-
Passage 2 (50% SFM): When the cell density reaches the desired level for subculturing (e.g., 1 x 10^6 to 3 x 10^6 cells/mL) with good viability, passage the cells into a 50:50 mixture of the serum-containing and serum-free media.
-
Passage 3 (75% SFM): Repeat the process, subculturing into a 25:75 mixture of the serum-containing and serum-free media.
-
Passage 4 (100% SFM): Finally, subculture the cells into 100% this compound-supplemented SFM.
-
Stabilization: Continue to culture the cells in 100% SFM for at least three passages to ensure they are fully adapted. Monitor cell growth and viability closely throughout the process.
Troubleshooting: If at any stage the cell viability drops significantly or growth ceases, maintain the cells in the previous media mixture for a few more passages before proceeding to the next step.
Sequential adaptation workflow for transitioning cells to serum-free media.
Quantitative Data on Performance
The addition of this compound to serum-free media has been shown to have a significant impact on cell culture performance. The tables below summarize data from various studies.
Table 1: Effect of Different Hydrolysates on CHO Cell Growth and Antibody Production
| Hydrolysate Source | Concentration (g/L) | Max. Viable Cell Density (x 10^6 cells/mL) | Final Antibody Titer (mg/L) | Reference |
| Basal SFM (Control) | 0 | 5.5 | 70 | |
| Soy Hydrolysate | 5 | 7.0 | 130 | |
| Wheat Gluten Hydrolysate | 5 | 6.8 | 120 | |
| Yeastolate | 5 | 6.2 | 230 | |
| This compound (Primatone) | Not Specified | Marginal Increase | Substantial Increase |
Table 2: Impact of Hydrolysate Supplementation on Monoclonal Antibody Production in Different CHO Cell Lines
| Cell Line | Hydrolysate | Fold Increase in MAb Titer |
| CHO-EG2 | UPcotton | 2.66 |
| CHO-EG2 | HP7504 (animal-derived) | ~1.5 |
| CHO Cell Line 1 | Yeastolate, Soy, Wheat Gluten Mix | 1.9 - 3.3 |
| CHO Cell Line 2 | Yeastolate, Soy, Wheat Gluten Mix | 1.9 - 3.3 |
Data compiled and interpreted from multiple sources.
Mechanism of Action
While the exact molecular mechanisms are complex and not fully elucidated, this compound is understood to enhance cell culture performance through several key pathways.
Conceptual diagram of the mechanism of action of this compound.
The primary mechanisms include:
-
Nutrient Provision: this compound is a rich source of amino acids and small peptides that are readily taken up by the cells, supporting robust growth and protein synthesis.
-
Reduced Oxidative Stress: Some peptides within the hydrolysate may possess antioxidant properties, helping to mitigate the damaging effects of reactive oxygen species that can accumulate in high-density cultures.
-
Anti-apoptotic Effects: By providing a more favorable culture environment and potentially through specific signaling molecules, hydrolysates can help to delay the onset of apoptosis, thereby extending the productive phase of the culture.
Conclusion
This compound is a powerful and cost-effective supplement for the development of serum-free media for mammalian cell culture. Its use can lead to significant improvements in cell growth, viability, and, most importantly, the yield of recombinant proteins and monoclonal antibodies. The protocols and data presented in these application notes provide a solid foundation for researchers and process development scientists to successfully incorporate this compound into their serum-free cell culture strategies. Optimization of the specific concentration and adaptation protocol for each cell line remains a key step to achieving maximal performance.
References
- 1. Strategies for adaptation of mAb-producing CHO cells to serum-free medium | springermedizin.de [springermedizin.de]
- 2. Strategies for adaptation of mAb-producing CHO cells to serum-free medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and analysis of hydrolysates in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Cultivation of Fastidious Microorganisms Using Casein Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of casein hydrolysate as a key nutrient source for the successful cultivation of fastidious microorganisms. This compound, a complex mixture of peptides and amino acids derived from the milk protein casein, serves as an excellent source of nitrogen, essential for robust microbial growth.
Introduction to this compound in Microbiology
This compound is a vital component in numerous microbial culture media, prized for its ability to support the growth of a wide variety of microorganisms, including those with complex nutritional requirements, known as fastidious organisms.[1] It is produced through the enzymatic or acid hydrolysis of casein, resulting in a readily available source of amino acids, polypeptides, and other growth factors.[1]
Acid-hydrolyzed casein is particularly rich in free amino acids but is notably deficient in tryptophan, which is destroyed during the acid treatment. Enzymatic hydrolysates, such as tryptone (a pancreatic digest of casein), retain tryptophan and offer a different profile of peptides. The choice between acid and enzymatic hydrolysate can depend on the specific nutritional needs of the target microorganism.
Key Applications
This compound is a versatile component in media formulations for:
-
Cultivation of pathogenic and non-pathogenic fastidious bacteria: Including species of Streptococcus, Neisseria, Haemophilus, and Lactobacillus.[1][2][3]
-
Large-scale industrial fermentations: To achieve high biomass yields for the production of vaccines, toxins, and other biological products.
-
Antimicrobial susceptibility testing: As a key ingredient in standard media like Mueller-Hinton Agar.
-
Sterility testing of pharmaceutical products.
Data Presentation: Performance of this compound in Culture Media
The following table summarizes quantitative data from a study comparing the growth of Streptococcus pneumoniae, a fastidious bacterium, in media with different nitrogen sources. This data highlights the efficacy of this compound in promoting biomass production.
| Medium Component Comparison for Streptococcus pneumoniae Growth | | :--- | :--- | | Nitrogen Source | Relative Biomass Production | | Acid Hydrolyzed Casein (AHC) | 1.7 times higher than in Todd-Hewitt Broth (THY) | | Enzymatically Hydrolyzed Soybean Meal (EHS) | 2.3 times higher than in Todd-Hewitt Broth (THY) | | Enzymatically Hydrolyzed Soybean Meal (EHS) vs. Acid Hydrolyzed Casein (AHC) in pH-controlled bioreactor | 2.5 times higher biomass production with EHS compared to AHC |
Data extracted from a study on S. pneumoniae cultivation for vaccine production.
Experimental Protocols
Detailed methodologies for the preparation of common media containing this compound and for the cultivation of representative fastidious microorganisms are provided below.
Protocol 1: Preparation of Mueller-Hinton Agar (MHA) with Acid Hydrolysate of Casein
This protocol is adapted from standard microbiological procedures for preparing MHA, a medium widely used for antibiotic susceptibility testing of non-fastidious and, with supplementation, fastidious bacteria.
Materials:
-
Beef Extract: 2.0 g
-
Acid Hydrolysate of Casein: 17.5 g
-
Starch: 1.5 g
-
Agar: 17.0 g
-
Distilled Water: 1000 ml
Procedure:
-
Suspend 38 g of the powdered MHA components in 1 liter of distilled water.
-
Heat the mixture with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Allow the autoclaved medium to cool to 45-50°C in a water bath.
-
Pour the molten MHA into sterile petri dishes to a uniform depth.
-
Let the agar solidify at room temperature.
-
Store the prepared plates at 2-8°C.
Protocol 2: Preparation of Chocolate Agar with Enzymatic Digest of Casein
Chocolate Agar is a non-selective, enriched growth medium used for the isolation and cultivation of fastidious microorganisms like Haemophilus influenzae and Neisseria species. The enzymatic digest of casein provides essential growth factors.
Materials:
-
GC Agar Base (containing enzymatic digest of casein)
-
Hemoglobin solution (2%)
-
Growth supplements (e.g., IsoVitaleX or equivalent)
-
Distilled Water
Procedure:
-
Prepare the GC Agar Base according to the manufacturer's instructions. This typically involves suspending the powder in distilled water and bringing it to a boil to dissolve completely.
-
Sterilize the agar base by autoclaving at 121°C for 15 minutes.
-
Cool the sterilized agar base to 50°C in a water bath.
-
Aseptically add the sterile hemoglobin solution and the growth supplements.
-
Mix gently but thoroughly to avoid introducing air bubbles.
-
Dispense the molten Chocolate Agar into sterile petri dishes.
-
Allow the plates to cool and solidify.
-
Store the prepared plates in a moist, sterile environment at 2-8°C.
Protocol 3: Cultivation of Streptococcus pneumoniae
This protocol outlines the steps for the cultivation of S. pneumoniae using a this compound-based broth.
Materials:
-
This compound Broth (or a suitable broth like Brain Heart Infusion Broth supplemented with this compound)
-
Sterile culture tubes or flasks
-
Streptococcus pneumoniae stock culture (frozen or from a plate)
-
Incubator with CO2 control
Procedure:
-
Inoculum Preparation:
-
From a frozen stock: Thaw the vial rapidly and aseptically transfer the contents to a tube containing 5 ml of pre-warmed this compound broth.
-
From a plate: Select a single, well-isolated colony and inoculate it into 5 ml of pre-warmed this compound broth.
-
-
Incubation:
-
Incubate the culture at 35-37°C in a 5% CO2 atmosphere.
-
Grow the culture to the desired optical density (OD), typically mid-log phase (e.g., OD600 of 0.4-0.6), for subsequent experiments.
-
-
Sub-culturing and Scaling Up:
-
For larger volumes, use the initial culture to inoculate a larger flask of pre-warmed medium. The inoculum volume should typically be 1-5% of the final culture volume.
-
Continue incubation under the same conditions, monitoring growth by measuring the OD at regular intervals.
-
Visualizations
The following diagrams illustrate the experimental workflows for media preparation and microbial cultivation.
References
Application Notes and Protocols for Fractionating Peptides from Casein Hydrolysate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein, the primary protein in milk, is a rich source of bioactive peptides. These peptides are inactive within the parent casein sequence but can be released through enzymatic hydrolysis. The resulting casein hydrolysate is a complex mixture of peptides with various sizes and physicochemical properties. Fractionation of this hydrolysate is a critical step to isolate and enrich specific bioactive peptides, such as those with antioxidant, antihypertensive, immunomodulatory, or antimicrobial activities. This document provides detailed application notes and protocols for the common methods used to fractionate peptides from this compound.
I. Enzymatic Hydrolysis of Casein
The initial step in generating bioactive peptides is the controlled enzymatic hydrolysis of casein. The choice of enzyme, hydrolysis conditions, and the degree of hydrolysis (DH) are critical factors that determine the profile of the resulting peptides.
Experimental Protocol: Enzymatic Hydrolysis
-
Substrate Preparation: Prepare an 8% (w/v) aqueous dispersion of casein in distilled water.[1]
-
Incubation: Incubate the casein dispersion in a water bath at the optimal temperature for the selected enzyme (e.g., 40°C for trypsin) for 10 minutes to allow for temperature equilibration.[1]
-
Enzyme Addition: Add the selected protease to the casein dispersion. The enzyme-to-substrate ratio will depend on the enzyme's activity and the desired degree of hydrolysis (e.g., for trypsin, a ratio of 2500 U/g of casein can be used).[1]
-
Hydrolysis: Maintain the reaction at a constant optimal pH (e.g., pH 8.0 for trypsin) and temperature for the desired duration (e.g., 3 hours).[1][2] The pH can be kept constant by the addition of NaOH.
-
Enzyme Inactivation: Terminate the hydrolysis by heating the mixture to 100°C for 10 minutes to inactivate the enzyme.
-
Cooling and Storage: Rapidly cool the hydrolysate to approximately 25°C in an ice bath. The resulting this compound can then be freeze-dried and stored at -20°C for further fractionation.
Key Parameters for Enzymatic Hydrolysis
| Parameter | Typical Range/Value | Significance |
| Enzyme Type | Trypsin, Pepsin, Chymotrypsin, Alcalase, Flavourzyme | Determines the specific cleavage sites and the resulting peptide sequences. |
| Temperature | 40-60°C | Affects enzyme activity and reaction rate. |
| pH | 7.0-8.5 | Crucial for optimal enzyme activity. |
| Enzyme/Substrate Ratio | 1-4% (w/w) | Influences the rate and degree of hydrolysis. |
| Hydrolysis Time | 1-17 hours | Controls the extent of protein breakdown and the size of the resulting peptides. |
II. Fractionation by Membrane Filtration
Membrane filtration is a pressure-driven process that separates peptides based on their molecular size. It is a widely used technique for the initial fractionation of casein hydrolysates.
A. Ultrafiltration (UF)
Ultrafiltration is used to separate peptides into different molecular weight fractions using membranes with specific molecular weight cut-offs (MWCO).
-
Sample Preparation: Dissolve the lyophilized this compound in an appropriate buffer or distilled water.
-
Membrane Selection: Choose a series of ultrafiltration membranes with decreasing MWCOs (e.g., 12 kDa, 6 kDa, and 3 kDa) to obtain different peptide fractions.
-
Fractionation:
-
Pass the hydrolysate solution through the membrane with the largest MWCO (e.g., 12 kDa). The retentate will contain peptides larger than 12 kDa (YCH-1), and the permeate will contain smaller peptides.
-
Take the permeate from the first step and pass it through the next smaller MWCO membrane (e.g., 6 kDa). The retentate will contain peptides between 6-12 kDa (YCH-2), and the permeate will contain peptides smaller than 6 kDa.
-
Repeat this process with a 3 kDa membrane to obtain a 3-6 kDa fraction (YCH-3) in the retentate and a <3 kDa fraction (YCH-4) in the permeate.
-
-
Collection and Storage: Collect all permeate and retentate fractions, lyophilize them, and store them for further analysis or purification.
B. Electro-Membrane Filtration (EMF)
EMF combines membrane filtration with an electric field to selectively isolate charged peptides. This technique is particularly useful for enriching bioactive peptides with specific charge properties.
| Peptide | Initial Concentration in Feed | Final Concentration in Permeate | Enrichment Factor |
| αs2-Casein f(183-207) | 7.5% of total protein | 25% of total protein | ~3.3-fold |
Data from a study on the isolation of a positively charged antimicrobial peptide from an αs2-casein hydrolysate.
III. Chromatographic Fractionation Methods
Chromatography offers higher resolution for separating peptides based on their size, charge, and hydrophobicity.
A. Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates peptides based on their hydrodynamic volume. Larger peptides elute first as they are excluded from the pores of the chromatography matrix, while smaller peptides have a longer path through the pores and elute later.
-
Column and Resin Selection: Select a gel filtration column (e.g., Sephadex G-25) appropriate for the molecular weight range of the peptides in the hydrolysate.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., 20 mmol L⁻¹ PBS with 0.1% NaCl, pH 7.4).
-
Sample Loading: Dissolve the peptide fraction (e.g., the <3 kDa fraction from ultrafiltration) in the equilibration buffer and load it onto the column.
-
Elution: Elute the peptides with the equilibration buffer at a constant flow rate (e.g., 0.3 mL min⁻¹).
-
Fraction Collection: Collect fractions of a specific volume and monitor the absorbance at 215 nm or 280 nm to detect the peptide peaks.
-
Analysis: Analyze the collected fractions for bioactivity and further characterize the peptides.
B. Ion Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a specific pH. Anion exchange chromatography retains negatively charged peptides, while cation exchange chromatography retains positively charged peptides.
-
Resin and Buffer Selection: Use an anion exchange resin (e.g., DEAE-Sephacel) and select appropriate buffers for binding and elution.
-
pH Adjustment: Adjust the pH of the this compound to a value where the target peptides have a net negative charge (e.g., pH 6.4).
-
Sample Loading: Load the pH-adjusted hydrolysate onto the equilibrated anion exchange column.
-
Washing: Wash the column with the starting buffer to remove unbound and weakly bound peptides.
-
Elution: Elute the bound peptides using a salt gradient (e.g., increasing NaCl concentration) or by changing the pH of the elution buffer.
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze for the presence of the target peptides.
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity. It is often used as a final polishing step in peptide purification.
-
Column Selection: Choose an appropriate reversed-phase column (e.g., C18) based on the size and hydrophobicity of the target peptides. For smaller peptides (<3 kDa), a C18 column is generally suitable.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the peptide fraction in Mobile Phase A.
-
Elution Gradient: Inject the sample and elute the peptides using a linear gradient of increasing acetonitrile concentration (e.g., 0-60% Mobile Phase B over 60 minutes).
-
Detection and Collection: Monitor the elution profile at 215 nm and collect the peptide peaks of interest.
-
Solvent Removal: Remove the organic solvent and TFA from the collected fractions by lyophilization.
IV. Workflow and Signaling Pathway Diagrams
Overall Workflow for Peptide Fractionation
Caption: General workflow for fractionating peptides from casein.
Experimental Workflow for Ultrafiltration
Caption: Sequential ultrafiltration workflow for peptide fractionation.
Logical Relationship in Reversed-Phase HPLC
Caption: Principle of peptide separation in RP-HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Dissolving Casein Hydrolysate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving casein hydrolysate in water for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility differ from intact casein?
A1: this compound is a product derived from casein, the main protein in milk, through enzymatic or acid hydrolysis. This process breaks down the large protein molecules into smaller peptides and amino acids.[1][2][3] This breakdown generally increases the solubility of this compound in water compared to intact casein, which is largely insoluble in water at neutral pH.[3]
Q2: What are the key factors influencing the dissolution of this compound?
A2: The primary factors affecting the solubility of this compound are:
-
pH: Solubility is highly pH-dependent. Casein and its hydrolysates are least soluble at their isoelectric point (pI), which is in the acidic range of pH 3.0-5.0.[4] Solubility significantly increases in alkaline conditions (pH 7.0 and above).
-
Temperature: Increasing the temperature of the solvent can enhance the dissolution rate.
-
Agitation: Continuous stirring is essential for uniform dispersion and dissolution of the powder.
-
Degree of Hydrolysis (DH): A higher degree of hydrolysis generally leads to smaller peptides and improved solubility over a wider pH range.
-
Ionic Strength: The presence of certain salts can influence solubility.
Q3: Can I dissolve this compound in pure water?
A3: While some highly hydrolyzed casein products are soluble in water, you may encounter difficulties. It is often recommended to use a buffered solution or adjust the pH to the alkaline range to ensure complete dissolution.
Troubleshooting Guide
Problem: The this compound powder is not dissolving and is forming clumps in the water.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Incorrect pH | The pH of the solution is likely near the isoelectric point (pI) of casein (around pH 4.6), where it is least soluble. | Protocol 1: Alkaline Adjustment. 1. Add the this compound powder to your desired volume of water while stirring. 2. Slowly add a few drops of a dilute sodium hydroxide (NaOH) solution (e.g., 1N) to raise the pH to between 7.0 and 8.0. 3. Continue stirring until the solution becomes clear. 4. Adjust the final pH to your experimental requirement using a suitable acid (e.g., HCl). |
| Low Temperature | The solvent temperature may be too low to facilitate rapid dissolution. | Protocol 2: Gentle Heating. 1. In a suitable vessel, heat the water or buffer to 50-60°C. 2. Gradually add the this compound powder while continuously stirring. 3. Maintain the temperature and continue stirring for 10-15 minutes, or until fully dissolved. Caution: Do not boil the solution, as this may lead to degradation. |
| Insufficient Agitation | The powder is not being adequately dispersed in the solvent, leading to the formation of aggregates. | Protocol 3: Optimized Agitation. 1. Use a magnetic stirrer and a stir bar appropriately sized for your vessel. 2. Start stirring the solvent before adding the this compound powder. 3. Add the powder slowly and in small portions to the vortex of the stirring liquid to ensure each particle is wetted. |
| High Concentration | You are attempting to dissolve a high concentration of this compound. | Protocol 4: Incremental Dissolution. 1. Start by preparing a more dilute solution using the methods described above. 2. Once the initial amount is fully dissolved, gradually add more this compound powder until you reach your target concentration. |
Problem: The solution remains cloudy or turbid even after adjusting pH and temperature.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Presence of Insoluble Components | Some this compound preparations may contain a small fraction of less soluble peptides or other components. | Protocol 5: Filtration. 1. After attempting dissolution using the methods above, allow the solution to cool to room temperature. 2. Filter the solution through a standard laboratory filter paper (e.g., Whatman No. 1) to remove any undissolved particles. For sterile applications, a 0.22 µm filter can be used after an initial clarification step. |
| Protein Aggregation | Residual larger peptides may be aggregating. | Protocol 6: Use of Chelating Agents. 1. Prepare your solution in a buffer containing a chelating agent like EDTA. This can sometimes help in dissolving certain protein preparations. |
Quantitative Data on Solubility
The solubility of casein and its hydrolysates is significantly influenced by pH and temperature. The following table summarizes the general trends.
| Factor | Condition | Solubility | Reference |
| pH | 3.0 - 5.0 (Isoelectric Point) | Minimum | |
| 6.0 - 8.0 | High / Maximum | ||
| Temperature | 20 - 40°C | Solubility generally increases with temperature. | |
| 60°C | Often used to aid dissolution. | ||
| > 80°C | May risk protein degradation. |
Experimental Protocols
Protocol A: Standard Dissolution in an Alkaline Buffer
-
Preparation: Prepare a 50mM potassium phosphate buffer and adjust its pH to 7.5.
-
Dispersion: Weigh the required amount of this compound powder. While continuously stirring the buffer at room temperature, slowly add the powder.
-
Heating: Gradually heat the solution to 60-80°C while continuing to stir. Maintain this temperature for approximately 10-15 minutes until the solution is homogenous. Do not allow the solution to boil.
-
Cooling and pH Adjustment: Allow the solution to cool to room temperature. If necessary, readjust the pH to your final desired value using HCl or NaOH.
-
Filtration (Optional): If any turbidity remains, filter the solution as described in Protocol 5.
Protocol B: Rapid Dissolution for Tissue Culture Media
-
Solvent Preparation: Use 1X Phosphate Buffered Saline (PBS) at a pH of 7.4 as the initial solvent.
-
Heating and Dispersion: Heat the PBS to 60°C. Add the this compound powder while stirring.
-
Alkaline Push: Add a few drops of 1N NaOH to aid in the dissolution process.
-
Stirring: Continue to stir at 60°C for 10-15 minutes until the powder is completely dissolved.
-
Final pH Adjustment: After the solution has cooled, adjust the pH back to 7.4 using 1M HCl.
Visualization
Caption: Troubleshooting workflow for dissolving this compound in water.
References
Technical Support Center: Optimizing Casein Hydrolysate for Cell Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing casein hydrolysate concentration for cell growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a mixture of peptides and amino acids derived from the hydrolysis of casein, the main protein found in milk. It is commonly used as a nutrient supplement in cell culture media to provide a rich source of nitrogen, which is essential for microbial growth and protein synthesis.[1] Its applications range from cultivating various bacteria to being used in industrial fermentation for the production of antibiotics and other metabolites.[1][2]
Q2: What is the difference between this compound and casein peptone?
A2: While chemically similar, the main difference lies in the method of preparation. Casein peptone is typically produced by enzymatic digestion of casein, often using pepsin. This compound, on the other hand, can be generated through acid hydrolysis or other enzymatic processes.[3] Acid hydrolysis can lead to the destruction of certain amino acids like tryptophan.[4]
Q3: What are the typical concentrations of this compound used in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific hydrolysate being used. Studies have investigated concentrations ranging from 0.1% to 10% (v/v). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Can this compound be toxic to cells?
A4: Yes, some casein hydrolysates can have inhibitory or cytotoxic effects on certain cell lines, such as Jurkat T cells. The toxicity can be concentration-dependent and varies between different hydrolysate preparations. Therefore, it is essential to screen different lots and types of this compound for their effect on cell viability and growth.
Q5: How does this compound affect monoclonal antibody (mAb) production in CHO cells?
A5: this compound, along with other hydrolysates, can be used as a supplement in fed-batch cultures to improve the productivity of CHO cells expressing monoclonal antibodies. However, it's important to note that some hydrolysates can impact the glycosylation profile of the produced antibodies.
Troubleshooting Guides
Issue 1: Poor Cell Growth or Low Viability After Adding this compound
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The concentration of this compound is a critical parameter. Perform a titration experiment to determine the optimal concentration for your specific cell line. Test a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2.5%, 5% v/v) and monitor cell viability and growth over several days.
-
-
Possible Cause 2: Cytotoxicity of the Hydrolysate.
-
Solution: Different batches or types of this compound can exhibit varying levels of cytotoxicity. Test different lots from the same supplier or hydrolysates from different suppliers. Consider performing a simple viability assay (e.g., Trypan Blue exclusion) to screen new batches before use in large-scale experiments.
-
-
Possible Cause 3: Presence of Digestive Enzymes in the Hydrolysate.
-
Solution: Some this compound preparations may contain residual digestive enzymes that can be harmful to cells, causing them to detach from the culture surface. If this is suspected, consider using ultrafiltration to remove these enzymes before adding the hydrolysate to your culture medium.
-
Issue 2: Precipitation in the Culture Medium After Adding this compound
-
Possible Cause 1: Poor Solubility.
-
Solution: Casein is known to dissolve in alkaline pH. To prepare a stock solution, try dissolving the this compound powder in a buffered solution with a slightly alkaline pH (e.g., PBS at pH 7.4) at an elevated temperature (e.g., 60°C) with stirring. A few drops of a weak base like 1N NaOH can be added to aid dissolution, followed by pH adjustment back to 7.4 with 1M HCl.
-
-
Possible Cause 2: Interaction with Medium Components.
-
Solution: Prepare a concentrated stock solution of the this compound and add it to the medium with gentle mixing. Avoid adding the powder directly to the complete medium. Filter-sterilize the this compound stock solution before adding it to the sterile culture medium.
-
Issue 3: Inconsistent Results and Lot-to-Lot Variability
-
Possible Cause: Inherent Variability of Hydrolysates.
-
Solution: Due to the nature of their production, protein hydrolysates can exhibit significant lot-to-lot variability, which can impact cell culture performance. It is crucial to perform quality control on new lots. This can range from simple growth promotion assays with your cell line to more detailed analyses like reverse-phase high-performance liquid chromatography (RP-HPLC) to compare peptide profiles between batches.
-
Issue 4: Negative Impact on Downstream Processing
-
Possible Cause: Interference with Purification.
-
Solution: While hydrolysates can boost productivity, they may not negatively impact the recovery of IgG from Protein A purification. However, it is good practice to evaluate the impact of the selected this compound on your specific downstream purification process. Monitor for any increases in host cell protein (HCP) levels or changes in product purity and yield.
-
Data Presentation
Table 1: Effect of Different Casein Hydrolysates on Jurkat T Cell Viability
| Hydrolysate | IC50 (% v/v) |
| a | 45.2 |
| b | 19.5 |
| c | 25.8 |
| d | 66.8 |
| e | 48.3 |
| f | 23.7 |
| g | 41.5 |
| h | 42.1 |
Data adapted from a study on the bioactivity of eight distinct casein hydrolysates on human cultured cells. The IC50 values represent the concentration at which a 50% inhibition of cell viability was observed after 24 hours of supplementation.
Table 2: Effect of this compound Concentration on DNA Synthesis in Jurkat and Caco-2 Cells
| Cell Line | Hydrolysate | Concentration (% v/v) | DNA Synthesis (% of Control) |
| Jurkat | a | 0.5 | 45.6 |
| Jurkat | h | 0.5 | 55.6 |
| Caco-2 | a-h | 0.5-10 | No significant effect |
Data from a study investigating the effects of casein hydrolysates on human cancer cell lines. DNA synthesis was measured after 24 hours of treatment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density appropriate for your cell line to be in the logarithmic growth phase for the duration of the experiment.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10% w/v) in a serum-free basal medium or a balanced salt solution. Ensure complete dissolution and filter-sterilize through a 0.22 µm filter.
-
Treatment: Add the this compound stock solution to the wells to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0% v/v). Include a control group with no this compound.
-
Incubation: Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2).
-
Cell Viability and Proliferation Assays: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess cell viability and proliferation using standard assays:
-
Trypan Blue Exclusion Assay: To determine the percentage of viable cells.
-
MTT or alamarBlue® Assay: To measure metabolic activity as an indicator of cell proliferation.
-
BrdU Incorporation Assay: To analyze DNA synthesis as a measure of cell growth.
-
-
Data Analysis: Plot cell viability and proliferation against the concentration of this compound to determine the optimal concentration that promotes growth without inducing significant cytotoxicity.
Protocol 2: Fed-Batch Culture Strategy for Monoclonal Antibody Production
-
Initial Culture: Inoculate a bioreactor with your CHO cell line producing the monoclonal antibody in a suitable basal medium.
-
Fed-Batch Feeding:
-
Based on a pre-determined schedule (e.g., starting on day 3), begin feeding the culture with a concentrated feed medium containing this compound.
-
The feeding volume and frequency should be optimized based on the nutrient consumption rates of your cell line. This can be determined through spent media analysis.
-
-
Monitoring: Regularly monitor key culture parameters such as viable cell density, viability, glucose, lactate, and antibody titer.
-
Harvest: Harvest the cell culture fluid when the antibody titer reaches its peak and cell viability begins to decline significantly.
-
Downstream Processing: Purify the monoclonal antibody from the harvested cell culture fluid using standard chromatography techniques (e.g., Protein A affinity chromatography).
-
Analysis: Analyze the purified antibody for yield, purity, and critical quality attributes such as glycosylation.
Visualizations
References
- 1. Acid digest of casein from bovine milk, 7.0-8.5% Nitrogen, 5.0-6.5% Amino | Sigma-Aldrich [sigmaaldrich.com]
- 2. Impact of hydrolysates on monoclonal antibody productivity, purification and quality in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casein Hydrolysates and Coprecipitates.pptx [slideshare.net]
- 4. Casein Acid Hydrolysate for Biotechnology and Microbiology for Biotechnology and Microbiology, ≥7.8% Total N, 5.2-7.7% Amino | Sigma-Aldrich [sigmaaldrich.com]
preventing precipitation of casein hydrolysate in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the precipitation of casein hydrolysate in their experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the solution?
A1: Precipitation of this compound is most commonly due to the pH of the medium being close to the isoelectric point (pI) of the casein peptides, which is typically in the range of 3.0 to 5.0.[1][2] At the isoelectric point, the net charge of the peptides is zero, minimizing electrostatic repulsion and leading to aggregation and precipitation. Other factors that can contribute to precipitation include high concentrations of divalent cations (e.g., calcium, magnesium), improper temperature during dissolution, and interactions with other media components.[3][4]
Q2: What is the ideal pH for keeping this compound in solution?
A2: To maintain solubility, the pH of the medium should be kept away from the isoelectric point of casein. The solubility of casein and its hydrolysates increases significantly as the pH moves away from the 3.0-5.0 range.[1] For most applications, maintaining a pH above 6.0 is recommended to ensure the this compound remains dissolved. Some studies have shown maximum solubility is achieved around pH 7.0.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can influence solubility. While casein is thermally stable within a certain range, excessively high temperatures can lead to denaturation and aggregation. Conversely, preparing solutions at a slightly elevated temperature, for example, 60°C, can aid in the initial dissolution process. It is also advisable to avoid repeated freeze-thaw cycles of stock solutions, as this can promote precipitation.
Q4: How do metal ions in the media contribute to precipitation?
A4: Divalent cations, particularly calcium (Ca2+) and magnesium (Mg2+), can interact with the negatively charged phosphate and carboxyl groups on casein peptides. These ions can form bridges between peptide molecules, leading to the formation of insoluble aggregates and precipitation. This is more likely to occur at pH values where the peptides carry a net negative charge.
Q5: Are there different types of casein hydrolysates with varying solubility?
A5: Yes, the solubility of this compound can be influenced by the extent of enzymatic hydrolysis, measured by the degree of hydrolysis (DH). Generally, a higher degree of hydrolysis results in smaller peptides, which can improve solubility, especially near the isoelectric point. The specific enzymes used for hydrolysis (e.g., trypsin, pepsin) also affect the characteristics of the resulting peptides and their solubility.
Q6: Can I use any type of water to prepare my media with this compound?
A6: It is highly recommended to use high-purity, sterile water (e.g., distilled, deionized, or cell culture grade water) for media preparation. The presence of unknown ions or contaminants in lower-quality water can interact with the this compound and other media components, potentially leading to precipitation.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your media, follow these troubleshooting steps:
Problem: Precipitate forms immediately upon adding this compound.
| Potential Cause | Recommended Solution |
| Incorrect pH | Ensure the initial pH of the water or buffer is above 6.0 before adding the this compound. Adjust the pH with a suitable acid or base as needed. |
| Low Temperature | Prepare the this compound solution in water pre-warmed to 30-40°C to facilitate dissolution. For some preparations, a higher temperature of 60°C with stirring may be beneficial. |
| High Local Concentration | Add the this compound powder slowly to the vortexing liquid to prevent clumping and ensure even dispersion. |
Problem: Precipitate forms after adding other media components.
| Potential Cause | Recommended Solution |
| Interaction with Divalent Cations | Add the this compound to the water and ensure it is fully dissolved before adding concentrated salt solutions, especially those containing calcium and magnesium. |
| pH Shift | Monitor the pH of the medium as each component is added. Some components can alter the pH, bringing it closer to the isoelectric point of the this compound. Adjust the pH as necessary. |
| Use of Stabilizing Agents | For acidic media, consider the addition of stabilizing agents like pectin or carboxymethyl cellulose (CMC), which can help prevent protein aggregation. |
Experimental Protocols
Protocol for Preparing a Sterile this compound Stock Solution (10% w/v)
-
Weigh the desired amount of this compound powder.
-
Measure out 80% of the final volume of high-purity water into a sterile container with a stir bar.
-
Gently warm the water to 30-40°C while stirring.
-
Slowly add the this compound powder to the vortex of the stirring water.
-
Continue stirring until the powder is completely dissolved.
-
Check the pH of the solution and adjust to 7.0-7.4 with 1N NaOH or 1N HCl if necessary.
-
Add water to reach the final desired volume.
-
Sterilize the solution by filtering through a 0.22 µm sterile filter.
-
Store the stock solution at 2-8°C. Avoid repeated freeze-thaw cycles.
Data Summary
| Parameter | Condition to Avoid | Recommended Condition |
| pH | 3.0 - 5.0 | > 6.0 (ideally 7.0-7.4) |
| Temperature | Repeated freeze-thaw cycles | Dissolution at 30-40°C |
| Divalent Cations (e.g., Ca2+, Mg2+) | High concentrations added directly to concentrated this compound | Add after this compound is fully dissolved in the bulk media |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound precipitation.
References
Technical Support Center: Troubleshooting Poor Cell Growth with Casein Hydrolysate Supplementation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with poor cell growth when using casein hydrolysate as a cell culture supplement. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific experimental challenges.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Growth Rate After Supplementation
If you observe a significant drop in cell viability or a slowdown in proliferation after adding this compound to your culture medium, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Endotoxin Contamination | Test the this compound lot for endotoxin levels. Use endotoxin-free reagents and consumables. | --INVALID-LINK-- |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. High concentrations can be cytotoxic. | --INVALID-LINK-- |
| Lot-to-Lot Variability | Test new lots against a previously qualified "golden lot." Analyze the amino acid and peptide profiles for significant differences. | --INVALID-LINK-- |
| Inherent Cytotoxicity | Some hydrolysates can have cell-specific inhibitory effects.[1][2] Consider screening hydrolysates from different suppliers or produced by different methods (e.g., enzymatic vs. acid hydrolysis). | --INVALID-LINK-- |
Troubleshooting Workflow: Decreased Cell Viability
Caption: Troubleshooting workflow for poor cell growth.
Issue 2: Inconsistent Performance Between Different Lots of this compound
Lot-to-lot variability is a common issue with complex biological supplements like this compound.[3][4]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Compositional Differences | Analyze and compare the amino acid and peptide profiles of different lots. Due to the manufacturing process, the composition of hydrolysates can vary.[3] | --INVALID-LINK-- and --INVALID-LINK-- |
| Varying Levels of Key Nutrients | Quantify key amino acids known to be critical for your cell line's growth. | --INVALID-LINK-- |
| Presence of Inhibitory Peptides | Fractionate the hydrolysate and test individual fractions for their effect on cell growth. | --INVALID-LINK-- |
Logical Flow for Lot-to-Lot Variability Testing
Caption: Workflow for qualifying new lots of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning cloudy or forming precipitates after adding this compound?
A1: This is likely due to solubility issues. This compound solubility can be pH-dependent.
-
Troubleshooting:
-
Dissolution Method: Casein dissolves better at an alkaline pH. Try dissolving the this compound powder in a small volume of alkaline solution (e.g., PBS adjusted to a slightly higher pH with a few drops of 1N NaOH) with gentle heating (e.g., up to 60°C) and stirring before adding it to the bulk medium.
-
pH Adjustment: After dissolution, carefully adjust the pH of the concentrate back to the desired physiological pH (e.g., 7.2-7.4) with 1M HCl before filter sterilization.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.
-
Media Composition: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the basal medium can sometimes contribute to precipitation.
-
Q2: Can this compound affect cellular metabolism, and how can I test for this?
A2: Yes, this compound can significantly alter cellular metabolism by providing a rich source of amino acids and peptides, which can shift metabolic pathways. For example, it has been shown to influence glucose metabolism.
-
Troubleshooting and Analysis:
-
Metabolite Analysis: Measure key metabolite concentrations in your spent media, such as glucose, lactate, and ammonia. An increase in lactate production per cell could indicate a shift towards glycolysis.
-
Metabolic Flux Analysis: For a more in-depth understanding, consider performing metabolic flux analysis using labeled isotopes (e.g., ¹³C-glucose) to trace metabolic pathways.
-
Gene Expression Analysis: Use RT-qPCR or RNA-Seq to analyze the expression of genes involved in key metabolic pathways (e.g., glycolysis, TCA cycle, amino acid metabolism).
-
Impact of this compound on Cellular Metabolism
Caption: Influence of this compound on cell metabolism.
Q3: What are the acceptable endotoxin levels in this compound for cell culture?
A3: While there is no universal standard, and sensitivity varies between cell lines, a general guideline for cell culture reagents is to use those with endotoxin levels below 1.0 EU/mL. For sensitive applications, particularly with immune cells, levels below 0.1 EU/mL are desirable. It is crucial to test each new lot of this compound, as endotoxin levels can be a source of variability.
Example Endotoxin Levels in Different Reagent Grades
| Reagent Grade | Typical Endotoxin Level (EU/mL) | Recommended Use |
| Standard Grade | < 10.0 | Not recommended for sensitive cell culture |
| Cell Culture Grade | < 1.0 | General cell culture |
| Low Endotoxin Grade | < 0.1 | Sensitive assays, immune cell culture, bioproduction |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Assay
This protocol provides a general overview of the chromogenic LAL assay for endotoxin quantification.
Materials:
-
This compound solution (dissolved in endotoxin-free water)
-
LAL Chromogenic Endotoxin Quantitation Kit (e.g., from Thermo Fisher Scientific, Lonza)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
Endotoxin-free tubes and pipette tips
-
Microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Standard Curve Preparation: Prepare a series of endotoxin standards according to the kit manufacturer's instructions, typically ranging from 0.01 to 1.0 EU/mL.
-
Sample Preparation: Dissolve the this compound in endotoxin-free water to the desired concentration. It may be necessary to test several dilutions to ensure the endotoxin concentration falls within the range of the standard curve.
-
Assay Procedure:
-
Add 50 µL of standards, samples, and negative controls (endotoxin-free water) to the wells of an endotoxin-free microplate.
-
Add 50 µL of the reconstituted LAL reagent to each well.
-
Incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).
-
Add 100 µL of the reconstituted chromogenic substrate solution to each well.
-
Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).
-
Add 50 µL of stop solution (e.g., 25% acetic acid) to each well to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their corresponding endotoxin concentrations.
-
Determine the endotoxin concentration of the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Dose-Response Assay for Cell Viability
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 100 g/L, sterile-filtered)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment:
-
Prepare a serial dilution of the this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 g/L).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no hydrolysate" control.
-
-
Incubation: Incubate the plate for a period equivalent to 1-2 cell population doubling times (e.g., 24-48 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the "no hydrolysate" control (set to 100% viability).
-
Plot cell viability (%) against the concentration of this compound to determine the optimal concentration range and identify any potential cytotoxicity at higher concentrations.
-
Protocol 3: Comparative Lot Testing
Methodology:
-
Select a lot of this compound that has previously demonstrated good performance (the "golden lot").
-
Prepare media supplemented with the "golden lot" and the new lot at the standard concentration used in your experiments.
-
Culture your cells in parallel using both media preparations.
-
Monitor key performance indicators over the course of the culture, such as:
-
Viable cell density (VCD)
-
Cell viability
-
Population doubling time
-
Product titer (if applicable)
-
-
Compare the results. The new lot should perform within a predefined acceptable range of the "golden lot" (e.g., ±15%).
Protocol 4: Amino Acid Analysis
Methodology:
-
Sample Hydrolysis: Accurately weigh a sample of the this compound powder. Perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break down all peptides into individual amino acids. Note that this method will destroy tryptophan.
-
Derivatization: Derivatize the amino acids with a reagent (e.g., phenyl isothiocyanate, PITC) to make them detectable by HPLC.
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the amino acids using a gradient of appropriate solvents.
-
Detect the derivatized amino acids using a UV detector.
-
-
Quantification: Compare the peak areas of the amino acids in the sample to those of a known amino acid standard mixture to determine the concentration of each amino acid.
Protocol 5: Peptide Profiling by RP-HPLC
Methodology:
-
Sample Preparation: Dissolve the this compound in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Comparison: Overlay the chromatograms from different lots. Significant differences in the number, height, or retention time of peaks indicate variability in the peptide composition.
Protocol 6: Hydrolysate Fractionation and Bioactivity Testing
Methodology:
-
Fractionation:
-
Use size-exclusion chromatography (SEC) or preparative reverse-phase HPLC to separate the hydrolysate into different fractions based on size or hydrophobicity.
-
Collect the fractions and remove the solvents (e.g., by lyophilization).
-
-
Bioactivity Testing:
-
Reconstitute each fraction in cell culture medium.
-
Test each fraction individually for its effect on cell growth and viability using the method described in --INVALID-LINK--.
-
-
Analysis: Identify fractions that either enhance or inhibit cell growth. This can help pinpoint the components responsible for the observed effects.
References
- 1. Growth inhibitory effects of casein hydrolysates on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of casein hydrolysates on human cancer cell lines | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. Applications and analysis of hydrolysates in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Sterilization of Casein Hydrolysate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sterilization of casein hydrolysate solutions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for sterilizing this compound solutions?
A1: The three primary methods for sterilizing this compound solutions are autoclaving (steam sterilization), sterile filtration, and gamma irradiation. The choice of method depends on the specific application, the volume of the solution, and the sensitivity of the components to heat or radiation.
Q2: Which sterilization method is least likely to degrade the this compound?
A2: Sterile filtration is the preferred method for minimizing degradation of this compound.[1] Unlike autoclaving, it does not involve heat, which can lead to the denaturation of peptides and the loss of nutritional value.[2] Gamma irradiation, when performed at appropriate doses, has also been shown to have minimal effects on the integrity of salivary proteins, suggesting it may be a suitable alternative for sensitive solutions.[3]
Q3: Can I autoclave a solution containing both this compound and reducing sugars?
A3: It is generally not recommended to autoclave solutions containing both proteins/peptides and reducing sugars. The high temperatures of autoclaving can induce the Maillard reaction, a chemical reaction between amino acids and reducing sugars, which results in the browning of the solution and the formation of byproducts that may be toxic to cells or interfere with experiments.[4][5]
Q4: What causes precipitation in my this compound solution after autoclaving?
A4: Precipitation after autoclaving can be caused by several factors, including heat-induced aggregation of peptides, changes in pH, and interactions with other components in the medium. The stability of casein is highly dependent on pH, with aggregation more likely to occur at pH values below 6.7.
Q5: What type of filter should I use for sterile filtration of this compound solutions?
A5: For sterile filtration of protein and peptide solutions like this compound, it is crucial to use a low protein-binding filter membrane to minimize the loss of product. Membranes made of materials such as Polyvinylidene Fluoride (PVDF) or Polyethersulfone (PES) are commonly recommended for this purpose. A pore size of 0.22 µm is the standard for removing bacteria.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sterilization of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Solution turned brown after autoclaving | Maillard reaction between amino acids in the this compound and reducing sugars in the medium. | 1. Sterilize the this compound solution and the sugar solution separately by autoclaving and mix them aseptically after they have cooled. 2. Alternatively, sterilize the complete medium by filtration. |
| Precipitate formed after autoclaving | Heat-induced aggregation of peptides or pH shift. | 1. Ensure the pH of the solution is above 6.7 before autoclaving. 2. Allow the autoclaved solution to cool slowly to room temperature to prevent rapid changes that can induce precipitation. 3. Consider sterile filtration as an alternative sterilization method. |
| Incomplete sterilization (contamination) | Incorrect autoclave loading or cycle parameters. | 1. Ensure containers are not overfilled (no more than ⅔ full) and caps are loosened to allow steam penetration. 2. Do not stack containers; allow for adequate steam circulation. 3. Verify that the autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the appropriate duration (typically 15-20 minutes for liquids). |
| Loss of product during sterile filtration | Protein binding to the filter membrane. | 1. Use a low protein-binding filter membrane material such as PVDF or PES. 2. Pre-wet the filter with a small amount of sterile water or buffer before filtering the this compound solution. 3. Consider using a filter with a larger surface area to reduce the concentration of protein in contact with the membrane at any given time. |
| Slow filtration rate | High viscosity of the solution or clogging of the filter. | 1. Use a pre-filter with a larger pore size (e.g., 0.45 µm) to remove larger particles before the final 0.22 µm sterile filtration. 2. Apply appropriate pressure (if using a vacuum or pressure-driven filtration system) as recommended by the filter manufacturer. 3. If the solution is highly concentrated, consider diluting it before filtration and then concentrating it again under aseptic conditions if necessary. |
Quantitative Data Summary
The following table summarizes the potential effects of different sterilization methods on this compound solutions. Quantitative data for direct comparisons on this compound is limited; therefore, the information is based on studies of similar protein solutions and general principles.
| Parameter | Autoclaving (121°C, 15 psi, 20 min) | Sterile Filtration (0.22 µm) | Gamma Irradiation (25 kGy) |
| Amino Acid Degradation | Can cause significant degradation of heat-labile amino acids. The availability of amino acids can be reduced with increasing temperature and time. | Minimal to no degradation of amino acids. | Generally low degradation, though some sensitive amino acids may be slightly affected. |
| Color Change (Browning) | High potential for browning, especially in the presence of reducing sugars (Maillard reaction). | No color change. | Minimal color change, though some polymers may show slight discoloration at higher doses. |
| pH Change | Can cause a decrease in pH due to the Maillard reaction and other heat-induced chemical changes. | No significant change in pH. | Minimal to no change in pH. |
| Nutritional Value | Can reduce the biological value and net protein utilization. | Preserves the nutritional value. | Generally preserves nutritional value with minimal impact. |
Experimental Protocols
Autoclaving (Steam Sterilization)
This protocol describes the standard procedure for sterilizing liquid solutions using an autoclave.
Sterile Filtration
This protocol outlines the steps for sterilizing a solution using a membrane filter.
Gamma Irradiation
This procedure is typically performed by specialized facilities. This is a general overview of the process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrity of Proteins in Human Saliva after Sterilization by Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biochemical properties of casein-sugar Maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Antioxidant Activity of Products Derived from Xylose–Bovine this compound Maillard Reaction: Impact of Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Cytotoxic Effects of Casein Hydrolysates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with casein hydrolysates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential cytotoxic effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with casein hydrolysates?
A1: Cytotoxicity associated with casein hydrolysates can stem from several factors:
-
Peptide-Specific Effects: Certain bioactive peptides released during hydrolysis can have inhibitory effects on specific cell lines.
-
Enzyme Activity: The type of enzyme used for hydrolysis (e.g., from mammalian, bacterial, or plant sources) can generate different peptide profiles, some of which may be cytotoxic.[1][2]
-
Degree of Hydrolysis (DH): The extent of the hydrolysis reaction can influence the concentration of specific peptides, and there isn't always a direct relationship between DH and bioactivity or cytotoxicity.[2]
-
Contaminants: The source of the casein or the reagents used in the hydrolysis process may introduce contaminants that are toxic to cells.
-
Endotoxins: Bacterial contamination in the hydrolysate preparation can lead to the presence of endotoxins, which are highly inflammatory and can induce cell death.
-
High Concentrations: Even non-toxic hydrolysates can induce cytotoxicity at very high concentrations due to osmotic stress or other factors.
Q2: Which cell lines are particularly sensitive to casein hydrolysates?
A2: Studies have shown that the cytotoxic effects of casein hydrolysates can be cell-line specific. For example, Jurkat T cells have been reported to be more sensitive to certain casein hydrolysates compared to Caco-2 cells.[1][3] It is crucial to determine the optimal concentration for each new cell line and hydrolysate batch.
Q3: How can I differentiate between apoptosis and necrosis induced by casein hydrolysates?
A3: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can be distinguished by specific cellular and molecular markers. Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between these two cell death mechanisms. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Q4: Can the cytotoxic effects of casein hydrolysates be mitigated?
A4: Yes, several strategies can be employed to mitigate cytotoxicity:
-
Optimization of Hydrolysis: Modifying the enzyme, enzyme-to-substrate ratio, and hydrolysis time can alter the peptide profile and potentially reduce the concentration of cytotoxic peptides.
-
Purification: Techniques like ultrafiltration and chromatography can be used to fractionate the hydrolysate and remove cytotoxic components.
-
Dose-Response Analysis: Performing a thorough dose-response analysis for each batch of hydrolysate and cell line is essential to identify a non-toxic working concentration.
-
Quality Control: Ensuring the casein source is of high quality and all reagents are sterile and endotoxin-free can prevent contamination-related cytotoxicity.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death after treatment with casein hydrolysate.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration for your specific cell line and hydrolysate batch. |
| Contamination of the hydrolysate. | Test the hydrolysate for endotoxin contamination. Ensure all solutions and equipment used for hydrolysis and cell culture are sterile. |
| Cell line is particularly sensitive. | Test the hydrolysate on a less sensitive cell line to confirm its general cytotoxicity. If the effect is cell-line specific, consider using a lower concentration or a different hydrolysate. |
| Incorrect preparation or storage of the hydrolysate. | Prepare fresh hydrolysate and store it at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent results between different batches of this compound.
| Possible Cause | Suggested Solution |
| Variability in the hydrolysis process. | Standardize the hydrolysis protocol, including enzyme source and lot, enzyme-to-substrate ratio, temperature, pH, and time. |
| Lot-to-lot variation in the casein source. | If possible, obtain a large single lot of casein for your series of experiments. Characterize each new lot of casein before use. |
| Inconsistent characterization of hydrolysates. | Characterize each new batch of hydrolysate by determining the degree of hydrolysis and peptide profile (e.g., using HPLC). |
Problem 3: Reduced cell proliferation without significant cell death.
| Possible Cause | Suggested Solution |
| Inhibition of DNA synthesis. | Use a BrdU incorporation assay to specifically measure DNA synthesis and confirm if the hydrolysate is inhibiting cell proliferation. |
| Sub-lethal cytotoxic effects. | The observed effect may be a precursor to cytotoxicity at higher concentrations or longer incubation times. Perform a time-course experiment to monitor cell viability over a longer period. |
| Nutrient depletion. | Ensure that the cell culture medium is not being depleted of essential nutrients, especially in longer-term experiments. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various casein hydrolysates on different cell lines as reported in the literature.
Table 1: Effect of Different Casein Hydrolysates on the Viability of Jurkat T Cells
| Hydrolysate | Concentration (% v/v) | Cell Viability (% of Control) | Reference |
| a | 0.5 | Significantly Reduced | |
| b | 0.5 | Significantly Reduced | |
| c | 0.5 | Significantly Reduced | |
| f | 0.5 | Significantly Reduced | |
| A4 | 0.25 - 10.0 | Significantly Reduced | |
| F5 | > 2.50 | Significantly Reduced |
Table 2: Effect of Different Casein Hydrolysates on the Viability of Caco-2 Cells
| Hydrolysate | Concentration (% v/v) | Cell Viability (% of Control) | Reference |
| b | > 1.0 | Significantly Reduced | |
| c | > 1.0 | Significantly Reduced | |
| f | > 1.0 | Significantly Reduced |
Experimental Protocols
Protocol 1: Preparation of Casein Hydrolysates
-
Substrate Preparation: Dissolve sodium caseinate in deionized water to the desired concentration (e.g., 5-10% w/v).
-
pH and Temperature Adjustment: Adjust the pH and temperature of the casein solution to the optimal conditions for the selected enzyme (e.g., pH 7.0 and 50°C for neutral proteases).
-
Enzymatic Hydrolysis: Add the enzyme to the casein solution at a specific enzyme-to-substrate ratio. Maintain the pH at a constant level using a pH-stat.
-
Enzyme Inactivation: Stop the hydrolysis reaction by heat treatment (e.g., 80°C for 20 minutes).
-
Centrifugation and Filtration: Centrifuge the hydrolysate to remove any insoluble material. Sterilize the supernatant by passing it through a 0.22 µm filter.
-
Storage: Store the sterile hydrolysate at -20°C or -80°C in single-use aliquots.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 690 nm. Cell viability is proportional to the absorbance.
Protocol 3: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.
-
Absorbance Measurement: Measure the rate of NAD+ reduction to NADH at 340 nm. The amount of LDH released is proportional to the level of cytotoxicity.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Potential signaling pathways in cytotoxicity.
References
Technical Support Center: Stability of Casein Hydrolysate in Liquid Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with casein hydrolysate in liquid media.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness in the Liquid Medium
Question: My this compound solution has become cloudy or has formed a precipitate. What is the cause and how can I fix it?
Answer:
Precipitation of this compound is a common issue that can arise from several factors, primarily related to pH and temperature.
Possible Causes and Solutions:
-
pH is near the Isoelectric Point (pI): Casein and its larger peptide fragments have a pI around 4.6. At or near this pH, their net charge is minimal, leading to aggregation and precipitation.
-
High Concentration: Using a concentration of this compound that exceeds its solubility limit in the specific medium and temperature can lead to precipitation.
-
Solution: Try preparing a more dilute solution. You can also create a concentrated stock solution at an optimal pH and temperature and then dilute it into your final medium.
-
-
Temperature Fluctuations: Changes in temperature can affect solubility. Some peptides may precipitate out of solution upon cooling.
-
Solution: Prepare and store the this compound solution at a constant, appropriate temperature. If you need to store it at a lower temperature, check for precipitation upon warming to the working temperature.
-
-
Interaction with Other Media Components: Certain components in your liquid medium, such as high concentrations of salts or other proteins, could be interacting with the casein peptides, causing them to precipitate.
-
Solution: Prepare the this compound as a separate, sterile stock solution and add it to the final medium just before use. This minimizes the time for potential interactions.
-
Issue 2: Browning or Color Change in the Liquid Medium
Question: My liquid medium containing this compound has turned brown, especially after heating or prolonged storage. Why is this happening and is it a concern?
Answer:
A brown discoloration in your medium is likely due to the Maillard reaction, a chemical reaction between amino acids and reducing sugars.[3][4][5] This is a significant concern as it can lead to a decrease in the nutritional quality and bioactivity of the this compound.
Possible Causes and Solutions:
-
Maillard Reaction: This reaction is accelerated by heat, light, and specific pH ranges. The free amino groups of the peptides in the this compound react with reducing sugars (like glucose) in your medium.
-
Solution 1 (Sterilization Method): Instead of autoclaving the complete medium containing both this compound and sugars, sterile-filter the this compound solution and aseptically add it to the autoclaved and cooled basal medium.
-
Solution 2 (Storage Conditions): Store the prepared medium protected from light and at a lower temperature (2-8°C) to slow down the reaction rate.
-
Solution 3 (pH Control): The Maillard reaction is influenced by pH. While media pH is often fixed for experimental reasons, be aware that alkaline conditions can accelerate browning.
-
Issue 3: Loss of Bioactivity or Inconsistent Experimental Results
Question: I am observing a decline in the expected biological activity of my this compound-supplemented medium over time, leading to inconsistent results. What could be the cause?
Answer:
Loss of bioactivity is often due to the chemical degradation of the peptides in the hydrolysate. Several degradation pathways can be at play.
Possible Causes and Solutions:
-
Peptide Degradation: Peptides can degrade through several mechanisms in aqueous solutions, including:
-
Deamidation: The conversion of asparagine and glutamine residues to their corresponding acidic amino acids, which can alter the peptide's structure and function. This is often pH and temperature-dependent.
-
Oxidation: Methionine, cysteine, tryptophan, tyrosine, and histidine residues are susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions.
-
Hydrolysis: The cleavage of peptide bonds, which can be acid or base-catalyzed.
-
-
Solutions to Mitigate Peptide Degradation:
-
pH and Buffer Optimization: Maintain a stable pH within the optimal range for your specific application and peptide stability, typically between pH 3-5 for reducing deamidation and oxidation.
-
Control Storage Temperature: Store stock solutions and prepared media at 2-8°C or frozen to reduce the rate of chemical degradation. An abstract indicated that in aqueous solutions of this compound, glutamine readily degraded and cysteine was rapidly converted to cystine at various storage temperatures, with the effect being more pronounced at higher temperatures.
-
Use of Additives/Excipients: Consider adding stabilizing agents such as polyols (e.g., mannitol, sucrose) or amino acids.
-
Oxygen Exclusion: To prevent oxidation, you can prepare your solutions with deoxygenated water and purge the headspace of your storage containers with an inert gas like nitrogen or argon.
-
Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial. Peptides themselves can act as metal chelators, which can enhance the stability and bioavailability of the metal ions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liquid media?
A1: this compound is a mixture of peptides and amino acids produced by the enzymatic or acid hydrolysis of casein, the main protein found in milk. It is used in liquid media, such as cell culture and microbiological media, as a rich source of nitrogen, amino acids, and essential growth factors to support the growth of a wide variety of cells and microorganisms.
Q2: How should I properly store this compound powder and its liquid solutions?
A2:
-
Powder: Store the powder in a tightly sealed container in a cool, dry, and dark place.
-
Liquid Solutions: Sterile-filtered stock solutions should be stored at 2-8°C for short-term use or frozen at -20°C or lower for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the difference between acid-hydrolyzed and enzymatically-hydrolyzed casein?
A3:
-
Acid Hydrolysis: This process uses strong acids and high temperatures to break down casein. It results in a mixture that is rich in free amino acids but can destroy certain amino acids like tryptophan.
-
Enzymatic Hydrolysis: This method uses specific proteases to cleave peptide bonds under milder conditions. It produces a complex mixture of peptides of varying sizes and free amino acids, preserving the integrity of all amino acids. The resulting properties of the hydrolysate depend on the enzyme used and the degree of hydrolysis.
Q4: Can I autoclave media containing this compound?
A4: While this compound itself is often autoclavable, autoclaving it in a medium that also contains reducing sugars (like glucose) can lead to the Maillard reaction, causing browning and a potential loss of nutritional value. The recommended practice is to prepare a separate, concentrated stock solution of this compound, sterilize it by filtration (0.22 µm filter), and then aseptically add it to the autoclaved and cooled basal medium.
Q5: How can I assess the stability of my this compound solution?
A5: Several analytical methods can be used to assess the stability of your this compound solution:
-
Visual Inspection: Regularly check for changes in color, clarity, and the presence of precipitates.
-
pH Measurement: Monitor the pH of the solution over time, as changes can indicate chemical reactions are occurring.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful technique to monitor changes in the peptide profile over time. Degradation will result in the appearance of new peaks or a decrease in the area of existing peaks.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique can be used to visualize changes in the molecular weight distribution of the peptides, particularly for detecting the degradation of larger peptides.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Potential Issue(s) | Recommended pH | Recommended Temperature | Mitigation Strategies |
| pH | Precipitation near pI (~4.6), Accelerated hydrolysis at extremes, Increased deamidation | > 6.0 or < 3.5 | Varies with application | Use buffered solutions, Avoid pH near the isoelectric point. |
| Temperature | Maillard reaction, Accelerated degradation (deamidation, oxidation, hydrolysis), Decreased solubility upon cooling | Varies with application | Storage: 2-8°C or -20°C | Avoid excessive heat, Store at low temperatures, Sterile-filter instead of autoclaving with sugars. |
| Light | Can catalyze oxidative reactions and Maillard reaction. | Not Applicable | Not Applicable | Store solutions in amber or opaque containers. |
| Oxygen | Oxidation of susceptible amino acids (Met, Cys, Trp, Tyr, His) | Not Applicable | Not Applicable | Use deoxygenated solvents, Purge headspace with inert gas (N₂, Ar), Add antioxidants. |
| Metal Ions | Catalyze oxidation | Not Applicable | Not Applicable | Use high-purity water and reagents, Add chelating agents (e.g., EDTA). |
Experimental Protocols
Protocol 1: Preparation and Sterilization of a this compound Stock Solution
-
Reconstitution: Weigh the desired amount of this compound powder. Slowly add the powder to a vortexing solution of high-purity water (e.g., Milli-Q) to ensure it dissolves completely and avoids clumping.
-
pH Adjustment (if necessary): Check the pH of the solution. If required for your application or for stability, adjust the pH using sterile HCl or NaOH.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe or vacuum filter into a sterile container.
-
Aliquoting and Storage: Aseptically aliquot the sterile solution into smaller, single-use volumes to avoid repeated contamination and freeze-thaw cycles. Store at -20°C for long-term storage or at 2-8°C for short-term use.
Protocol 2: Stability Assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Prepare your this compound-containing liquid medium and divide it into aliquots for storage under different conditions (e.g., 4°C, 25°C, 37°C) and for different time points (e.g., T=0, 1 week, 4 weeks).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution. If necessary, dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or 280 nm.
-
-
Time-Point Analysis: At each scheduled time point, retrieve an aliquot from each storage condition, prepare it as in step 2, and analyze it using the same HPLC method.
-
Data Analysis: Compare the chromatograms from the different time points and storage conditions. Look for:
-
A decrease in the area of one or more peaks, indicating degradation of specific peptides.
-
The appearance of new peaks, indicating the formation of degradation products.
-
A significant shift in the overall chromatographic profile.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Degradation pathways affecting stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Casein Lactose-Glycation of the Maillard-Type Attenuates the Anti-Inflammatory Potential of this compound to IEC-6 Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Casein Hydrolysate Filtration
Welcome to the technical support center for filtration of casein hydrolysate solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the filtration of these complex solutions.
Frequently Asked Questions (FAQs)
Q1: What are casein hydrolysates and why are they difficult to filter?
This compound is a product derived from casein, the main protein in milk, through enzymatic or acid hydrolysis. This process breaks down the large protein molecules into smaller peptides and free amino acids. While hydrolysis often increases solubility, the resulting solution is a complex mixture of peptides with varying molecular weights, hydrophobicities, and charges. This heterogeneity can lead to significant filtration challenges, primarily due to membrane fouling, where peptides adsorb to the membrane surface or block its pores, leading to a rapid decrease in filtration efficiency.
Q2: What is membrane fouling and how does it affect my experiment?
Membrane fouling is the deposition and accumulation of particles, such as peptides and undigested protein fragments, onto the membrane surface and within its pores. This process causes a decline in the permeate flux (the rate at which the filtered solution passes through the membrane) and can alter the separation characteristics of the membrane. The primary consequences of fouling are increased processing time, higher energy consumption due to increased pressure requirements, and potential loss of product yield. In severe cases, it can lead to irreversible membrane damage.
Q3: What are the main types of fouling encountered with casein hydrolysates?
The primary fouling mechanisms when filtering casein hydrolysates are:
-
Concentration Polarization: This is a reversible accumulation of retained peptides and solutes at the membrane surface, forming a boundary layer that impedes flow. It occurs rapidly at the start of filtration.
-
Gel Layer Formation: At high concentrations, the accumulated solutes in the polarization layer can form a viscous, gel-like layer on the membrane surface, adding significant resistance to flow.
-
Adsorption/Pore Blocking: Peptides can adsorb onto the internal surfaces of the membrane pores or directly block the pore entrances. This is often influenced by electrostatic and hydrophobic interactions between the peptides and the membrane material.
Q4: How do I select the right filter membrane for my this compound solution?
Filter selection depends on your specific application. Consider the following steps:
-
Define Your Goal: Are you trying to clarify the solution, fractionate peptides by size, or sterilize the product? This will determine the required membrane pore size. For example, sterilization typically requires a 0.22 µm filter, while ultrafiltration for peptide fractionation might use membranes with molecular weight cut-offs (MWCO) from 3 kDa to 30 kDa.
-
Select Membrane Material: Polyethersulfone (PES) membranes are often recommended for protein solutions due to their low protein binding characteristics and high flow rates. For applications involving solvents, regenerated cellulose (RC) or polytetrafluoroethylene (PTFE) might be more suitable.
-
Consider Pre-filtration: For solutions with high particulate content, using a pre-filter (e.g., a glass fiber filter) can prevent premature clogging of the final membrane and increase overall throughput.
Troubleshooting Guide
Q5: My permeate flux rate is decreasing very quickly. What is the cause and how can I fix it?
A rapid decline in flux is the most common issue and is typically caused by concentration polarization and membrane fouling.
-
Potential Cause 1: Concentration Polarization: A layer of concentrated hydrolysate builds up on the membrane surface, increasing hydraulic resistance.
-
Solution: Increase the cross-flow velocity (for tangential flow filtration systems) to enhance the shear rate at the membrane surface, which helps sweep away the accumulated solutes. For dead-end filtration, implementing intermittent stirring or agitation of the feed solution can also be effective.
-
-
Potential Cause 2: Gel Layer Formation: The concentration of peptides at the membrane surface has exceeded its solubility limit, forming a dense gel.
-
Solution: Reduce the transmembrane pressure (TMP). Operating below the "critical flux" (the flux above which fouling increases dramatically) can prevent severe gel layer formation. You may also need to dilute the feed solution if it is highly concentrated.
-
-
Potential Cause 3: Membrane Pore Blocking: Peptides are adsorbing to and blocking the membrane pores.
-
Solution: Optimize the solution's pH. Adjusting the pH away from the isoelectric point of the dominant peptides can increase their net charge and electrostatic repulsion, reducing aggregation and adsorption. Adding a chelating agent like EDTA can also help if mineral-protein interactions contribute to fouling.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing low flux rates during filtration.
Q6: After cleaning, my membrane's water flux is not returning to its initial level. What should I do?
This indicates irreversible fouling, where foulants are strongly adsorbed or trapped within the membrane structure.
-
Potential Cause 1: Inadequate Cleaning Protocol: The cleaning agents or conditions (time, temperature) are not sufficient to remove the specific foulants.
-
Solution: Develop a multi-step cleaning protocol. For protein-based fouling, an alkaline wash (e.g., 0.1 M NaOH) to hydrolyze and solubilize proteins, followed by an acid wash (e.g., 0.5% phosphoric acid) to remove mineral scales, is often effective. Enzymatic cleaners can also be highly effective at breaking down stubborn protein deposits.
-
-
Potential Cause 2: Compaction or Damage: Operating at excessively high pressures may have physically compacted the membrane, permanently reducing its permeability.
-
Solution: Unfortunately, this is often irreversible. Always operate within the manufacturer's specified pressure limits for the membrane. If compaction is suspected, the membrane may need to be replaced.
-
Quantitative Data Summary
Filtration performance is highly dependent on operating parameters. The following tables summarize typical data ranges and the effects of key variables on permeate flux.
Table 1: Typical Operating Parameters for Ultrafiltration of Casein Solutions
| Parameter | Typical Value | Unit | Rationale & Impact |
| Transmembrane Pressure (TMP) | 1 - 3 | bar | Higher pressure increases initial flux but can accelerate fouling and gel layer formation. |
| Cross-flow Rate | 750 - 850 | LMH | Higher rates reduce concentration polarization but increase energy consumption. |
| Temperature | 10 - 50 | °C | Higher temperatures reduce viscosity and increase flux, but can also increase fouling rates for some proteins. |
| Membrane MWCO | 10 - 100 | kDa | Choice depends on the desired separation between peptides and larger proteins/enzymes. |
Table 2: Influence of pH and Additives on Filtration Performance
| Condition | Permeate Flux (LMH) | Nitrogen Rejection (%) | Observation |
| pH 6.0 | 25 | 85 | Closer to the isoelectric point, leading to peptide aggregation and lower flux. |
| pH 8.0 | 40 | 70 | Increased electrostatic repulsion reduces fouling and improves flux. |
| pH 8.0 + 20 mM EDTA | 45 | 65 | EDTA chelates calcium, disrupting protein-mineral complexes and further reducing fouling. |
Note: Data are representative and will vary based on the specific hydrolysate, membrane system, and operating conditions.
Experimental Protocols & Workflows
Experimental Workflow: Production and Filtration of this compound
This diagram outlines the typical steps involved in producing a this compound and preparing it for downstream applications through filtration.
Protocol 1: Enzymatic Hydrolysis of Casein
This protocol describes a general method for producing this compound from a casein source using trypsin.
Materials:
-
Casein source (e.g., sodium caseinate or micellar casein concentrate)
-
Trypsin (or other suitable protease)
-
Deionized water
-
pH meter
-
Stirred, temperature-controlled reaction vessel
-
0.5 M NaOH and 0.5 M HCl for pH adjustment
Methodology:
-
Preparation: Prepare an 8% (w/v) aqueous dispersion of the casein source in the reaction vessel. Allow it to hydrate for 30 minutes at 40°C with gentle stirring.
-
pH Adjustment: Adjust the pH of the casein dispersion to the optimal pH for the enzyme (e.g., pH 8.0 for trypsin) using 0.5 M NaOH.
-
Enzyme Addition: Add the protease to the dispersion. A typical enzyme-to-substrate ratio is 1:100 (w/w), but this should be optimized for the specific enzyme and desired degree of hydrolysis.
-
Hydrolysis: Maintain the reaction at the optimal temperature (e.g., 37-40°C) with continuous stirring. Monitor and maintain the pH throughout the reaction by adding NaOH as needed (as hydrolysis releases protons). The reaction can be run for a set time (e.g., 45 minutes to 4 hours) depending on the target degree of hydrolysis.
-
Enzyme Inactivation: Stop the reaction by rapidly heating the solution to 90-100°C and holding for 10-30 minutes. This denatures and inactivates the enzyme.
-
Cooling: Rapidly cool the resulting hydrolysate in an ice bath to approximately 25°C. The crude hydrolysate is now ready for filtration.
Protocol 2: Determination of Membrane Flux and Fouling Resistance
This protocol outlines how to quantify filtration performance and the extent of fouling.
Materials:
-
Cross-flow filtration system (or dead-end filtration unit)
-
Selected membrane
-
This compound solution
-
Deionized water
-
Balance and stopwatch
Methodology:
-
Initial Water Flux (Jw1): Before introducing the hydrolysate, determine the pure water flux of the clean membrane. Circulate deionized water through the system at a set TMP (e.g., 1.5 bar).
Technical Support Center: Adjusting Media pH after Casein Hydrolysate Addition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with media pH after supplementing with casein hydrolysate.
Frequently Asked Questions (FAQs)
Q1: Why did the pH of my cell culture medium decrease significantly after adding this compound?
A1: The addition of this compound, particularly acid-hydrolyzed casein, can lower the pH of your culture medium. Acid-hydrolyzed casein has a pH between 4.7 and 5.7 when dissolved in water. This inherent acidity will naturally decrease the pH of your basal medium upon addition. Enzymatically hydrolyzed casein may have a different pH, but a shift should still be anticipated.
Q2: I've adjusted the pH after adding this compound, but it's difficult to stabilize. Why is this happening?
A2: Casein and its hydrolysates possess buffering capacity, which can make pH adjustments challenging. Casein has a maximum buffering capacity around pH 5.1 due to the protonation of phosphoseryl residues and the solubilization of colloidal calcium phosphate.[1] This means that near this pH, a larger amount of acid or base is required to change the pH, which can lead to overshooting the target pH.
Q3: Can I pre-adjust the pH of the this compound stock solution before adding it to the medium?
A3: Yes, this is a recommended practice. Dissolving this compound can be facilitated by temporarily increasing the pH to an alkaline state (e.g., with a few drops of 1N NaOH) and then neutralizing it to the desired pH (e.g., 7.4 with 1M HCl) before adding it to your complete medium.[2] This can minimize the impact on the final medium's pH.
Q4: What is the best practice for adding this compound and adjusting the final pH of the medium?
A4: The recommended best practice is to add all supplements, including this compound, to the basal medium and then perform a final pH adjustment of the complete medium before filter sterilization. This ensures that the final pH is at the desired setpoint, accounting for the chemical contributions of all components.
Troubleshooting Guides
Issue 1: Significant pH Drop After Adding this compound
Symptoms:
-
The color of the medium (containing phenol red) changes from red to orange or yellow immediately after adding this compound.
-
A pH meter reading confirms a drop of more than 0.5 pH units.
Possible Causes:
-
Use of acid-hydrolyzed this compound, which is inherently acidic.
-
High concentration of this compound added to the medium.
Troubleshooting Steps:
-
Verify the type of this compound: Check the manufacturer's specifications to understand if you are using an acid or enzymatically hydrolyzed product.
-
Prepare a stock solution: Instead of adding the powder directly to the medium, prepare a concentrated stock solution of this compound.
-
Pre-adjust the stock solution pH: Before adding the stock to the medium, adjust its pH to be close to the target pH of your final medium (typically 7.2-7.4). You can use 1N NaOH or 1N HCl for this adjustment.[3]
-
Add the adjusted stock to the medium: This will minimize the initial pH shift in the bulk medium.
-
Final pH adjustment: After all supplements are added, check the pH of the complete medium and make final, small adjustments as needed.
Issue 2: Difficulty in Stabilizing pH After Adjustment
Symptoms:
-
Small additions of 1N HCl or 1N NaOH cause large, unpredictable swings in pH.
-
The pH drifts significantly after initial adjustment.
Possible Causes:
-
The buffering capacity of this compound is interfering with the adjustment.
-
Inadequate mixing of the medium during adjustment.
Troubleshooting Steps:
-
Use a lower concentration of acid/base: For fine-tuning the pH, use 0.1N HCl or 0.1N NaOH to avoid overshooting the target.
-
Slow and steady addition: Add the acid or base drop by drop while continuously and gently stirring the medium.
-
Allow for equilibration: After each addition, wait for the pH reading to stabilize before adding more. This is crucial to counteract the buffering effect.
-
Final check before sterilization: After reaching the desired pH, let the medium sit for a few minutes and re-check the pH before filter sterilization. Filtration itself can slightly alter the pH.
Experimental Protocols
Protocol for Preparing Media with this compound
This protocol outlines the recommended steps for preparing a cell culture medium supplemented with this compound.
Materials:
-
Basal cell culture medium (powder or liquid concentrate)
-
This compound powder
-
Cell culture grade water
-
1N HCl and 1N NaOH for pH adjustment
-
Sterile filtration unit (e.g., 0.22 µm filter)
-
Sterile storage bottles
-
Calibrated pH meter
Methodology:
-
Reconstitute basal medium: Prepare the basal medium according to the manufacturer's instructions.
-
Prepare this compound stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a small volume of cell culture grade water. To aid dissolution, you can temporarily raise the pH with a few drops of 1N NaOH, then neutralize it back to ~7.4 with 1N HCl.
-
-
Add supplements: Add the this compound stock solution and any other supplements (e.g., L-glutamine, antibiotics) to the basal medium.
-
Bring to final volume: Add cell culture grade water to reach the final desired volume.
-
Adjust the final pH:
-
Place the medium on a stir plate with a sterile stir bar for gentle mixing.
-
Immerse the calibrated pH electrode into the medium.
-
Slowly add 1N HCl or 1N NaOH dropwise to adjust the pH to your desired setpoint (typically 7.2-7.4). Use 0.1N solutions for fine adjustments.
-
Allow the pH to stabilize between additions.
-
-
Sterile filtration: Once the final pH is stable, filter the complete medium through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the supplemented medium at the recommended temperature (usually 2-8°C).
Data Presentation
Table 1: pH of this compound Solutions
| Type of this compound | Typical pH in Water | Impact on Media pH |
| Acid-Hydrolyzed | 4.7 - 5.7 | Significant decrease |
| Enzymatic Hydrolyzed | Varies (check manufacturer) | Moderate change |
Visualizations
Caption: Workflow for preparing media supplemented with this compound.
Caption: Troubleshooting logic for pH issues with this compound.
References
Validation & Comparative
Casein Hydrolysate vs. Whey Hydrolysate in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical production and cell culture, the choice of media supplements is paramount to optimizing cell growth, viability, and recombinant protein yield. Among the myriad of available supplements, protein hydrolysates derived from milk proteins—casein and whey—have garnered significant attention. This guide provides an objective comparison of casein hydrolysate and whey hydrolysate in the context of cell culture applications, supported by available experimental data and detailed protocols to empower researchers in making informed decisions for their specific needs.
Performance Comparison: A Data-Driven Overview
While comprehensive head-to-head studies under identical conditions are limited in publicly available literature, existing research provides valuable insights into the differential effects of casein and whey hydrolysates on various cell lines and processes. The following tables summarize key findings from disparate studies to offer a comparative perspective.
Table 1: General Performance in Various Cell Culture Applications
| Parameter | This compound | Whey Hydrolysate | Cell Line/System | Key Findings |
| Gut Hormone Expression | Stimulates proglucagon and pro-GIP expression | More effective in inducing proglucagon expression and GLP-1 secretion | STC-1 (enteroendocrine) | Whey hydrolysate showed a more pronounced effect on the secretion of the incretin hormone GLP-1. |
| Muscle Protein Synthesis | Stimulates muscle protein synthesis via the mTOR pathway | Stimulates muscle protein synthesis; faster absorption of amino acids | C2C12 (muscle) | Both are effective, with whey often cited for its rapid amino acid delivery and casein for a more sustained effect.[1][2] |
| Hybridoma Performance | Not explicitly detailed in comparative studies | Increased antibody productivity by ~20% compared to standard FCS medium.[3] | Murine Hybridoma | Whey supplementation demonstrated a clear advantage in enhancing monoclonal antibody production. |
Table 2: Impact on CHO Cell Culture (Inferred from non-comparative studies)
| Parameter | This compound | Whey Hydrolysate | Key Considerations |
| Cell Growth and Viability | Generally supports robust cell growth as a nutrient source. | Can enhance cell growth and viability. | The specific formulation and degree of hydrolysis of both hydrolysates can significantly impact performance. |
| Recombinant Protein Production | Can enhance productivity by providing essential amino acids. | Shown to improve monoclonal antibody titer in some studies. | The effect is often cell line and process-dependent. |
| Metabolic Effects | Can influence cellular metabolism by providing a rich source of amino acids. | Can modulate cellular metabolism, potentially leading to higher productivity. | The complex and variable composition of hydrolysates necessitates empirical testing for each specific application. |
Delving Deeper: Experimental Protocols for Comparative Analysis
To facilitate a direct and robust comparison of casein and whey hydrolysates for your specific cell line and process, we provide the following detailed experimental protocols.
Experiment 1: Evaluation of Hydrolysates in a Fed-Batch CHO Cell Culture
This protocol is designed to assess the impact of casein and whey hydrolysates on CHO cell growth, viability, and recombinant protein production in a fed-batch culture model.
Materials:
-
Suspension-adapted CHO cell line producing a recombinant protein (e.g., a monoclonal antibody).
-
Chemically defined basal CHO cell culture medium.
-
Concentrated, sterile solutions of this compound and whey hydrolysate (e.g., 200 g/L in a compatible buffer).
-
Feed medium (chemically defined).
-
Shake flasks or benchtop bioreactors.
-
Hemocytometer or automated cell counter.
-
Trypan blue solution (0.4%).
-
ELISA kit for quantifying the recombinant protein.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Inoculum Expansion: Expand the CHO cells in the basal medium to achieve a sufficient cell density for inoculation.
-
Culture Initiation: Inoculate shake flasks or bioreactors containing the basal medium at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Experimental Groups:
-
Control: Fed-batch culture with only the chemically defined feed medium.
-
This compound Group: Fed-batch culture supplemented with a predetermined concentration of this compound in the feed.
-
Whey Hydrolysate Group: Fed-batch culture supplemented with the same concentration of whey hydrolysate in the feed.
-
-
Fed-Batch Strategy:
-
Begin feeding on day 3 of the culture.
-
Add a fixed volume of the respective feed (control, casein-supplemented, or whey-supplemented) daily or on a predetermined schedule.
-
-
Sampling and Analysis:
-
Collect samples daily for the duration of the culture (typically 14-21 days).
-
Viable Cell Density and Viability:
-
Recombinant Protein Titer:
-
Centrifuge the cell culture sample to pellet the cells.
-
Collect the supernatant.
-
Quantify the recombinant protein concentration using a specific ELISA according to the manufacturer's instructions.
-
-
-
Data Analysis: Plot the viable cell density, viability, and protein titer over time for each experimental group. Calculate key performance indicators such as the integral of viable cell density (IVCD) and specific productivity (qP).
Experiment 2: Scratch Assay to Evaluate Effects on Cell Migration
This assay can be used to assess the potential impact of the hydrolysates on cell migration, which can be relevant for certain cell types and applications.
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, epithelial cells).
-
Culture plates (e.g., 24-well plates).
-
Basal medium with low serum concentration (e.g., 1% FBS).
-
Sterile solutions of this compound and whey hydrolysate.
-
Sterile 200 µL pipette tips.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed the cells in the culture plates at a density that will result in a confluent monolayer after 24-48 hours.
-
Starvation (Optional): To minimize the effect of cell proliferation, serum-starve the cells for 12-24 hours before the assay.
-
Creating the Scratch:
-
Aspirate the medium and gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add the basal medium containing different concentrations of either this compound or whey hydrolysate to the respective wells. Include a control group with only the basal medium.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours. Ensure that the same field of view is imaged each time.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure over time for each treatment group.
-
Signaling Pathways and Mechanisms of Action
Both casein and whey hydrolysates are complex mixtures of peptides and amino acids that can influence various cellular signaling pathways.
-
mTOR Pathway: Both casein and whey hydrolysates, being rich sources of amino acids, particularly branched-chain amino acids (BCAAs) like leucine, are known to activate the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes the translation of proteins essential for cell growth and division.
-
MAPK Pathway: Some studies suggest that casein hydrolysates may modulate the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.
-
Other Pathways: The diverse peptide composition of these hydrolysates suggests that they may have pleiotropic effects on other signaling pathways, influencing everything from nutrient transport to cellular stress responses. The specific effects are likely dependent on the peptide profile of the hydrolysate, which is determined by the source protein and the hydrolysis method used.
Visualizing the Mechanisms
To better understand the cellular processes influenced by these hydrolysates, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: mTOR signaling pathway activation by amino acids from hydrolysates.
Caption: Workflow for comparing hydrolysates in CHO cell culture.
Conclusion
Both casein and whey hydrolysates offer significant potential as valuable supplements in cell culture, primarily by providing a rich source of essential amino acids and peptides. The choice between them is not straightforward and depends heavily on the specific cell line, the desired product, and the process conditions. Whey hydrolysates may offer an advantage in applications where rapid amino acid uptake and stimulation of specific protein secretion are critical. Casein hydrolysates, on the other hand, might provide a more sustained nutrient release, benefiting long-term culture stability and muscle protein synthesis.
Ultimately, empirical testing is indispensable. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling the selection of the optimal hydrolysate to maximize the productivity and efficiency of their cell culture processes. As the field moves towards more chemically defined and optimized media, a thorough understanding of the impact of these complex supplements remains a critical aspect of bioprocess development.
References
- 1. Whey Protein Hydrolysate Increases Amino Acid Uptake, mTORC1 Signaling, and Protein Synthesis in Skeletal Muscle of Healthy Young Men in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of metabolism of hybridoma cells cultured in media supplemented with whey or fetal calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. depts.washington.edu [depts.washington.edu]
A Head-to-Head Battle of Nitrogen Sources: Soy Peptone vs. Casein Hydrolysate in Bacterial Fermentation
For researchers, scientists, and drug development professionals navigating the critical choice of nitrogen source for optimal bacterial fermentation, this guide provides an objective comparison of soy peptone and casein hydrolysate. Drawing on experimental data, we delve into their respective impacts on bacterial growth, protein expression, and metabolite production, offering detailed protocols and pathway visualizations to inform your selection process.
In the realm of microbial fermentation, the choice of a nitrogen source is a pivotal decision that can significantly influence biomass yield, recombinant protein production, and the synthesis of valuable metabolites. Among the myriad of options, soy peptone, a plant-based derivative, and this compound, of animal origin, are two of the most commonly employed complex nitrogen sources. Their distinct compositions, particularly in terms of amino acids and peptides, give rise to differential performance across various bacterial species and fermentation objectives. This guide will dissect these differences, presenting a data-driven comparison to aid in the selection of the most suitable nitrogen source for your specific application.
Performance Comparison: A Quantitative Overview
The efficacy of soy peptone versus this compound is highly dependent on the bacterial species and the desired fermentation outcome. The following tables summarize experimental findings from various studies, offering a quantitative comparison of their performance.
Escherichia coli Fermentation
E. coli is a workhorse in the biotechnology industry, widely used for recombinant protein production. The choice of nitrogen source directly impacts both cell growth and the yield of the target protein.
| Parameter | Soy Peptone (FP408) | Casein Peptone (FP318) | Gelatin Peptone (FP328) | Reference |
| Biomass (OD600) | > Animal Peptone | Standard | Standard | [1] |
| Protein Expression Level | > Animal Peptone | Standard | Standard | [1] |
| Expression per Unit Bacteria | High | 11.7% lower than Pea Peptone | Lower than Soy & Pea Peptone | [1] |
Note: In this study, a specific soybean peptone (FP408) demonstrated superior performance in both biomass and protein expression levels compared to the tested animal-derived peptones (casein and gelatin)[1].
Lactobacillus Fermentation
Lactic acid bacteria are crucial in the food industry and for probiotic production. Their growth and metabolic activity are sensitive to the nitrogen composition of the medium.
| Strain | Nitrogen Source | Bacterial Concentration (log CFU/mL) | Key Finding | Reference |
| Lactococcus lactis | Soy Peptone | 8.93 ± 0.12 | Supported good growth and antibacterial activity. | [2] |
| Lactococcus lactis | Acid this compound | Lowest growth levels | Acid hydrolysis can degrade essential nutrients. | |
| Lactobacillus casei | Acid-hydrolysate of soybean meal (AHSM) with CSL | 162.5 g/L L-lactic acid | A viable alternative to yeast extract. | |
| Lactobacillus acidophilus | Digested Soy Oligopeptide (dPep) | Promoted metabolism | Enhanced amino acid metabolism. |
Bacillus subtilis Fermentation
Bacillus subtilis is a key organism for the production of industrial enzymes and other bioactive compounds.
| Product | Nitrogen Source | Yield/Activity | Key Finding | Reference |
| Menaquinone-7 (MK-7) | Soy Protein Hydrolysates (SPHs) | 199.4% increase in yield | SPHs enhanced biofilm formation and cell viability. | |
| Nattokinase | Soy Peptone (SP) | Highest activity | Superior to other soy protein products for nattokinase production. | |
| Alkaline Amylase | Soy Peptone | 591.4 U/mL | Feeding with hydrolyzed starch alone was superior to a mix with soy peptone. |
The Nutritional Basis of Performance: Amino Acid Profiles
The differing performance of soy peptone and this compound can be largely attributed to their distinct amino acid compositions. Casein is known to be rich in proline and glutamic acid, while soy protein has a higher abundance of arginine and aspartic acid. These differences can influence various metabolic pathways within the bacteria.
Below is a conceptual representation of the typical amino acid profile differences.
Experimental Protocols
To ensure objective and reproducible comparisons between soy peptone and this compound, a standardized experimental protocol is essential.
Protocol: Comparative Evaluation of Nitrogen Sources for Bacterial Growth
1. Media Preparation:
-
Prepare a basal medium containing all necessary nutrients except for the nitrogen source (e.g., carbon source, salts, trace elements).
-
Divide the basal medium into equal aliquots.
-
To each aliquot, add a different nitrogen source (e.g., soy peptone, this compound) at a predetermined concentration (e.g., 10 g/L). Ensure the final concentration of total nitrogen is consistent across all media if possible.
-
Adjust the pH of each medium to the optimal level for the specific bacterial strain.
-
Sterilize the media by autoclaving at 121°C for 15-20 minutes.
2. Inoculum Preparation:
-
Culture the bacterial strain of interest in a standard rich medium (e.g., LB or MRS broth) overnight at its optimal temperature with appropriate agitation.
-
Harvest the cells by centrifugation and wash them with a sterile saline solution to remove residual medium components.
-
Resuspend the cell pellet in the saline solution to a standardized optical density (e.g., OD600 of 1.0).
3. Fermentation:
-
Inoculate each prepared medium with the washed cell suspension to a final starting OD600 of 0.05.
-
Incubate the cultures under optimal conditions (temperature, agitation, aeration) for the specific bacterial strain.
-
Take samples aseptically at regular time intervals (e.g., every 2 hours) for analysis.
4. Analytical Methods:
-
Bacterial Growth: Measure the optical density at 600 nm (OD600) of each sample using a spectrophotometer. To determine viable cell counts, perform serial dilutions and plate on appropriate agar plates (e.g., Plate Count Agar).
-
Biomass: At the end of the fermentation, harvest the cells by centrifugation, wash them, and dry them at a specific temperature (e.g., 60°C) until a constant weight is achieved to determine the dry cell weight.
-
Metabolite/Product Analysis: Analyze the supernatant for the concentration of specific metabolites or recombinant proteins using appropriate techniques such as HPLC (for organic acids, sugars), ELISA, or SDS-PAGE (for proteins).
-
pH: Monitor the pH of the culture throughout the fermentation.
Impact on Bacterial Nitrogen Metabolism
The availability of different amino acids and peptides from soy peptone and this compound directly influences the central nitrogen metabolism of bacteria. The primary goal of this metabolic network is to assimilate ammonia into glutamate and glutamine, which then serve as nitrogen donors for the synthesis of other nitrogen-containing compounds.
A key regulatory system in many bacteria is the NtrBC two-component system, which senses nitrogen availability and modulates the expression of genes involved in nitrogen assimilation. The PII signal transduction proteins play a pivotal role in this process by integrating signals of the cellular nitrogen and carbon status.
Under nitrogen-limiting conditions, the intracellular concentration of glutamine is low, and α-ketoglutarate is high. This state is sensed by the PII proteins, leading to the phosphorylation of the response regulator NtrC by the histidine kinase NtrB. Phosphorylated NtrC then activates the transcription of genes, such as glnA (encoding glutamine synthetase), to enhance ammonia assimilation. The rich and diverse supply of amino acids and small peptides from sources like soy peptone and this compound can influence this regulatory network, potentially leading to higher growth rates and productivity.
Conclusion and Recommendations
The choice between soy peptone and this compound is not a one-size-fits-all decision.
Soy peptone is an excellent plant-based alternative that can, in some cases, outperform animal-derived peptones, particularly for recombinant protein expression in E. coli. Its distinct amino acid profile may be beneficial for the production of specific metabolites in various bacteria. Being of non-animal origin, it also mitigates the risks associated with animal-derived components, a crucial consideration in the production of biopharmaceuticals.
This compound remains a robust and widely used nitrogen source that supports excellent growth for a broad range of microorganisms. Its high content of readily available amino acids and peptides makes it a reliable choice for achieving high cell densities.
Recommendations for researchers:
-
Empirical Testing is Key: Always perform a preliminary screening of different nitrogen sources at various concentrations to determine the optimal choice for your specific bacterial strain and desired product.
-
Consider the End Application: For biopharmaceutical production, the use of animal-origin-free components like soy peptone is highly encouraged to simplify regulatory compliance.
-
Analyze the Cost-Benefit: While performance is paramount, the cost of the nitrogen source can be a significant factor in large-scale fermentations.
-
Degree of Hydrolysis Matters: The extent to which the source protein is hydrolyzed can impact its performance. Highly hydrolyzed sources provide more free amino acids, while less hydrolyzed versions offer a higher proportion of peptides, which can sometimes be taken up more efficiently by bacteria.
By carefully considering the experimental data, understanding the underlying metabolic implications, and conducting empirical optimization, researchers can confidently select the nitrogen source that will maximize the success of their bacterial fermentation processes.
References
A Comparative Performance Analysis of Commercial Casein Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various commercial casein hydrolysates, supported by experimental data from peer-reviewed studies. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to select the most suitable casein hydrolysate for their specific application, be it in cell culture media, as a functional food ingredient, or for the discovery of bioactive peptides.
Executive Summary
Casein hydrolysates, produced through the enzymatic digestion of the milk protein casein, are complex mixtures of peptides and free amino acids. Their composition and, consequently, their functional and bioactive properties are highly dependent on the source of casein, the type of enzyme used for hydrolysis, and the processing conditions. This guide delves into the key performance parameters of casein hydrolysates, including the degree of hydrolysis, peptide profile, and various bioactive properties such as antioxidant and anti-inflammatory activities.
Key Performance Parameters of Casein Hydrolysates
The efficacy of a this compound is determined by a range of physicochemical and biological properties. Understanding these parameters is crucial for selecting the appropriate product.
Degree of Hydrolysis (DH)
The degree of hydrolysis refers to the percentage of peptide bonds cleaved in the parent casein protein. It is a primary indicator of the extent of protein breakdown and influences many properties of the hydrolysate, including solubility, bitterness, and the profile of bioactive peptides. A higher DH generally corresponds to a lower average peptide size.
For instance, a study on the sequential hydrolysis of a commercial this compound using immobilized trypsin and thermolysin demonstrated a 12% increase in the degree of hydrolysis from the initial commercial product[1][2]. Another study comparing different enzymes found that flavourzyme resulted in a significantly higher DH (0.8-fold higher) compared to alcalase after 120 and 240 minutes of hydrolysis[3].
Peptide Profile and Molecular Weight Distribution
The peptide profile, including the molecular weight distribution of the resulting peptides, is a critical determinant of a hydrolysate's bioactivity and functionality. Size exclusion chromatography (SEC-HPLC) is a common technique used to characterize this distribution.
A study analyzing a this compound prepared with alcalase and flavourzyme found that sequential hydrolysis resulted in a significant increase in peptides with a molecular weight of 0.57 kDa, which was 10 times higher than the hydrolysate produced with only alcalase[3]. Another investigation revealed that the majority of peptides (88.66%) in their this compound corresponded to a molecular size of 1–3 kDa[4].
Bioactive Properties
Casein hydrolysates are a rich source of bioactive peptides that can exert various physiological effects.
-
Antioxidant Activity: Many casein hydrolysates exhibit antioxidant properties by scavenging free radicals or chelating metal ions. The antioxidant activity of different fractions of a this compound was evaluated, and the fraction corresponding to 1.65 kDa showed the maximum activity. Sequential hydrolysis with alcalase and flavourzyme has also been shown to produce hydrolysates with higher antioxidant activity compared to those produced by individual enzymes.
-
Anti-inflammatory Activity: Certain casein hydrolysates can modulate inflammatory responses. Studies have shown that casein hydrolysates generated with various enzymes (mammalian, plant, fungal, and bacterial) can significantly decrease the production of pro-inflammatory cytokines like IL-6 in macrophage and T-cell lines.
-
Other Bioactivities: Research has identified peptides within casein hydrolysates with a wide range of other potential biological activities, including opioid, immunostimulatory, mineral-carrying, bifidogenic, antihypertensive, and antithrombotic effects. Some casein-based preparations have also been shown to be potent stimulators of intestinal cell migration and proliferation, suggesting a role in wound healing.
Comparative Data of Casein Hydrolysates
The following tables summarize quantitative data from various studies to facilitate a comparison between casein hydrolysates prepared with different enzymes.
Table 1: Degree of Hydrolysis (DH) and Antioxidant Activity of Casein Hydrolysates Prepared with Different Enzymes
| Enzyme(s) | Hydrolysis Time (min) | Degree of Hydrolysis (%) | Antioxidant Activity (e.g., DPPH scavenging) | Reference |
| Pepsin (Commercial) | N/A | ~14% | Not Reported | |
| Trypsin & Thermolysin (Sequential) | 180 (Trypsin) + 960 (Thermolysin) | Increased by 12% from commercial | Not Reported | |
| Alcalase | 120 | 23.5% | Higher than Flavourzyme hydrolysate | |
| Flavourzyme | 120 | Higher than Alcalase | Lower than Alcalase hydrolysate | |
| Alcalase followed by Flavourzyme | 120 + 30 | 37.5% | Higher than individual enzyme hydrolysates | |
| Bacillus Metalloendopeptidase | 180 | Not specified, but effective | 55.02–69.40% DPPH radical scavenging |
Table 2: Molecular Weight Distribution of Peptides in Different Casein Hydrolysates
| Hydrolysate Preparation | > 7 kDa (%) | 7–3 kDa (%) | 3–1 kDa (%) | 1–0.5 kDa (%) | < 0.5 kDa (%) | Predominant Peptide Size | Reference |
| Alcalase (S1) | Not Reported | Not Reported | 86.14 | Not Reported | Not Reported | 1.86 kDa | |
| Flavourzyme (S2) | Not Reported | Not Reported | 50.59 | Not Reported | Not Reported | Not Specified | |
| Alcalase + Flavourzyme (S3) | Not Reported | Not Reported | Not Reported | Not Reported | 12% (at 0.57 kDa) | 0.57 kDa | |
| General Hydrolysate | Not Reported | Not Reported | 88.66% (in 1-3 kDa range) | Not Reported | Not Reported | 2.32 kDa (38.35% area) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.
Enzymatic Hydrolysis of Casein
Objective: To produce casein hydrolysates using specific enzymes.
Protocol Summary:
-
Prepare an aqueous dispersion of casein (e.g., 8% w/v).
-
Incubate the dispersion at the optimal temperature for the selected enzyme (e.g., 40°C for trypsin).
-
Adjust the pH to the enzyme's optimum (e.g., pH 8.0 for trypsin).
-
Add the protease at a specific enzyme-to-substrate ratio (e.g., 2500 U/g).
-
Carry out the hydrolysis for a defined period (e.g., 120 minutes).
-
Inactivate the enzyme by heat treatment (e.g., 100°C for 10 minutes).
-
Cool the resulting hydrolysate and, if necessary, freeze-dry for storage.
Determination of the Degree of Hydrolysis (DH)
Objective: To quantify the extent of peptide bond cleavage.
Protocol Summary (Fluorescamine Method):
-
Mix the this compound sample with trichloroacetic acid (TCA) and incubate on ice to precipitate undigested protein.
-
Centrifuge the mixture to remove the precipitate.
-
Take an aliquot of the supernatant and mix it with sodium tetraborate buffer.
-
Add a solution of fluorescamine in acetone to the mixture. Fluorescamine reacts with primary amines to produce a fluorescent product.
-
Measure the fluorescence to determine the concentration of free primary amines.
-
The DH is calculated based on the amount of free primary amines released during hydrolysis.
Peptide Profile Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To determine the molecular weight distribution of peptides in the hydrolysate.
Protocol Summary:
-
Use an HPLC system equipped with a size exclusion column (e.g., HiLoad™ 16/60 Superdex™ 30 prep grade).
-
Prepare the this compound sample at a specific concentration (e.g., 10 mg/mL).
-
Inject a defined volume of the sample (e.g., 1 mL) onto the column.
-
Perform isocratic elution using a suitable mobile phase (e.g., 100 mM ammonium bicarbonate buffer, pH 7.8) at a constant flow rate (e.g., 1.0 mL/min).
-
Detect the eluting peptides using a UV detector at 214 nm.
-
Calibrate the column with protein and peptide standards of known molecular weights to correlate elution time with molecular size.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging capacity of the this compound.
Protocol Summary:
-
Prepare different concentrations of the this compound in a suitable solvent (e.g., ethanol or water).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Mix the hydrolysate solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as the percentage decrease in absorbance of the DPPH solution in the presence of the hydrolysate compared to a control.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
Objective: To assess the ability of the hydrolysate to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
Protocol Summary:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treat the cells with the this compound at a specific concentration (e.g., 1 mg/mL) for a defined period (e.g., 4 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After incubation (e.g., 20 hours), collect the cell supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
A reduction in nitrite levels in hydrolysate-treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
Visualizing Experimental Workflows and Pathways
Diagrams illustrating experimental processes and biological pathways can aid in understanding the complex relationships involved in the analysis of casein hydrolysates.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of sequential enzymatic hydrolysis on antioxidant activity and peptide profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of antioxidant peptide enriched this compound using maltodextrin–gum arabic blend - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzymatic vs. Acid Casein Hydrolysate Efficacy
A deep dive into the production, characteristics, and functional efficacy of casein hydrolysates derived from enzymatic and acid hydrolysis, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal hydrolysate for their specific applications.
Casein, the primary protein in milk, is a valuable source of bioactive peptides that can be released through hydrolysis. The two principal methods for this process, enzymatic and acid hydrolysis, yield hydrolysates with distinct characteristics and varying degrees of efficacy in biological systems. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to aid in the selection of the most suitable casein hydrolysate for research and development purposes.
Production and Peptide Profile: A Tale of Two Methods
Enzymatic hydrolysis utilizes specific proteases to cleave peptide bonds in casein, resulting in a controlled and predictable peptide profile. This method offers the advantage of preserving essential amino acids and producing a diverse range of bioactive peptides with specific functionalities. In contrast, acid hydrolysis involves the use of strong acids and high temperatures to break down the protein. While effective in achieving a high degree of hydrolysis, this method is less specific and can lead to the degradation of certain amino acids, such as tryptophan.
A key differentiator between the two methods is the level of control over the final product. Enzymatic hydrolysis allows for the tailoring of the peptide profile by selecting specific enzymes and controlling reaction conditions such as temperature, pH, and time. This precision is crucial for generating hydrolysates with targeted bioactive properties. Acid hydrolysis, on the other hand, offers less control, often resulting in a higher proportion of free amino acids and smaller peptides.
Comparative Efficacy: A Data-Driven Overview
The functional properties of casein hydrolysates are largely determined by their peptide composition and molecular weight distribution. Enzymatic hydrolysates, with their more diverse and specific peptide profiles, generally exhibit a broader range of bioactive functions.
| Parameter | Enzymatic Hydrolysate | Acid Hydrolysate | Reference |
| Degree of Hydrolysis (DH) | Controllable, typically 10-30% | High, can exceed 50% | [1] |
| Molecular Weight Distribution | Broader range, including larger peptides (>1000 Da) | Predominantly smaller peptides and free amino acids (<500 Da) | [2] |
| Bioactive Peptides | High diversity (antioxidant, antihypertensive, antimicrobial, immunomodulatory) | Limited, due to non-specific cleavage and amino acid degradation | [3] |
| Antioxidant Activity (e.g., DPPH scavenging) | Significant activity demonstrated | Lower activity reported | [3] |
| Amino Acid Profile | Preservation of essential amino acids | Destruction of tryptophan and potential loss of others | [2] |
Functional Properties: A Closer Look
Antioxidant Activity: Enzymatic hydrolysis of casein has been shown to release peptides with significant antioxidant properties. For instance, a study on casein hydrolysates produced by the sequential action of alcalase and flavourzyme demonstrated notable antioxidant activity.
Immunomodulatory Effects: Certain peptides derived from enzymatic hydrolysis can modulate the immune system. For example, casein hydrolysates have been shown to influence signaling pathways such as the MAPK pathway, which is involved in inflammation.
Bioavailability: The peptide size and composition influence the bioavailability of the hydrolysates. While smaller peptides from acid hydrolysis may be readily absorbed, the diverse peptide profile of enzymatic hydrolysates can also lead to high bioavailability and specific biological effects.
Experimental Protocols
Enzymatic Hydrolysis of Casein
A typical protocol for the enzymatic hydrolysis of casein involves the following steps:
-
Preparation of Casein Solution: A solution of casein (e.g., 5% w/v) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Enzyme Addition: A specific protease (e.g., trypsin, alcalase, or flavourzyme) is added to the casein solution at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: The mixture is incubated at the optimal temperature and pH for the chosen enzyme (e.g., 37-50°C) for a specific duration (e.g., 1-4 hours) with constant stirring.
-
Enzyme Inactivation: The enzymatic reaction is terminated by heating the mixture (e.g., at 85°C for 15 minutes) to denature the enzyme.
-
Centrifugation and Collection: The hydrolysate is centrifuged to remove any insoluble material, and the supernatant containing the soluble peptides is collected.
-
Analysis: The degree of hydrolysis, peptide profile, and molecular weight distribution are determined using methods such as the OPA method and size-exclusion chromatography.
Acid Hydrolysis of Casein
The protocol for acid hydrolysis of casein generally includes these steps:
-
Acid Treatment: Casein is mixed with a strong acid, typically 6 M hydrochloric acid (HCl), at a specific ratio.
-
Heating: The mixture is heated to a high temperature (e.g., 110°C) for a defined period (e.g., 24 hours) in a sealed container to prevent evaporation.
-
Neutralization: After hydrolysis, the excess acid is neutralized using a base, such as sodium hydroxide.
-
Purification: The neutralized hydrolysate may be further purified to remove salts and other byproducts.
-
Analysis: The amino acid composition and molecular weight distribution are analyzed. It is important to note that tryptophan is destroyed during this process.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway affected by casein hydrolysates and a typical experimental workflow for producing and analyzing these hydrolysates.
References
- 1. Anti-Inflammatory and Antioxidant Properties of this compound Produced Using High Hydrostatic Pressure Combined with Proteolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of casein hydrolysates derived from enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of sequential enzymatic hydrolysis on antioxidant activity and peptide profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Purity and Consistency in Casein Hydrolysate Batches
For Researchers, Scientists, and Drug Development Professionals
Casein hydrolysates are a critical component in many microbiological and cell culture media, providing a rich source of amino acids and peptides essential for robust cell growth and the production of biopharmaceuticals. However, the inherent variability between different batches and commercial sources of casein hydrolysate can significantly impact experimental reproducibility and manufacturing consistency. This guide provides an objective comparison of key quality attributes for assessing the purity and consistency of this compound batches, supported by experimental data and detailed methodologies.
Key Quality Attributes and Comparative Data
The consistency and purity of this compound are determined by a range of physicochemical properties. Batch-to-batch variability in these parameters can influence cell culture performance, including cell growth, viability, and recombinant protein production. Below is a summary of typical specifications from commercial suppliers, illustrating the expected ranges for key quality attributes.
Table 1: Comparison of Typical Quality Attributes for Commercial this compound Batches
| Parameter | Supplier A (Enzymatic Digest) | Supplier B (Enzymatic Digest) | Supplier C (Acid Hydrolysate) | Typical Range/Specification |
| Appearance | Off-white to yellowish powder | White powder | Light brown powder | Conforms to standard |
| Total Nitrogen (TN) | 13.87% | 12.5 - 13.5% | ~10.4% | 10 - 14% |
| Amino Nitrogen (AN) | 4.4% | 3.0 - 4.0% | 5.0 - 6.5% | 3 - 7% |
| AN/TN Ratio | ~0.32 | ~0.22 - 0.32 | ~0.53 | Varies with hydrolysis method |
| Ash Content | 5.20% | < 17% | ~20.2% | < 25% |
| Moisture | 4.3% | < 6.0% | Not specified | < 7% |
| pH (in solution) | 7.05 (6%) | 7.1 (5%) | Not specified | 6.5 - 7.5 |
| Sodium Chloride | Not specified | < 6.0% | ~14.1% | Varies, higher in acid hydrolysates |
| Microbiology | ||||
| - Total Aerobic Count | Not specified | < 10,000 cfu/g | Not specified | ≤ 10,000 cfu/g |
| - Pathogens (e.g., Salmonella) | Not specified | Absent | Not specified | Absent |
Data compiled from publicly available Certificates of Analysis.[1][2][3]
The Impact of Variability on Cell Culture Performance
The undefined nature of hydrolysates means that batch-to-batch variation can introduce significant challenges in biopharmaceutical production, particularly in Chinese Hamster Ovary (CHO) cell cultures used for monoclonal antibody (mAb) manufacturing.[4][5] Variations in peptide profiles, amino acid composition, and the presence of trace elements can all affect cell growth, productivity, and final product quality. For instance, different batches of soy hydrolysates from the same supplier have been shown to cause variability in mAb titers.
The move towards chemically defined media is driven by the need to reduce this variability. However, where hydrolysates are still in use, rigorous analytical testing is crucial to ensure consistency.
Experimental Protocols for Key Analyses
To ensure consistent quality of this compound, several key analytical tests should be performed. The following sections detail the methodologies for these critical assessments.
Degree of Hydrolysis (DH) Determination via the OPA Method
The Degree of Hydrolysis (DH) is a measure of the extent of protein cleavage and is a critical parameter for consistency. The o-phthaldialdehyde (OPA) method is a common and reliable technique for determining DH.
Methodology:
-
Reagent Preparation:
-
OPA Reagent: Dissolve 7.620 g of di-Na-tetraborate decahydrate and 200 mg of sodium dodecyl sulfate (SDS) in 150 mL of deionized water. Separately, dissolve 160 mg of o-phthaldialdehyde (97%) in 4 mL of ethanol. Quantitatively transfer the OPA solution to the borate-SDS solution. Add 176 mg of dithiothreitol (DTT) and bring the final volume to 200 mL with deionized water.
-
Serine Standard: Prepare a standard solution of L-serine (e.g., 0.9516 meqv/L).
-
-
Sample Preparation: Dissolve a known weight of the this compound sample in deionized water to achieve a suitable concentration.
-
Assay Procedure:
-
In a test tube, mix a small volume of the sample solution (e.g., 400 µL) with the OPA reagent (e.g., 3 mL).
-
Allow the reaction to proceed for a precise time (e.g., 2 minutes) at room temperature.
-
Measure the absorbance at 340 nm against a blank (deionized water and OPA reagent).
-
-
Calculation: The DH is calculated based on the absorbance of the sample compared to the serine standard, using a formula that accounts for the total number of peptide bonds in the original protein.
Molecular Weight Distribution (MWD) by Size Exclusion Chromatography (SEC)
SEC separates peptides and amino acids based on their size, providing a profile of the molecular weight distribution in the hydrolysate. This is crucial for understanding the extent of hydrolysis and ensuring a consistent peptide profile between batches.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Centrifuge the sample (e.g., at 10,000 x g for 15 minutes) or filter through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector is required.
-
Column: A size-exclusion column suitable for separating small proteins and peptides (e.g., Zenix™-80, 3 µm, 80 Å, 7.8x300 mm).
-
Mobile Phase: A common mobile phase is an aqueous solution containing a salt (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0) to minimize ionic interactions with the column matrix. Acetonitrile with 0.1% trifluoroacetic acid (TFA) can also be used.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Monitor the eluent at 214 nm or 220 nm for peptide bonds.
-
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different molecular weight fractions. The column should be calibrated with molecular weight standards (e.g., aprotinin, vitamin B12, and various peptides) to correlate retention times with molecular weights. The relative area of each peak indicates the proportion of that molecular weight fraction in the hydrolysate.
Amino Acid Analysis by High-Performance Liquid Chromatography (HPLC)
This analysis determines the concentration of individual free amino acids and the total amino acid composition after complete acid hydrolysis, providing insight into the nutritional value and consistency of the hydrolysate.
Methodology:
-
Sample Hydrolysis (for total amino acid composition):
-
Place a known amount of the dried hydrolysate sample into a hydrolysis tube.
-
Add 6 M HCl (often containing a scavenger like phenol to protect tyrosine).
-
Seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.
-
After hydrolysis, neutralize the sample, typically by evaporation.
-
-
Pre-column Derivatization: Amino acids are derivatized to make them detectable by UV or fluorescence detectors. Common derivatizing agents include:
-
o-phthaldialdehyde (OPA): Reacts with primary amino acids.
-
Phenylisothiocyanate (PITC): Reacts with both primary and secondary amino acids.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents, such as an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile), is used to separate the derivatized amino acids.
-
Detection: UV detection (e.g., at 254 nm for PITC derivatives) or fluorescence detection (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
-
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known concentration of an amino acid standard mixture that has been derivatized and run under the same conditions.
Visualizing Workflows and Cellular Impact
To better understand the analytical processes and the potential biological impact of casein hydrolysates, the following diagrams illustrate key workflows and a relevant cell signaling pathway.
Caption: A typical workflow for the comprehensive analysis of this compound batches.
References
- 1. agr.minia.edu.eg [agr.minia.edu.eg]
- 2. Peptidomic Characterization and Amino Acid Availability after Intake of Casein vs. a this compound in a Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential bioactive effects of casein hydrolysates on human cultured cells [agris.fao.org]
- 4. Applications and analysis of hydrolysates in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of Casein Hydrolysate on Recombinant Protein Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of biopharmaceutical production, optimizing recombinant protein expression is paramount. Cell culture media supplements play a crucial role in enhancing cell growth, viability, and, ultimately, the yield of the desired protein. Among these supplements, protein hydrolysates have gained significant attention for their ability to boost productivity. This guide provides an objective comparison of casein hydrolysate with other common alternatives, supported by experimental data, to aid researchers in selecting the optimal supplement for their recombinant protein production workflows.
Performance Comparison of Protein Hydrolysates
The efficacy of different protein hydrolysates, including those derived from casein, yeast, soy, and wheat, has been evaluated in various studies, primarily using Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry. The data consistently demonstrates that the addition of hydrolysates to cell culture media can significantly enhance recombinant protein titers.
A study assessing various hydrolysates found that the addition of specific hydrolysates led to a 175% and 167% improvement in monoclonal antibody (mAb) yield, respectively. Furthermore, a combination of the best-performing hydrolysates resulted in a remarkable 290% increase in final antibody concentration[1]. In another investigation, a mixture of yeast extract and yeast peptone increased IgG production by 180%[2]. Supplementation with wheat hydrolysates has also been shown to increase interferon-gamma (IFN-γ) secretion by 60%[3]. While direct head-to-head comparisons including this compound in the same comprehensive study are limited in the publicly available literature, the collective evidence strongly supports the significant positive impact of hydrolysates on recombinant protein expression.
Table 1: Comparative Impact of Various Hydrolysates on Recombinant Protein Production in CHO Cells
| Hydrolysate Source | Recombinant Protein | Key Performance Metric | Improvement vs. Control | Reference |
| Not Specified | Monoclonal Antibody | Final Titer | +175% / +167% | [1] |
| Not Specified (Combination) | Monoclonal Antibody | Final Titer | +290% | [1] |
| Yeast Extract + Peptone | IgG | Final Titer | +180% | |
| Wheat | Interferon-gamma (IFN-γ) | Secretion | +60% | |
| Chemically Defined Feed | Proprietary Antibody | Final Titer | ~4-fold higher than plant hydrolysates |
It is important to note that the performance of each hydrolysate can be cell line and protein-specific. Therefore, empirical testing is often necessary to determine the optimal supplement for a particular production system.
The Mechanism of Action: A Look into Cellular Signaling
The beneficial effects of this compound on recombinant protein expression are attributed to a combination of nutritional and signaling-mediated mechanisms. This compound provides a readily available source of amino acids and small peptides, which are essential building blocks for protein synthesis. Beyond this nutritional role, the peptides and amino acids within the hydrolysate can also activate key intracellular signaling pathways that promote cell growth, survival, and protein production.
One of the central pathways implicated is the PI3K/Akt/mTOR pathway . This pathway is a master regulator of cell growth and proliferation. Amino acids, abundant in this compound, are known to activate the mTORC1 complex, a key component of this pathway. Activated mTORC1 then phosphorylates downstream targets that are critical for initiating protein translation, thereby directly enhancing the synthesis of recombinant proteins.
Experimental Protocols
To aid researchers in their evaluation of this compound, a generalized experimental workflow for a fed-batch culture of CHO cells is provided below. This protocol is a representative synthesis from multiple sources and should be optimized for specific cell lines and products.
Objective: To evaluate the effect of this compound supplementation on CHO cell growth and recombinant protein production in a fed-batch culture.
Materials:
-
CHO cell line expressing the recombinant protein of interest.
-
Chemically defined basal medium.
-
This compound solution (sterile, concentration to be optimized, e.g., 100 g/L stock).
-
Alternative hydrolysate solutions (e.g., yeast, soy) for comparison.
-
Concentrated feed solutions (e.g., glucose, amino acids).
-
Shake flasks or bioreactors.
-
Standard cell culture equipment (incubator, centrifuge, microscope, cell counter).
-
Analytical equipment for protein quantification (e.g., HPLC, ELISA).
Experimental Workflow:
References
- 1. Medium and feed optimization for fed-batch production of a monoclonal antibody in CHO cells | springermedizin.de [springermedizin.de]
- 2. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
A Head-to-Head Comparison: Casein Hydrolysate vs. Yeast Extract in Biopharmaceutical Media Formulation
For researchers, scientists, and drug development professionals, optimizing cell culture media is a critical step in maximizing therapeutic protein production. Among the most common supplements to chemically defined media are casein hydrolysate and yeast extract. This guide provides an objective, data-driven comparison of these two complex supplements to aid in the rational design of high-performance media formulations for mammalian cell culture, particularly Chinese Hamster Ovary (CHO) cells.
This comparison delves into the biochemical composition, impact on cell growth and protein production, and the underlying cellular mechanisms influenced by each supplement. Experimental data from various studies are summarized, and detailed protocols for key analytical methods are provided to support the reproducibility of findings.
Performance Snapshot: this compound vs. Yeast Extract
The choice between this compound and yeast extract, or their combined use, can significantly impact process performance. While both provide a rich source of amino acids and peptides, their overall composition and, consequently, their effect on cell culture can differ.
Key Performance Indicators:
-
This compound: Derived from the hydrolysis of casein, the main protein in milk, this supplement is a potent source of amino acids and small peptides. It is particularly effective in supporting high cell densities and extending culture longevity.
-
Yeast Extract: Produced from the autolysis of yeast cells, this extract offers a broader nutritional profile, including a rich B-vitamin complex, nucleotides, and other growth factors in addition to amino acids and peptides.[1][2] It is often associated with increased specific productivity (the amount of protein produced per cell).
The following tables summarize quantitative data from studies comparing the effects of this compound and yeast extract on CHO cell culture performance.
Table 1: Effect of this compound and Yeast Extract on CHO Cell Growth
| Supplement | Concentration | Base Medium | Cell Line | % Increase in Peak Viable Cell Density (VCD) vs. Control | Reference |
| Yeast Extract | 1 g/L | Chemically Defined | CHO | 70% | [3] |
| Yeastolate (Yeast Extract) | Not Specified | Grace's Medium | Insect Cells | 62% | [4] |
| NZCase (this compound) | Not Specified | Grace's Medium | Insect Cells | No significant increase | [4] |
| Lactalbumin Hydrolysate | Not Specified | Grace's Medium | Insect Cells | 33% |
Table 2: Effect of this compound and Yeast Extract on Recombinant Protein Production
| Supplement | Concentration | Base Medium | Cell Line | % Increase in Product Titer vs. Control | Reference |
| Yeast Extract (1 g/L) + Yeast Peptone (4 g/L) | 1 g/L + 4 g/L | Chemically Defined | CHO | 180% (IgG) | |
| Yeast Hydrolysate | Not Specified | Not Specified | CHO | 100% (Fc fusion protein) | |
| Soybean Hydrolysate | Not Specified | Not Specified | CHO | Superior recombinant protein yield compared to animal hydrolysate |
Delving Deeper: Experimental Protocols
Reproducible and reliable data is the cornerstone of scientific advancement. The following are detailed protocols for key experiments typically performed in the evaluation of media supplements.
Experimental Protocol 1: Batch and Fed-Batch Culture of CHO Cells
This protocol outlines a general procedure for evaluating the effect of this compound and yeast extract supplementation in both batch and fed-batch culture modes.
1. Cell Line and Basal Medium:
- Use a well-characterized recombinant CHO cell line expressing a monoclonal antibody.
- Employ a chemically defined basal medium appropriate for CHO cell culture.
2. Inoculum Preparation:
- Thaw a vial of the CHO cell line and expand in shake flasks or spinners using the basal medium.
- Maintain cells in exponential growth phase with high viability (>95%).
- Seed bioreactors at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
3. Bioreactor Culture Conditions:
- Bioreactor: 2L stirred-tank bioreactor.
- Working Volume: 1.5 L.
- Temperature: 37°C.
- pH: 7.0 (controlled with CO2 and sodium bicarbonate).
- Dissolved Oxygen (DO): 40% (controlled by sparging with air and oxygen).
- Agitation: 100-150 rpm.
4. Supplementation Strategy:
- Control Group: Basal medium only.
- This compound Group: Basal medium supplemented with a predetermined concentration of sterile this compound solution (e.g., 2-10 g/L).
- Yeast Extract Group: Basal medium supplemented with a predetermined concentration of sterile yeast extract solution (e.g., 1-5 g/L).
- Batch Culture: Supplements are added at the beginning of the culture.
- Fed-Batch Culture: A concentrated feed solution containing the supplement, along with other key nutrients like amino acids and glucose, is added periodically or continuously starting from day 3 or when a key nutrient is depleted.
5. Sampling and Analysis:
- Collect samples daily to measure viable cell density, viability, and product titer.
- Monitor key metabolites such as glucose, lactate, glutamine, and ammonia.
Experimental Protocol 2: Determination of Viable Cell Density and Viability by Trypan Blue Exclusion
This method is a widely used technique to differentiate viable from non-viable cells.
1. Principle:
- Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.
2. Materials:
- Trypan Blue solution (0.4%).
- Hemocytometer with coverslip.
- Microscope.
- Micropipettes and tips.
3. Procedure:
- Aseptically collect a representative cell culture sample.
- Dilute the cell suspension with phosphate-buffered saline (PBS) if the cell density is too high.
- Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
- Incubate the mixture for 1-2 minutes at room temperature.
- Load 10 µL of the mixture into the hemocytometer chamber.
- Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
- Calculate the viable cell density and percentage of viability.
4. Calculations:
- Viable Cell Density (cells/mL) = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10^4
- Viability (%) = (Number of viable cells / Total number of cells) x 100
Experimental Protocol 3: Quantification of Recombinant Protein Titer by BCA Assay
The Bicinchoninic Acid (BCA) assay is a colorimetric method for quantifying total protein concentration.
1. Principle:
- In an alkaline environment, proteins reduce Cu2+ to Cu1+.
- BCA chelates with the Cu1+, forming a purple-colored complex that absorbs light at 562 nm. The absorbance is directly proportional to the protein concentration.
2. Materials:
- BCA Protein Assay Kit (containing BCA Reagent A and Copper (II) Sulfate Solution - Reagent B).
- Bovine Serum Albumin (BSA) or a purified standard of the target protein.
- 96-well microplate.
- Microplate reader.
3. Procedure:
- Prepare a series of protein standards of known concentrations (e.g., using BSA).
- Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions (typically 50:1).
- Pipette 25 µL of each standard and unknown sample into separate wells of the microplate.
- Add 200 µL of the BCA working reagent to each well.
- Mix the plate thoroughly on a plate shaker for 30 seconds.
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
4. Calculation:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the influence of these supplements at a cellular level and the experimental design process, the following diagrams are provided.
Caption: Amino acid sensing via the mTORC1 signaling pathway.
Caption: A typical Design of Experiment (DoE) workflow for media optimization.
Conclusion: A Strategic Choice Based on Process Goals
Both this compound and yeast extract are valuable supplements for enhancing the performance of mammalian cell culture media. The decision to use one over the other, or a combination of both, should be driven by the specific goals of the bioprocess.
-
If the primary objective is to achieve very high cell densities and prolong the culture duration, This compound may be a more targeted and effective choice due to its high concentration of readily available amino acids and peptides.
-
If the goal is to maximize specific productivity and provide a broader range of growth-promoting factors, yeast extract is an excellent candidate. Its rich content of B-vitamins and other micronutrients can significantly boost cellular metabolism and protein synthesis machinery.
Ultimately, an empirical approach using a systematic Design of Experiment (DoE) methodology is the most effective way to determine the optimal type and concentration of hydrolysate for a specific cell line and process. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions to accelerate the development of robust and highly productive biopharmaceutical manufacturing processes.
References
The Elicitor Effect of Casein Hydrolysate on Secondary Metabolite Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced yields of valuable secondary metabolites has led to the exploration of various elicitors and nutrient supplements. Among these, casein hydrolysate, a mixture of peptides and amino acids derived from milk protein, has emerged as a potent agent for stimulating the production of a wide array of bioactive compounds in both plant cell cultures and microorganisms. This guide provides a comprehensive comparison of this compound's efficacy against other common alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from various studies, comparing the effect of this compound with other elicitors or control conditions on the production of specific secondary metabolites.
Table 1: Effect on Alkaloid Production in Plant Cell Cultures
| Plant Species | Secondary Metabolite | Treatment | Concentration | Yield/Fold Increase | Reference |
| Peganum harmala | Harmaline and Harmine | This compound | 75 mg/L | Maximum accumulation observed | [1] |
| Peganum harmala | Harmaline and Harmine | This compound + Yeast Extract | 75 mg/L + 1000 mg/L | Slight increase, not significant compared to individual treatments | [1] |
| Taxus chinensis | Taxol | This compound | Supplement in medium | Used for callus induction, specific yield increase not detailed | [2] |
| Taxus chinensis | Taxol | Methyl Jasmonate | 60-120 µM | ~5-fold increase | [3] |
Table 2: Effect on Phenolic Compound Production in Plant Cell Cultures
| Plant Species | Secondary Metabolite | Treatment | Concentration | Yield/Fold Increase | Reference |
| Vitis vinifera | Resveratrol | This compound | 1 g/L | Significant increase in culture medium | [1] |
| Vitis vinifera | Resveratrol | Soybean Hydrolysate | 1 g/L | More pronounced increase than this compound | |
| Vitis vinifera | δ-viniferin | This compound | 1 g/L | Peak at 8-12 h post-treatment in medium | |
| Vitis vinifera | ε-viniferin | This compound | 1 g/L | Peak at 24 h post-treatment in medium | |
| Thevetia peruviana | Total Phenolic Content | Methyl Jasmonate | 3 µM | 1.49-fold increase vs. control | |
| Thevetia peruviana | Total Phenolic Content | Salicylic Acid | 300 µM | Lower increase than Methyl Jasmonate |
Table 3: Effect on Secondary Metabolite Production in Microorganisms
| Microorganism | Secondary Metabolite | Treatment | Concentration | Yield/Fold Increase | Reference |
| Penicillium brevicompactum | Mycophenolic Acid | Enzymatically Hydrolyzed Casein | 30 g/L | 116.8% increase in production | |
| Streptomyces parvulus | Actinomycin D | Casein | 2 g/L (in Starch Casein medium) | 199.33 mg/L (maximized production) | |
| Streptomyces sp. A2D | Antimicrobial agent | Soybean meal | Not specified | Highest production | |
| Streptomyces sp. A2D | Antimicrobial agent | Peptone | Not specified | Lower than soybean meal | |
| Streptomyces sp. A2D | Antimicrobial agent | Yeast Extract | Not specified | Lower than soybean meal |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound as an elicitor.
Protocol 1: Preparation of this compound by Enzymatic Hydrolysis
This protocol describes a general method for preparing this compound for use as an elicitor.
Materials:
-
Casein (from bovine milk)
-
Proteolytic enzyme (e.g., Trypsin, Alcalase, Flavourzyme)
-
Distilled water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
-
Water bath or incubator shaker
-
pH meter
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Casein Suspension: Prepare an aqueous suspension of casein (e.g., 5-10% w/v) in distilled water.
-
pH and Temperature Adjustment: Adjust the pH of the casein suspension to the optimal pH for the chosen enzyme (e.g., pH 8.0 for trypsin) using NaOH or HCl. Heat the suspension to the optimal temperature for the enzyme (e.g., 40-50°C for trypsin).
-
Enzymatic Hydrolysis: Add the proteolytic enzyme to the casein suspension. The enzyme-to-substrate ratio can vary (e.g., 1:100 w/w).
-
Incubation: Incubate the mixture for a defined period (e.g., 1-4 hours) with continuous stirring or shaking. The degree of hydrolysis can be monitored over time.
-
Enzyme Inactivation: Inactivate the enzyme by heating the mixture (e.g., at 85-95°C for 10-15 minutes).
-
Clarification: Centrifuge the hydrolysate to remove any insoluble particles.
-
Sterilization and Storage: The resulting this compound solution can be filter-sterilized and stored at 4°C for immediate use or freeze-dried for long-term storage.
Protocol 2: Elicitation of Secondary Metabolites in Plant Suspension Cultures
This protocol outlines the steps for applying this compound to a plant cell suspension culture to induce secondary metabolite production.
Materials:
-
Established plant cell suspension culture (in the exponential growth phase)
-
Sterile this compound solution (prepared as in Protocol 1)
-
Sterile flasks
-
Shaker incubator
-
Sterile pipettes
Procedure:
-
Culture Preparation: Subculture the plant cells into fresh liquid medium and grow them until they reach the mid-exponential growth phase.
-
Elicitor Preparation: Prepare a sterile stock solution of this compound at a desired concentration (e.g., 10 g/L).
-
Elicitation: Aseptically add the this compound stock solution to the cell suspension cultures to achieve the final desired elicitor concentration (e.g., 50-1000 mg/L). An equal volume of sterile water can be added to control cultures.
-
Incubation: Continue to incubate the cultures on a shaker under the same conditions as before elicitation.
-
Sampling: Collect cell and media samples at various time points after elicitation (e.g., 0, 12, 24, 48, 72 hours) for analysis.
-
Extraction and Analysis: Separate the cells from the medium by filtration or centrifugation. Extract secondary metabolites from both the cells and the medium using appropriate solvents. Quantify the target metabolites using analytical techniques such as HPLC or LC-MS.
Protocol 3: Quantification of Total Phenolic Content
This protocol describes the use of the Folin-Ciocalteu method for determining the total phenolic content in an extract.
Materials:
-
Plant or microbial extract
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)
-
Gallic acid standard solutions of known concentrations
-
Distilled water
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute the extract with a suitable solvent (e.g., methanol or ethanol) to an appropriate concentration.
-
Reaction Mixture: In a test tube, mix a small volume of the diluted extract (e.g., 0.1 mL) with the Folin-Ciocalteu reagent (e.g., 0.5 mL).
-
Incubation: After a few minutes (e.g., 3-5 min), add the sodium carbonate solution (e.g., 1.5 mL).
-
Incubation in the Dark: Incubate the mixture in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 760 nm) using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using the gallic acid solutions of known concentrations following the same procedure.
-
Calculation: Determine the total phenolic content of the extract from the standard curve and express the results as gallic acid equivalents (GAE) per gram of dry weight of the original material.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key processes involved in the elicitation of secondary metabolites by this compound.
References
- 1. Soybean and casein hydrolysates induce grapevine immune responses and resistance against Plasmopara viticola - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmp.ir [jmp.ir]
- 3. Enhancement of taxol production and release in Taxus chinensis cell cultures by ultrasound, methyl jasmonate and in situ solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Casein Hydrolysate Specifications for Optimal Cell Culture and Drug Development
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical step that can significantly impact experimental outcomes. Casein hydrolysate, a complex mixture of peptides and amino acids derived from the enzymatic or acidic breakdown of casein, is a widely used supplement in microbial fermentation, cell culture media, and pharmaceutical formulations. However, the inherent variability of this biological product necessitates a thorough comparison of specifications from different suppliers to ensure consistency and optimal performance. This guide provides a framework for objectively evaluating casein hydrolysates, complete with experimental protocols and visual aids to support your decision-making process.
Understanding the Nuances of this compound
Casein hydrolysates are valued for their rich nutritional profile, providing essential amino acids and peptides that support robust cell growth and productivity. The method of hydrolysis—enzymatic or acidic—greatly influences the final composition.
-
Acid Hydrolysis: This method results in a high degree of hydrolysis, yielding a product rich in free amino acids. However, it can destroy certain amino acids like tryptophan and vitamins.[1]
-
Enzymatic Hydrolysis: This process uses specific proteases to cleave casein into a mixture of peptides and free amino acids. It is a gentler method that preserves vitamins and other growth factors. The choice of enzyme determines the peptide profile, which can influence cellular performance.
Due to these processing differences and variations in the raw casein source, products from different suppliers can exhibit significant lot-to-lot variability. Therefore, a direct comparison of their performance in your specific application is highly recommended.
Comparative Analysis of Supplier Specifications
To facilitate a preliminary assessment, the following tables summarize the typical specifications for casein hydrolysates from several major suppliers. It is important to note that these values are representative and may vary between specific product lots. Always refer to the supplier's certificate of analysis for the most accurate information.
Table 1: Specifications for Acid Hydrolyzed Casein
| Parameter | Supplier A (e.g., MilliporeSigma) | Supplier B (e.g., Thermo Fisher Scientific) | Supplier C (e.g., Kerry - Hy-Case™ SF) |
| Appearance | Lightly yellow to brownish-yellow fine powder[1] | White to pale yellow powder | Fine powder |
| Total Nitrogen (N) | 7.0 – 8.5% | ≥7.8% | ~10.6% |
| Amino Nitrogen (AN) | 5.0 – 6.5% | 5.2 - 7.7% | - |
| AN/TN Ratio (%) | ~60-80% | ~67-99% | ~77.6%[2] |
| pH (2% solution) | 4.7 – 7.0 | 4.7 - 6.7 | ~6.4[2] |
| Ash | ≤ 58% | - | - |
| Loss on Drying | ≤ 6.0% | - | - |
| Sodium Chloride | High (not always specified) | 25-40% | Low (special processing)[2] |
Table 2: Specifications for Enzymatically Hydrolyzed Casein
| Parameter | Supplier D (e.g., FrieslandCampina Ingredients) | Supplier E (e.g., MilliporeSigma) | Supplier F (e.g., Thermo Fisher Scientific) |
| Appearance | - | Faintly yellow to brown powder | White to pale yellow powder |
| Total Nitrogen (N) | - | ≥11% | >90% Protein |
| Amino Nitrogen (AN) | - | ≥6% | - |
| pH (2% solution) | - | 6.0-7.0 (25 °C) | 6.6 to 7.5 |
| Ash | - | ≤8% | ≤ 6.5% |
| Loss on Drying | - | ≤6.0% | ≤ 6% |
| Chloride (as NaCl) | - | ≤3.5% | - |
Experimental Protocols for Performance Evaluation
To empirically compare the performance of casein hydrolysates from different suppliers, a standardized experimental workflow is essential. The following protocols for Chinese Hamster Ovary (CHO) cell culture are provided as a template.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for comparing the efficacy of different this compound samples on CHO cell growth and protein production.
Detailed Methodologies
1. Cell Culture Protocol for Testing Different Peptones
This protocol outlines the steps for culturing CHO cells to evaluate the effect of different this compound supplements.
-
Cell Line: A stable, recombinant CHO cell line (e.g., CHO-K1, CHO-S) expressing a model protein (e.g., a monoclonal antibody).
-
Basal Medium: A chemically defined, serum-free CHO cell culture medium.
-
Supplementation: Prepare stock solutions of each this compound in the basal medium. Sterilize by filtration through a 0.22 µm filter. The final concentration in the culture medium should be optimized (typically 1-10 g/L).
-
Seeding: Seed CHO cells at a density of 0.5 x 10^6 viable cells/mL in shake flasks or a multi-well plate. Include a control group with no this compound supplementation.
-
Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Sampling: Aseptically collect samples daily for cell counting and viability analysis.
-
Harvesting: On the final day of culture (e.g., day 7 or when viability drops below a certain threshold), harvest the supernatant by centrifugation for protein quantification.
2. MTT Assay Protocol for Adherent CHO Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed CHO cells in a 96-well plate and culture as described above.
-
At the desired time points, carefully aspirate the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. BCA Protein Assay Protocol for Cell Lysates
The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration in a sample.
-
Reagent Preparation:
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Prepare a series of bovine serum albumin (BSA) standards of known concentrations (e.g., 0-2000 µg/mL).
-
-
Procedure:
-
Pipette 25 µL of each standard or unknown sample (cell culture supernatant) into a microplate well.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
-
The Role of Amino Acids in Cell Signaling
The amino acids and small peptides in this compound not only serve as building blocks for protein synthesis but also act as signaling molecules that can influence cell growth and proliferation. The PI3K/Akt/mTOR pathway is a key signaling cascade that is activated by nutrients and growth factors. Certain amino acids, such as leucine and arginine, which are abundant in casein, are potent activators of this pathway.
PI3K/Akt/mTOR Signaling Pathway Activated by Amino Acids
The following diagram illustrates how leucine and arginine can activate the mTORC1 complex, a central regulator of protein synthesis and cell growth.
Leucine and arginine are sensed by cytosolic proteins, Sestrin2 and CASTOR1 respectively. This binding relieves the inhibition of the GATOR2 complex, which in turn inhibits the GATOR1 complex. The inactivation of GATOR1 allows for the accumulation of the active, GTP-bound form of the RagA/B GTPase. This active Rag heterodimer then recruits the mTORC1 complex to the lysosomal surface, where it can be activated by Rheb-GTP. Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1, leading to increased protein synthesis and cell growth.
Conclusion
The selection of a this compound supplier should be based on a combination of thorough specification analysis and empirical performance data generated from standardized in-house testing. Due to the inherent variability of these complex biological mixtures, what works best for one cell line or process may not be optimal for another. By utilizing the comparative tables and detailed experimental protocols provided in this guide, researchers can establish a robust framework for evaluating and selecting the most suitable this compound for their specific needs, ultimately leading to more consistent and reproducible results in their research and development endeavors.
References
Safety Operating Guide
Proper Disposal of Casein Hydrolysate in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of casein hydrolysate.
This compound, in its pure form, is generally not classified as a hazardous substance. However, its use in laboratory settings, particularly in microbiology and cell culture, necessitates careful consideration of its disposal to account for potential biological contamination. This guide provides a comprehensive overview of the proper disposal procedures for both pure this compound and laboratory waste containing this substance.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1] In case of a spill involving pure this compound powder, use appropriate tools to collect the spilled solid into a designated waste container. Subsequently, clean the contaminated surface by spreading water and dispose of it according to local and regional authority requirements.[1][2]
Disposal of Pure this compound
Unused or expired pure this compound is considered non-hazardous solid waste.[3][4]
Procedure:
-
Ensure the container is securely sealed.
-
Label the container clearly as "Non-hazardous waste: this compound."
-
Dispose of the container in the general laboratory trash, adhering to your institution's specific policies and local regulations for solid waste disposal.
Disposal of Laboratory Waste Containing this compound
When this compound is used in experimental protocols, such as culture media, the resulting waste must be treated as potentially biohazardous. This is due to the potential presence of microorganisms, cell lines, or other biological agents. The primary methods for rendering this waste safe for disposal are chemical disinfection and steam sterilization (autoclaving).
Liquid waste containing this compound and biological agents should be decontaminated before disposal down the sanitary sewer.
Chemical Disinfection Protocol:
-
Select an appropriate disinfectant. Sodium hypochlorite (household bleach) is a commonly used and effective disinfectant.
-
Determine the final concentration. For liquids with a high organic load, such as culture media containing proteins, a higher concentration of disinfectant is required.
-
Perform the disinfection. Add the disinfectant to the liquid waste in a designated, chemically resistant container.
-
Ensure adequate contact time. Allow the disinfectant to act for a sufficient period to ensure complete inactivation of biological agents.
-
Dispose. After the required contact time, the decontaminated liquid can typically be poured down a laboratory sink with copious amounts of water, provided it does not contain other hazardous chemicals.
| Parameter | Recommendation |
| Disinfectant | Sodium Hypochlorite (Bleach) |
| Final Concentration | 0.5% for high organic load waste |
| Contact Time | Minimum of 1 hour |
This table provides general guidelines. Always consult your institution's specific biosafety protocols.
Solid laboratory waste contaminated with this compound and biological materials must be decontaminated before being discarded.
Autoclaving Protocol:
-
Segregate the waste. Collect all contaminated solid waste in a designated, leak-proof, and autoclavable biohazard bag.
-
Prepare for autoclaving. Ensure the bag is not sealed tightly to allow for steam penetration.
-
Select the appropriate cycle. Use a pre-validated autoclave cycle for solid biohazardous waste.
-
Autoclave the waste. A typical cycle runs at 121°C (250°F) for a minimum of 30-60 minutes. However, the exact time may vary depending on the load size and density.
-
Dispose. Once the cycle is complete and the waste has cooled, the autoclaved bag can be placed in the regular trash, in accordance with institutional and local regulations. Some jurisdictions may require specific colored bags for autoclaved waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific biosafety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Casein Hydrolysate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Casein hydrolysate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][2][3][4] | Protects against dust particles and potential splashes. |
| Skin Protection | - Lab coat or overalls- Chemical-resistant gloves (e.g., nitrile, neoprene)- Closed-toe shoes or boots[1] | Prevents skin contact with the powder. |
| Respiratory Protection | - Dust mask or respirator | Required when dust may be generated. |
It is crucial to inspect all PPE for integrity before each use and to ensure it fits properly.
Hazard Identification and Safety Ratings
This compound is generally considered to have a low level of hazard. The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of these hazards.
| NFPA 704 Diamond | Rating | Description |
| Health (Blue) | 1 | May cause significant irritation. |
| Flammability (Red) | 1 | Must be preheated before ignition can occur. |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| Special (White) | No special hazards. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. Use of a fume hood is recommended if there is a potential for dust generation.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before handling, put on all required PPE: a lab coat, safety glasses with side shields, and chemical-resistant gloves. If weighing the powder, a dust mask is also necessary.
2. Handling and Operation:
-
Keep the container of this compound tightly closed when not in use.
-
When transferring or weighing the powder, do so carefully to minimize the creation of dust.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled.
3. Storage:
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
4. Accidental Release Measures:
-
Small Spills: Carefully scoop or sweep up the spilled material and place it into a suitable, labeled container for waste disposal. Avoid generating dust. Clean the spill area with water and a cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection (a self-contained breathing apparatus may be necessary). Contain the spill and then collect the material into a labeled container for disposal.
5. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated PPE should be disposed of or decontaminated according to institutional protocols.
By implementing these safety measures and handling procedures, you can effectively manage the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
